molecular formula C6H12N2O2S2 B085702 3-[(3-Amino-3-oxopropyl)dithio]propanamide CAS No. 1002-19-3

3-[(3-Amino-3-oxopropyl)dithio]propanamide

Cat. No.: B085702
CAS No.: 1002-19-3
M. Wt: 208.3 g/mol
InChI Key: GJXCLGKEGAGUQC-UHFFFAOYSA-N
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Description

3-[(3-Amino-3-oxopropyl)dithio]propanamide, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O2S2 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Imidoesters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(3-amino-3-oxopropyl)disulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O2S2/c7-5(9)1-3-11-12-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXCLGKEGAGUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143005
Record name Dithiobispropionimidate
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Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-19-3
Record name Dithiobispropionimidate
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Record name Dithiobispropionimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3-amino-3-oxopropyl)disulfanyl]propanamide
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Foundational & Exploratory

An In-depth Technical Guide to 3-[(3-Amino-3-oxopropyl)dithio]propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Amino-3-oxopropyl)dithio]propanamide, also known as 3,3'-dithiodipropionamide, is a symmetrical disulfide-containing organic compound. Its structure, featuring a reactive disulfide bond and terminal amide groups, makes it a subject of interest for various applications in biochemistry and drug development. The disulfide linkage is a key functional group, susceptible to cleavage under reducing conditions prevalent in the intracellular environment, suggesting its potential as a component in drug delivery systems or as a modulator of cellular redox signaling pathways. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and a discussion of its potential biological significance and experimental investigation.

Chemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models.

PropertyValueSource
CAS Number 1002-19-3[1][2][3]
Molecular Formula C6H12N2O2S2[3]
Molecular Weight 208.3 g/mol [3]
IUPAC Name 3-[(3-amino-3-oxopropyl)disulfanyl]propanamide[1]
Synonyms 3,3'-Dithiodipropionamide, Propanamide, 3,3'-dithiobis-[2]
Melting Point 178-180 °C (in ethanol)[3]
Boiling Point (Predicted) 525.971 °C at 760 mmHg[2]
Density (Predicted) 1.326 g/cm³[2]
Flash Point (Predicted) 271.898 °C[2]
pKa (Predicted) 15.86 ± 0.40[4]
XLogP3 (Predicted) -0.5[4]
Topological Polar Surface Area 137 Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 7[4]

Synthesis Protocol

Proposed Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation cluster_2 Step 3: Purification 3,3'-Dithiodipropionic_acid 3,3'-Dithiodipropionic acid Ester Dimethyl 3,3'-dithiodipropionate 3,3'-Dithiodipropionic_acid->Ester Methanol, Acid catalyst (e.g., H2SO4), Reflux Product This compound Ester->Product Stirring at room temperature Ammonia Aqueous Ammonia Ammonia->Product Purified_Product Pure Product Product->Purified_Product Recrystallization from Ethanol/Water

Caption: Proposed two-step synthesis of this compound.

Methodology:

  • Esterification: 3,3'-Dithiodipropionic acid is first converted to its dimethyl ester. This can be achieved by refluxing the diacid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude ester is purified, for instance, by column chromatography.

  • Amidation: The purified dimethyl 3,3'-dithiodipropionate is then subjected to amidation. The ester is dissolved in a suitable solvent, and an excess of aqueous ammonia is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Purification: The resulting crude this compound can be purified by recrystallization, for example, from an ethanol/water mixture, to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Significance and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, based on its chemical structure, particularly the presence of a reducible disulfide bond, we can hypothesize its involvement in cellular redox processes.

Interaction with the Glutathione Redox System:

The intracellular environment is highly reducing, primarily due to the high concentration of glutathione (GSH), a tripeptide thiol that plays a central role in maintaining cellular redox homeostasis[7][8]. Disulfide compounds introduced into the cell can undergo thiol-disulfide exchange reactions with GSH, leading to the cleavage of the disulfide bond. This reaction would convert this compound into two molecules of 3-mercaptopropanamide. This process can transiently alter the cellular GSH/GSSG (glutathione disulfide) ratio, a critical determinant of the cellular redox state[9][10].

G Compound This compound Cleavage Thiol-Disulfide Exchange Compound->Cleavage GSH 2 GSH (Glutathione) GSH->Cleavage Product 2 x 3-Mercaptopropanamide Cleavage->Product GSSG GSSG (Glutathione Disulfide) Cleavage->GSSG GR Glutathione Reductase GSSG->GR GR->GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

Caption: Hypothetical interaction with the Glutathione redox cycle.

Potential Modulation of the Nrf2 Signaling Pathway:

Small molecules that can react with thiols are known to be potential activators of the Keap1-Nrf2 signaling pathway[11][12][13]. The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or molecules that can induce a shift in the cellular redox state can modify critical cysteine residues on Keap1. This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes[14]. The cleavage of this compound and the subsequent generation of thiol-reactive species could potentially trigger this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces Redox Shift Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_translocation Nrf2 Translocation Keap1_Nrf2->Nrf2_translocation Dissociation Nrf2_nucleus Nrf2 Nrf2_translocation->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Caption: Hypothesized activation of the Nrf2 signaling pathway.

Experimental Protocols

To investigate the hypothesized biological activities of this compound, the following experimental protocols can be adapted from established methodologies.

1. In Vitro Disulfide Bond Cleavage Assay:

  • Objective: To determine if the disulfide bond of the compound is cleaved by glutathione.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • In a microcentrifuge tube, combine the compound with a physiological concentration of GSH (e.g., 1-10 mM) in the reaction buffer.

    • Incubate the mixture at 37°C.

    • At various time points, take aliquots of the reaction mixture and analyze the components by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the parent compound and the appearance of the cleavage product, 3-mercaptopropanamide.

2. Cellular Viability Assay:

  • Objective: To assess the cytotoxic potential of the compound on a relevant cell line (e.g., a cancer cell line for drug development studies).

  • Methodology:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, following the manufacturer's instructions.

    • Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control.

3. Western Blot Analysis for Nrf2 Activation:

  • Objective: To determine if the compound activates the Nrf2 signaling pathway.

  • Methodology:

    • Treat cells with the compound for a suitable duration (e.g., 4-8 hours).

    • Prepare whole-cell lysates and nuclear fractions from the treated and untreated cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2 and a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear fractions).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the nuclear Nrf2 level in treated cells would indicate pathway activation.

Conclusion

This compound is a molecule with intriguing chemical features that suggest its potential for applications in drug development and as a tool for studying cellular redox biology. Its disulfide bond is a key functional group that can be targeted for cleavage within the reducing environment of the cell. This property could be harnessed for the controlled release of therapeutic agents or for the modulation of redox-sensitive signaling pathways such as the Glutathione and Nrf2 systems. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the biological activities and therapeutic potential of this compound. The protocols outlined in this guide provide a starting point for researchers to explore the fascinating chemistry and biology of this compound.

References

Structural Analysis of 3-[(3-Amino-3-oxopropyl)dithio]propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases lack specific experimental structural analysis data for 3-[(3-Amino-3-oxopropyl)dithio]propanamide (CAS No. 1002-19-3). This technical guide, therefore, presents a predictive analysis based on the known chemistry of its constituent functional groups and data from analogous compounds. The experimental protocols and data provided are hypothetical and intended to guide future research and characterization of this molecule.

Introduction

This compound, also known as 3,3'-dithiobis(propanamide), is a symmetrical disulfide-containing amide. Its structure suggests potential applications in materials science as a cross-linking agent, in biochemistry as a redox-responsive molecule, and in drug development as a linker or a standalone pharmacophore. A thorough understanding of its three-dimensional structure and chemical properties is paramount for any of these applications. This guide provides a comprehensive, albeit predictive, structural analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Predicted Physicochemical Properties

A summary of the basic and predicted physicochemical properties of this compound is presented in Table 1.

PropertyPredicted ValueSource
Molecular Formula C₆H₁₂N₂O₂S₂-
Molecular Weight 208.30 g/mol -
CAS Number 1002-19-3-
Density 1.325 ± 0.06 g/cm³Predicted
Boiling Point 526.0 ± 35.0 °C at 760 mmHgPredicted
Flash Point 271.9 ± 25.9 °CPredicted
Melting Point 178-180 °CPredicted[1]

Synthesis and Characterization Workflow

The logical workflow for the synthesis and subsequent structural characterization of this compound is outlined below.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation start Starting Materials (3,3'-Dithiodipropionic Acid, Ammonia/Ammonium Hydroxide) reaction Amidation Reaction start->reaction workup Work-up and Purification (Filtration, Recrystallization) reaction->workup product Pure this compound workup->product nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) product->nmr ms Mass Spectrometry (EI, ESI) product->ms xray X-ray Crystallography (Single Crystal) product->xray ftir FTIR Spectroscopy product->ftir nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ms_data Molecular Ion, Fragmentation Pattern ms->ms_data xray_data Bond Lengths & Angles, Crystal Packing xray->xray_data ftir_data Functional Group Vibrations ftir->ftir_data

Caption: Proposed workflow for synthesis and structural analysis.

Experimental Protocols

Synthesis of this compound

This proposed synthesis is based on the amidation of 3,3'-dithiodipropionic acid.

Materials:

  • 3,3'-Dithiodipropionic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,3'-dithiodipropionic acid (1 equivalent) in anhydrous DCM. Cool the suspension in an ice bath. Add thionyl chloride or oxalyl chloride (2.2 equivalents) dropwise with stirring. Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • Amidation: In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath. Slowly add the solution of the acid chloride from step 1 to the cold ammonium hydroxide with vigorous stirring. A white precipitate is expected to form.

  • Isolation and Purification: After the addition is complete, continue stirring for an additional hour. Collect the solid product by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz (or higher) NMR spectrometer. Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometer with Electron Ionization (EI) and Electrospray Ionization (ESI) sources. Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile with a small percentage of formic acid. For EI, a direct insertion probe may be used.

X-ray Crystallography

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF/water). Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages.

Predicted Structural Data

NMR Spectroscopy

The symmetry of the molecule will simplify the NMR spectra. The two propanamide arms are chemically equivalent.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Chemical Shift (ppm)
-CH₂-S- ~2.9 (t, 4H)~35
-CH₂-C(=O)- ~2.6 (t, 4H)~34
-C(=O)- -~173
-NH₂ ~7.3 (br s, 2H), ~6.8 (br s, 2H)-
  • Justification: The chemical shifts are predicted based on standard values for alkyl chains adjacent to sulfur and carbonyl groups. The methylene protons alpha to the sulfur are expected to be slightly downfield from those alpha to the carbonyl. The amide protons are expected to appear as two broad singlets due to hindered rotation around the C-N bond and exchange with any residual water. In D₂O, the amide proton signals would disappear.

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Fragmentation

m/zPredicted FragmentFragmentation Pathway
208[C₆H₁₂N₂O₂S₂]⁺Molecular Ion (M⁺)
104[C₃H₆NOS]⁺Homolytic cleavage of the S-S bond
88[C₃H₆NO]⁺Cleavage of the C-S bond
72[C₂H₄NO]⁺McLafferty rearrangement
44[CONH₂]⁺Alpha-cleavage next to the carbonyl group
  • Justification: The most characteristic fragmentation is the cleavage of the disulfide bond, which would result in a prominent peak at half the molecular weight. Other expected fragmentations include cleavage of the C-S bond and standard amide fragmentations like the McLafferty rearrangement and alpha-cleavage.

Predicted Molecular and Crystal Structure

A hypothetical logical diagram for the structural elucidation process is presented below.

G mol_formula Molecular Formula C6H12N2O2S2 deduced_structure Deduced Structure: This compound mol_formula->deduced_structure nmr NMR Data (Symmetrical Structure, Two -CH2CH2CONH2 units) nmr->deduced_structure ms Mass Spectrum (M+ at m/z 208, Fragment at m/z 104) ms->deduced_structure ftir FTIR Spectrum (Amide N-H and C=O stretches, S-S stretch) ftir->deduced_structure xray X-ray Crystallography (Hypothetical) deduced_structure->xray packing Crystal Packing (Intermolecular H-bonding via amide groups) xray->packing

Caption: Logical flow for deducing the molecular structure.

In the solid state, the molecules of this compound are expected to exhibit significant intermolecular hydrogen bonding. The primary amide groups (-CONH₂) can act as both hydrogen bond donors (N-H) and acceptors (C=O). This would likely lead to the formation of extended networks, such as chains or sheets, in the crystal lattice. The conformation around the disulfide bond (C-S-S-C dihedral angle) will be a key determinant of the overall molecular shape and packing efficiency.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity of this compound or its involvement in any signaling pathways. Given its disulfide bond, it could potentially interact with redox-sensitive biological systems. The amide functionalities could participate in hydrogen bonding with biological macromolecules. Further research is required to explore these possibilities.

Conclusion

This technical guide provides a predictive structural analysis of this compound based on fundamental chemical principles and data from analogous structures. The proposed experimental protocols and predicted spectral data offer a solid foundation for any future empirical investigation of this compound. Experimental validation of the data presented herein is essential for confirming its structural and chemical properties and for enabling its potential applications in various scientific fields.

References

A Technical Guide to the Synthesis and Characterization of 3-[(3-Amino-3-oxopropyl)dithio]propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for 3-[(3-Amino-3-oxopropyl)dithio]propanamide. Due to the limited availability of direct experimental data in the public domain for this specific compound, this document outlines a scientifically plausible approach based on established chemical principles and data from closely related analogs.

Overview of this compound

This compound, also known as 3,3'-dithiobis(propionamide), is a symmetrical disulfide-containing molecule. Its structure suggests potential applications in areas such as cross-linking reagents, building blocks for materials science, and as a precursor in medicinal chemistry. The disulfide bond can be a key functional group, potentially imparting redox sensitivity.

Chemical Properties
PropertyValueSource
CAS Number 1002-19-3[1][2]
Molecular Formula C₆H₁₂N₂O₂S₂[1]
Molecular Weight 208.30 g/mol [2]
Predicted Melting Point 178-180 °C[3]
Predicted Density 1.325 g/cm³[3]
Predicted Boiling Point 526.0 °C at 760 mmHg[3]

Proposed Synthesis Pathway

A plausible two-step synthesis of this compound is proposed, starting from the commercially available 3,3'-dithiodipropionic acid. The first step involves the esterification of the carboxylic acid groups, followed by amidation with ammonia.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation 3_3_dithiodipropionic_acid 3,3'-Dithiodipropionic Acid Diethyl_ester Diethyl 3,3'-dithiodipropionate 3_3_dithiodipropionic_acid->Diethyl_ester Ethanol, H₂SO₄ (cat.) Reflux Final_Product This compound Diethyl_ester->Final_Product Aqueous Ammonia Stir at RT Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization esterification Esterification of 3,3'-dithiodipropionic acid amidation Amidation of Diethyl Ester with Aqueous Ammonia esterification->amidation filtration Filtration of Crude Product amidation->filtration recrystallization Recrystallization filtration->recrystallization spectroscopy Spectroscopic Analysis (NMR, IR, MS) recrystallization->spectroscopy purity Purity Assessment (e.g., HPLC) spectroscopy->purity

References

An In-depth Technical Guide to N,N'-Bis(acryloyl)cystamine: A Redox-Responsive Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user-provided CAS number 1002-19-3 and chemical name 3-[(3-Amino-3-oxopropyl)dithio]propanamide refer to the compound 3,3'-Dithiobis(propanamide). However, the inclusion of the synonym "Cystamine bisacrylamide" strongly suggests that the intended compound of interest for a detailed technical guide for researchers is N,N'-Bis(acryloyl)cystamine (BAC) , with the CAS number 60984-57-8 . This guide will focus on the properties and applications of N,N'-Bis(acryloyl)cystamine, a widely used reversible crosslinking agent.

Introduction

N,N'-Bis(acryloyl)cystamine (BAC), also known as N,N'-Cystaminebisacrylamide, is a versatile chemical compound widely employed in life sciences and materials research. Its defining feature is a central disulfide bond that connects two acrylamide moieties. This disulfide linkage is susceptible to cleavage by reducing agents, rendering BAC a key component in the fabrication of reversible and stimuli-responsive materials. This property is particularly valuable in applications such as polyacrylamide gel electrophoresis for the isolation of macromolecules, and in the development of advanced drug delivery systems designed to release therapeutic payloads in specific redox environments.[1]

Physicochemical Properties

N,N'-Bis(acryloyl)cystamine is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
CAS Number 60984-57-8[1]
Molecular Formula C₁₀H₁₆N₂O₂S₂
Molecular Weight 260.38 g/mol
Melting Point 121-126 °C[2]
Solubility Soluble in acetic acid, slightly soluble in water.[3]
Storage Temperature -20°C
Appearance White to off-white powder[4]

Core Applications and Mechanism of Action

The primary utility of N,N'-Bis(acryloyl)cystamine stems from its ability to form crosslinks that can be readily cleaved. This is facilitated by the disulfide bond within its structure.

Reversible Crosslinking in Polyacrylamide Gels

In molecular biology, BAC is used as a reversible crosslinking agent in the preparation of polyacrylamide gels for electrophoresis. This allows for the simplified isolation and recovery of separated macromolecules such as proteins and nucleic acids. After electrophoresis, the gel slice containing the band of interest can be excised and treated with a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol. This treatment cleaves the disulfide bonds of the BAC crosslinks, dissolving the gel matrix and releasing the entrapped molecules for subsequent analysis.

Redox-Responsive Drug Delivery Systems

In the field of drug delivery, BAC is incorporated into hydrogels and nanocarriers.[5] These materials are designed to be stable under normal physiological conditions but to degrade and release their therapeutic cargo in environments with a high concentration of reducing agents, such as the intracellular space of cancer cells which have elevated levels of glutathione (GSH).[6] This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing off-target side effects.[6]

Mechanism of Disulfide Bond Cleavage

The cleavage of the disulfide bond in N,N'-Bis(acryloyl)cystamine by a reducing agent like dithiothreitol (DTT) proceeds via a thiol-disulfide exchange reaction.[7] The reaction involves a two-step process where DTT, a dithiol, reduces the disulfide bond in BAC, leading to the formation of two free thiol groups and a stable cyclic disulfide from the oxidized DTT.[7][8] This reaction is highly efficient and is the basis for the reversible nature of BAC-crosslinked materials.

Disulfide_Cleavage BAC N,N'-Bis(acryloyl)cystamine (R-S-S-R) Intermediate Mixed Disulfide Intermediate (R-S-S-DTT-SH) BAC->Intermediate Thiol-Disulfide Exchange (Step 1) DTT_reduced Dithiothreitol (Reduced) HS-CH₂-(CHOH)₂-CH₂-SH DTT_reduced->Intermediate BAC_reduced Cleaved BAC (2 R-SH) Intermediate->BAC_reduced Intramolecular Attack (Step 2) DTT_oxidized Dithiothreitol (Oxidized) (Cyclic Disulfide) Intermediate->DTT_oxidized

Mechanism of N,N'-Bis(acryloyl)cystamine disulfide bond cleavage by Dithiothreitol (DTT).

Experimental Protocols

Synthesis of N,N'-Bis(acryloyl)cystamine

While commercially available, N,N'-Bis(acryloyl)cystamine can be synthesized in the laboratory. The following is a general protocol derived from the literature.[9]

Materials:

  • Cystamine dihydrochloride

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve cystamine dihydrochloride in an aqueous solution and neutralize with a base to obtain the free base. Extract the cystamine free base into an organic solvent.

  • Alternatively, suspend cystamine dihydrochloride in an anhydrous solvent and add an excess of a tertiary amine base like triethylamine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add acryloyl chloride dropwise to the stirred reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours.

  • Wash the reaction mixture with a dilute solution of sodium bicarbonate to remove any unreacted acryloyl chloride and acidic byproducts.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow start Start dissolve Dissolve/Suspend Cystamine Dihydrochloride in Anhydrous Solvent with Triethylamine start->dissolve cool Cool Reaction Mixture in Ice Bath dissolve->cool add_acryloyl Add Acryloyl Chloride Dropwise cool->add_acryloyl react Stir at Room Temperature for Several Hours add_acryloyl->react wash_bicarb Wash with Sodium Bicarbonate Solution react->wash_bicarb wash_brine Wash with Brine and Dry with MgSO₄ wash_bicarb->wash_brine filter_evap Filter and Evaporate Solvent wash_brine->filter_evap purify Purify by Recrystallization or Chromatography filter_evap->purify end End purify->end

General workflow for the synthesis of N,N'-Bis(acryloyl)cystamine.
Preparation of a Reversible Polyacrylamide Gel

Materials:

  • Acrylamide/N,N'-Bis(acryloyl)cystamine solution (e.g., a 12:1 ratio for DNA purification)[10]

  • Ammonium persulfate (APS), 10% (w/v) solution, freshly prepared

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Gel casting apparatus

Procedure:

  • Prepare the desired volume of acrylamide/BAC solution in the appropriate gel buffer (e.g., TBE or TAE for nucleic acids, Tris-HCl for proteins).

  • Degas the solution for at least 15 minutes to remove oxygen, which inhibits polymerization.

  • Add 10% APS to the solution (the amount will depend on the desired polymerization speed, typically 1/100th of the total volume).

  • Add TEMED to catalyze the polymerization (typically 1/1000th of the total volume).

  • Immediately mix the solution by gentle swirling and pour it into the gel casting apparatus.

  • Insert the comb and allow the gel to polymerize for at least 30 minutes at room temperature.

Elution of Macromolecules from a BAC-Crosslinked Gel

Materials:

  • Excised polyacrylamide gel slice containing the macromolecule of interest

  • Elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1 mM EDTA, pH 7.5 for passive elution of proteins)

  • Reducing agent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)

  • Microcentrifuge tubes

  • Rotary shaker

Procedure for Gel Dissolution and Elution:

  • After electrophoresis and visualization of the bands (e.g., with a reversible stain), carefully excise the gel slice containing the band of interest.

  • Place the gel slice into a microcentrifuge tube.

  • To dissolve the gel matrix, add an appropriate buffer containing a reducing agent. For example, a 1-gram slice of a 4% gel can be dissolved in 5 mL of 100 mM DTT in TBE buffer at pH 8.3 in under 30 minutes.[2]

  • For passive elution of proteins, the gel slice can be crushed and incubated overnight in an elution buffer, with or without a reducing agent, on a rotary shaker.

  • After incubation, centrifuge the tube to pellet any remaining gel fragments.

  • Carefully collect the supernatant containing the eluted macromolecule.

  • The eluted sample can then be further purified or concentrated as needed for downstream applications.

Elution_Workflow start Start electrophoresis Run BAC-Crosslinked Polyacrylamide Gel start->electrophoresis visualize Visualize Bands with Reversible Stain electrophoresis->visualize excise Excise Gel Slice Containing Band of Interest visualize->excise dissolve Incubate Gel Slice in Buffer with Reducing Agent (e.g., DTT) excise->dissolve centrifuge Centrifuge to Pellet Gel Debris dissolve->centrifuge collect Collect Supernatant Containing Eluted Molecule centrifuge->collect downstream Proceed to Downstream Applications collect->downstream end End downstream->end

Workflow for the elution of macromolecules from a BAC-crosslinked gel.

Safety and Handling

N,N'-Bis(acryloyl)cystamine is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][11]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] A dust mask (type N95 or equivalent) is recommended when handling the powder.[12]

  • Handling: Use in a well-ventilated area. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[11]

Conclusion

N,N'-Bis(acryloyl)cystamine is a powerful and versatile tool for researchers in both the life sciences and material sciences. Its key feature, the cleavable disulfide bond, allows for the creation of reversible polyacrylamide gels for macromolecule purification and the development of sophisticated, redox-responsive drug delivery systems. A thorough understanding of its properties, mechanism of action, and handling requirements is essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Disulfide Bond in 3-[(3-Amino-3-oxopropyl)dithio]propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Amino-3-oxopropyl)dithio]propanamide is a symmetrical disulfide-containing small molecule. The central feature of this compound is the disulfide bond (S-S), a covalent linkage that plays a critical role in the structure and function of numerous biological molecules, particularly proteins. In the context of drug development, disulfide bonds can be incorporated into molecules to act as cleavable linkers, which are stable in the bloodstream but can be reduced in the intracellular environment. This guide provides a detailed technical overview of the disulfide bond in this compound, drawing upon data from analogous acyclic disulfide compounds due to the limited availability of direct experimental data for this specific molecule.

Core Concepts of the Disulfide Bond

Disulfide bonds are formed by the oxidation of two thiol (-SH) groups. This reversible reaction is crucial in various biological and chemical processes. The stability and reactivity of the disulfide bond are influenced by its chemical environment, including pH, the presence of oxidizing or reducing agents, and steric hindrance from adjacent chemical groups.

Key Properties of Aliphatic Disulfide Bonds

The disulfide bond in this compound is an acyclic, or linear, disulfide. The general properties of such bonds are well-characterized and are summarized in the table below.

PropertyTypical ValueReference
S-S Bond Length~2.05 Å[1][2]
C-S-S-C Dihedral Angle~90°[1][2]
Bond Dissociation Energy~60 kcal/mol (251 kJ/mol)[2]
Standard Redox Potential (RSSR + 2H⁺ + 2e⁻ ⇌ 2RSH)~ -250 mV vs. SHE (at pH 7)[1][2]
Raman S-S Stretch Frequency~510 cm⁻¹[3][4]

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of its corresponding thiol precursor, 3-mercaptopropanamide.

Conceptual Synthesis Workflow

G cluster_0 Step 1: Synthesis of 3-Mercaptopropanamide cluster_1 Step 2: Oxidative Coupling AcrylicAcid Acrylic Acid MercaptopropionicAcid 3-Mercaptopropionic Acid AcrylicAcid->MercaptopropionicAcid Addition Reaction H2S Hydrogen Sulfide H2S->MercaptopropionicAcid Mercaptopropanamide 3-Mercaptopropanamide MercaptopropionicAcid->Mercaptopropanamide Amidation Ammonia Ammonia Ammonia->Mercaptopropanamide Mercaptopropanamide_2 3-Mercaptopropanamide (2 eq.) TargetMolecule This compound Mercaptopropanamide_2->TargetMolecule OxidizingAgent Oxidizing Agent (e.g., I₂, H₂O₂, O₂) OxidizingAgent->TargetMolecule G cluster_0 Extracellular Environment (Oxidizing) cluster_1 Intracellular Environment (Reducing) DrugConjugate Drug-S-S-Linker-Targeting_Moiety Stable Stable Conjugate DrugConjugate->Stable DrugConjugate_int Drug-S-S-Linker-Targeting_Moiety Stable->DrugConjugate_int Cellular Uptake DrugRelease Drug-SH + HS-Linker-Targeting_Moiety DrugConjugate_int->DrugRelease Reduction GSH Glutathione (GSH) GSH->DrugRelease GSSG Oxidized Glutathione (GSSG) GSH->GSSG

References

Solubility of 3-[(3-Amino-3-oxopropyl)dithio]propanamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aqueous Solubility of 3-[(3-Amino-3-oxopropyl)dithio]propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aqueous solubility of a compound is a critical physicochemical property that significantly influences its biopharmaceutical behavior, including absorption and distribution. For researchers in drug discovery and development, a thorough understanding of a compound's solubility is paramount for designing effective in vitro and in vivo experiments and for developing viable formulations.

This technical guide focuses on this compound. Publicly available quantitative data on the aqueous solubility of this specific compound is limited. Therefore, this document serves as a comprehensive guide for researchers to experimentally determine its solubility in various aqueous solutions. The protocols provided herein are based on established methodologies for similar compounds, particularly amides. Low aqueous solubility can lead to unpredictable results in in vitro testing and may cause poor bioavailability, highlighting the importance of accurate solubility assessment.[1][2][3][4][5][6]

Compound Characteristics

This compound possesses a molecular structure containing two amide functional groups and a disulfide bond. The amide groups can act as both hydrogen bond donors and acceptors, which generally influences water solubility.[7] The disulfide bond, while contributing to the overall structure, may also impact solubility and stability in different redox environments.

PropertyValue
Molecular Formula C6H12N2O2S2
Molecular Weight 208.3 g/mol
Melting Point 178-180 °C

Note: Data sourced from publicly available chemical databases.

Experimental Protocols for Determining Aqueous Solubility

The determination of aqueous solubility can be approached through two primary methods: thermodynamic and kinetic solubility. Thermodynamic solubility is the "gold standard," representing the equilibrium concentration of a compound in a saturated solution.[5] Kinetic solubility is a higher-throughput method often used in early drug discovery to determine the concentration at which a compound, dissolved in a cosolvent like DMSO, precipitates in an aqueous buffer.[2][4][6][8]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[9][10][11] It involves achieving equilibrium between the solid compound and the aqueous medium.

Materials and Reagents:

  • This compound (solid form)

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other relevant aqueous buffers (e.g., citrate, acetate) at various pH values

  • Vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.[9][11]

  • Addition of Aqueous Media: To each vial, add a known volume of the desired aqueous medium (e.g., purified water, PBS, or other buffers).

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[9] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either:

    • Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.

    • Filtration: Filter the suspension using a syringe filter (e.g., 0.22 µm pore size) suitable for aqueous solutions. Ensure the filter material does not bind the compound.

  • Quantification: Carefully collect the supernatant or filtrate. Dilute the sample with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • pH Measurement: Measure and record the final pH of the saturated solution, as the solubility of ionizable compounds can be pH-dependent.[9][11]

Kinetic Solubility Determination

This method is faster and requires less compound, making it suitable for early-stage screening.[4][6][8]

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Plate reader capable of turbidimetric or nephelometric measurements

  • Automated liquid handling system (recommended for high throughput)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[8]

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO using a 96-well plate.

  • Addition to Buffer: Transfer a small volume of each DMSO solution to another 96-well plate containing the aqueous buffer. This step is often performed rapidly by automated systems.

  • Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours).[2] Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[5]

  • Quantification (Optional): For more precise measurements, the solutions can be filtered using a filter plate, and the concentration of the compound in the filtrate can be determined by HPLC-UV or LC-MS.[4][8]

Data Presentation

The results of the solubility experiments should be recorded in a structured format to allow for easy comparison.

Aqueous MediumpH (at Equilibrium)Temperature (°C)Solubility (µg/mL)Solubility (µM)Method Used
Purified Water25Thermodynamic
PBS25Thermodynamic
Buffer X25Thermodynamic
Purified Water37Thermodynamic
PBS37Thermodynamic
Buffer X37Thermodynamic
PBS25Kinetic

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of aqueous medium A->B C Seal vial and agitate at constant temperature (24-72h) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect supernatant/filtrate D->E F Quantify concentration (e.g., HPLC, LC-MS) E->F G Measure final pH E->G H H F->H Solubility Data G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

A Technical Deep Dive: Theoretical and Computational Elucidation of Diamide Disulfide Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between amide and disulfide functionalities is a cornerstone of structural biology and a critical consideration in modern drug development. While discrete small molecules bearing both diamide and disulfide moieties are a niche area of study, the combination of these functional groups is ubiquitously found in peptides and proteins, where they dictate conformation, stability, and biological activity. This technical guide delves into the theoretical and computational methodologies employed to investigate the structural and energetic landscapes of systems containing both amide and disulfide linkages, with a particular focus on their relevance to therapeutic design.

Disulfide bonds, formed by the oxidation of two thiol groups from cysteine residues, act as crucial covalent cross-links that stabilize protein and peptide structures. The adjacent amide bonds of the polypeptide backbone, in turn, influence the local environment and conformational preferences that allow for disulfide formation and dictate its resulting geometry. Computational chemistry and molecular modeling have emerged as indispensable tools for dissecting these complex interactions at an atomic level, providing insights that are often inaccessible through experimental techniques alone.

This guide will explore the key computational approaches, present relevant quantitative data from seminal studies, and provide standardized protocols for researchers aiming to model these vital chemical entities.

I. Theoretical Framework and Computational Approaches

The computational investigation of diamide disulfide systems leverages a multi-scale modeling approach, ranging from highly accurate quantum mechanical calculations on model systems to large-scale molecular dynamics simulations of entire proteins.

Quantum Mechanics (QM)

Quantum mechanics provides the most accurate description of the electronic structure of molecules, making it ideal for studying the intrinsic properties of the disulfide bond and its immediate environment.

  • Density Functional Theory (DFT): DFT is a widely used QM method for calculating the geometric and electronic properties of molecules. It is particularly useful for determining bond lengths, bond angles, dihedral angles, and the energetics of disulfide bond formation and cleavage.

  • Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can provide benchmark data for smaller systems, offering a "gold standard" for validating other computational methods.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For larger systems like peptides and proteins, classical molecular mechanics force fields are employed to simulate molecular motion over time.

  • Force Fields: Force fields such as AMBER, CHARMM, and GROMOS are collections of parameters that describe the potential energy of a system of atoms. These parameters are crucial for accurately modeling the covalent and non-covalent interactions within and between molecules.

  • Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. This allows for the exploration of conformational landscapes, the study of protein folding and unfolding, and the calculation of thermodynamic properties.

II. Quantitative Data from Computational Studies

Computational studies have yielded a wealth of quantitative data on the geometric and energetic properties of disulfide bonds in the context of a peptide backbone. The following tables summarize key parameters from representative theoretical investigations.

ParameterDimethyl Disulfide (Model System)Diphenyl Disulfide (Aromatic System)Disulfide in CXXC Motif (Peptide)
S-S Bond Length (Å) ~2.04~2.062.03 - 2.08
C-S-S Bond Angle (°) ~103~105102 - 106
C-S-S-C Dihedral Angle (°) ±90±85-90 to +90
Redox Potential (mV) Varies with environmentVaries with environment-230 (in a helical peptide)

Table 1: Geometric and Energetic Parameters of Disulfide Bonds from Computational Studies.

Computational MethodSystem SizeKey Observables
QM (DFT, MP2) Small molecules (e.g., dimethyl disulfide)Bond energies, reaction barriers, electronic properties
QM/MM Active sites of enzymes, small peptidesReaction mechanisms, charge transfer
MD (All-atom) Peptides and proteins in explicit solventConformational changes, folding pathways, free energy landscapes
Coarse-Grained MD Large protein complexes, long timescale simulationsLarge-scale conformational transitions, protein-protein interactions

Table 2: Applicability of Different Computational Methods.

III. Experimental Protocols: A Computational Workflow

This section outlines a generalized workflow for the computational investigation of a disulfide-containing peptide, a common task in drug development for assessing the stability and conformational effects of disulfide bridges.

Protocol: Molecular Dynamics Simulation of a Disulfide-Bonded Peptide

Objective: To assess the conformational stability of a cyclic peptide containing a disulfide bond.

1. System Preparation:

  • Obtain or build the initial 3D structure of the peptide in its linear form.
  • Use molecular modeling software (e.g., PyMOL, Chimera) to create the disulfide bond between the desired cysteine residues.
  • Choose a suitable force field (e.g., AMBER ff14SB).
  • Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).
  • Add counter-ions to neutralize the system.

2. Energy Minimization:

  • Perform a series of energy minimization steps to remove steric clashes and relax the system.
  • Initially, restrain the peptide atoms and allow the water and ions to relax.
  • Gradually release the restraints on the peptide backbone and then the side chains.

3. Equilibration:

  • Perform a short MD simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature.
  • Follow with a longer MD simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the density of the system.

4. Production MD:

  • Run a long production MD simulation (typically nanoseconds to microseconds) in the NPT ensemble to sample the conformational space of the peptide.
  • Save the coordinates of the system at regular intervals to generate a trajectory.

5. Analysis:

  • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and secondary structure evolution.
  • Perform clustering analysis to identify the most populated conformations.
  • Calculate the free energy landscape to understand the conformational preferences.

IV. Visualizing Workflows and Relationships

Visualizations are crucial for understanding the logical flow of computational experiments and the relationships between different molecular states.

experimental_workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Initial Peptide Structure disulfide Create Disulfide Bond start->disulfide ff Assign Force Field disulfide->ff solvate Solvate and Add Ions ff->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT/NPT) minimize->equilibrate production Production MD equilibrate->production trajectory Trajectory Analysis (RMSD, RMSF) production->trajectory clustering Conformational Clustering trajectory->clustering free_energy Free Energy Landscape clustering->free_energy

Caption: A generalized workflow for molecular dynamics simulations of disulfide-containing peptides.

redox_cycle reduced Reduced State (Two Thiols) intermediate Reaction Intermediate reduced->intermediate Oxidation oxidized Oxidized State (Disulfide Bond) oxidized->intermediate Reduction intermediate->reduced intermediate->oxidized

Caption: A simplified signaling pathway illustrating the redox cycle of a disulfide bond.

V. Applications in Drug Development

The insights gained from computational studies of diamide disulfide systems are directly applicable to several areas of drug development:

  • Peptide and Protein Engineering: Understanding the conformational effects of disulfide bonds allows for the rational design of more stable and potent therapeutic peptides and proteins. By strategically introducing disulfide bridges, researchers can lock a peptide into its bioactive conformation, improving its affinity for its target and its resistance to proteolysis.

  • Structure-Based Drug Design: Accurate models of disulfide-containing proteins are essential for structure-based drug design. Molecular docking and virtual screening can be used to identify small molecules that bind to these proteins, but the success of these methods relies on a high-quality representation of the protein's structure, including its disulfide linkages.

  • Redox-Active Therapeutics: The redox state of the cellular environment is increasingly being targeted for therapeutic intervention. Computational studies can help in the design of molecules that can modulate the redox state of specific disulfide bonds, offering a novel mechanism of action for new drugs.

Conclusion

Theoretical and computational studies provide a powerful lens through which to examine the complex world of diamide disulfide systems. From the fundamental electronic structure of the disulfide bond to the intricate conformational dynamics of large proteins, these methods offer unparalleled insights into the structure, stability, and function of these vital chemical entities. As computational power continues to grow and theoretical models become more sophisticated, the role of in silico investigation in the design and development of novel therapeutics targeting or incorporating disulfide bonds is set to expand even further. This guide serves as a foundational resource for researchers poised to harness these computational tools to advance the frontiers of drug discovery.

An In-depth Technical Guide to the Homobifunctional Crosslinker Dithiobis(succinimidyl propionate) (DSP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker, Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent. While the initial inquiry concerned 3-[(3-Amino-3-oxopropyl)dithio]propanamide, the vast body of scientific literature points to DSP as the prominent and widely utilized thiol-cleavable, amine-reactive crosslinker for the applications described. This document will therefore focus on the properties, applications, and protocols associated with DSP.

Core Concepts: Understanding DSP

Dithiobis(succinimidyl propionate) (DSP) is a versatile chemical crosslinking agent used to covalently link proteins or other biomolecules that are in close proximity.[1][2] Its utility in biological research stems from its key structural features:

  • Homobifunctional: DSP possesses two identical reactive groups, N-hydroxysuccinimide (NHS) esters, at either end of its spacer arm.[3][4][5] These groups react specifically with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins.[3]

  • Thiol-Cleavable Spacer Arm: The central part of the DSP molecule contains a disulfide bond (-S-S-). This bond is stable under many physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.[3][6] This reversibility is a major advantage for many applications.

  • Membrane Permeability: DSP is a water-insoluble compound that must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before use.[3] Its hydrophobic nature allows it to readily cross cell membranes, making it an ideal tool for crosslinking intracellular proteins.[3]

The reaction of DSP with primary amines proceeds optimally at a pH range of 7.0-9.0, forming stable amide bonds.[7]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of DSP are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₄H₁₆N₂O₈S₂[7]
Molecular Weight 404.42 g/mol [5][7]
Spacer Arm Length 12.0 Å (8 atoms)[5][7]
CAS Number 57757-57-0[7]
Reactive Groups N-hydroxysuccinimide (NHS) esters[3][4]
Target Functional Group Primary amines (-NH₂)[3]
Optimal Reaction pH 7.0 - 9.0[7]
Solubility Insoluble in water; Soluble in DMSO and DMF[3]
Cleavage Reagent Dithiothreitol (DTT), 2-Mercaptoethanol, TCEP[3][6]

Mechanism of Action and Experimental Workflow

The general workflow for using DSP to study protein-protein interactions involves three main stages: crosslinking, enrichment of the crosslinked complexes, and cleavage of the crosslinker for analysis.

DSP_Workflow cluster_crosslinking Crosslinking cluster_enrichment Enrichment cluster_analysis Analysis Cells_or_Lysate Cells or Protein Lysate Add_DSP Add DSP (in DMSO) Cells_or_Lysate->Add_DSP Incubate Incubate (e.g., 30 min at RT) Add_DSP->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Lysis Cell Lysis (if applicable) Quench->Lysis IP Immunoprecipitation (Co-IP) Lysis->IP Wash Wash Beads IP->Wash Cleavage Cleave Disulfide Bond (e.g., DTT) Wash->Cleavage Elution Elute Proteins Cleavage->Elution Analysis_Methods Analysis (e.g., SDS-PAGE, Mass Spec) Elution->Analysis_Methods

Figure 1: General experimental workflow for protein-protein interaction studies using DSP.

Key Applications of DSP

DSP is a powerful tool for a variety of applications in molecular biology and drug development:

  • Studying Protein-Protein Interactions: DSP is widely used to stabilize transient or weak protein-protein interactions, allowing for their subsequent identification and characterization.[1][2] This is particularly valuable in co-immunoprecipitation (Co-IP) experiments followed by mass spectrometry.

  • Mapping Protein Conformation and Proximity: By crosslinking proteins and analyzing the resulting products, researchers can gain insights into the three-dimensional structure of protein complexes and the proximity of different subunits.

  • Antibody-Drug Conjugation (ADC): The amine-reactive nature of DSP makes it suitable for the development of ADCs, where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells.

  • Immobilization of Proteins: DSP can be used to immobilize proteins onto surfaces that have been functionalized with primary amines, which is useful in the development of biosensors and other diagnostic assays.

Experimental Protocols

General Protocol for In-Solution Protein Crosslinking
  • Prepare DSP Solution: Immediately before use, dissolve DSP in anhydrous DMSO to a final concentration of 10-25 mM.[3]

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.0 and 9.0.[3][7] If the buffer contains primary amines (e.g., Tris, glycine), they must be removed by dialysis or buffer exchange.

  • Crosslinking Reaction: Add the DSP solution to the protein sample. A 10- to 50-fold molar excess of DSP to protein is a common starting point.[3] The final concentration of DSP is typically in the range of 0.25-5 mM.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[3]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[3] Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove excess, unreacted DSP and quenching buffer components by dialysis or size-exclusion chromatography.

Protocol for Intracellular Crosslinking
  • Cell Culture: Grow cells to the desired confluency.

  • Washing: Wash the cells twice with an amine-free buffer such as PBS to remove any residual media containing primary amines.

  • Crosslinking: Add freshly prepared DSP (dissolved in DMSO) to the cells in PBS to a final concentration of 1-2 mM.

  • Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.

  • Quenching: Quench the reaction by adding a Tris-containing buffer to a final concentration of 10-20 mM and incubate for 15 minutes.

  • Cell Lysis: Proceed with cell lysis using a suitable lysis buffer for your downstream application (e.g., immunoprecipitation).

Cleavage of the Disulfide Bond

To reverse the crosslinking, the disulfide bond in the DSP spacer arm can be cleaved using a reducing agent.

  • Dithiothreitol (DTT): A final concentration of 20-50 mM DTT is typically used.[3] The sample is incubated at 37°C for 30 minutes.

  • 2-Mercaptoethanol (BME): BME can also be used, often at a final concentration of 5% in SDS-PAGE sample buffer, followed by heating at 100°C for 5 minutes.

Signaling Pathway Example: Nicotinic Acetylcholine Receptor (nAChR) Interactome

DSP has been instrumental in elucidating the protein interaction networks of receptors, such as the nicotinic acetylcholine receptor (nAChR). By crosslinking the nAChR in its native cellular environment, researchers can identify interacting proteins that are involved in its trafficking, localization, and signaling.[8]

nAChR_Pathway cluster_membrane Cell Membrane nAChR nAChR Signaling Signaling Molecules nAChR->Signaling Signal Transduction Chaperone Chaperone Proteins Chaperone->nAChR Folding & Assembly Trafficking Trafficking Proteins Trafficking->nAChR Localization

Figure 2: Simplified signaling and interaction pathway of the nAChR, studied using DSP.

Advantages and Limitations of DSP

Advantages:

  • Reversibility: The cleavable disulfide bond allows for the recovery of individual proteins after crosslinking, which is crucial for analysis by SDS-PAGE and mass spectrometry.[3][6]

  • Membrane Permeability: DSP's ability to cross cell membranes enables the study of intracellular protein interactions in their native environment.[3]

  • Well-Defined Spacer Arm: The 12.0 Å spacer arm provides a defined distance constraint for mapping protein proximity.[5][7]

  • Amine Reactivity: The NHS esters provide efficient and specific targeting of primary amines, which are abundant in most proteins.[3]

Limitations:

  • Water Insolubility: DSP must be dissolved in an organic solvent, which may not be suitable for all biological samples.[3]

  • Hydrolysis of NHS Esters: The NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce the efficiency of the crosslinking reaction. Therefore, DSP solutions must be prepared fresh.[3]

  • Potential for Protein Inactivation: Modification of lysine residues can potentially alter the biological activity of proteins.[3]

Comparison with Other Crosslinkers

FeatureDSPDTSSP (Sulfo-DSP)DSS
Solubility Water-insolubleWater-solubleWater-insoluble
Membrane Permeability PermeableImpermeablePermeable
Cleavability Thiol-cleavableThiol-cleavableNon-cleavable
Spacer Arm Length 12.0 Å12.0 Å11.4 Å
Primary Use Case Intracellular crosslinkingCell-surface crosslinkingStable, irreversible crosslinking

DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) is the water-soluble analog of DSP.[3] The presence of sulfonate groups makes it membrane-impermeable, and therefore ideal for specifically crosslinking proteins on the cell surface.[3] DSS (Disuccinimidyl suberate) is a non-cleavable analog of DSP, which is used when a permanent crosslink is desired.

Conclusion

Dithiobis(succinimidyl propionate) (DSP) is a powerful and versatile tool for researchers in various fields of life sciences. Its unique combination of amine reactivity, a thiol-cleavable spacer arm, and membrane permeability makes it an invaluable reagent for elucidating protein-protein interactions, mapping protein complexes, and developing novel bioconjugates. By understanding its chemical properties and following optimized protocols, researchers can effectively leverage DSP to gain deeper insights into complex biological systems.

References

An In-Depth Technical Guide to Cleav-able Crosslinkers for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cleavable crosslinkers, powerful tools in the field of proteomics for elucidating protein-protein interactions (PPIs) and characterizing the three-dimensional structure of proteins and their complexes. By covalently linking interacting proteins, these reagents offer a snapshot of cellular networks in their native state. The defining feature of cleavable crosslinkers is a labile bond within their spacer arm, which can be broken under specific conditions, simplifying mass spectrometry data analysis and increasing the confidence of crosslink identification. This document details the various types of cleavable crosslinkers, provides in-depth experimental protocols, and summarizes key quantitative data to aid in the selection of the appropriate reagent for your research needs.

The Core Principle: A Reversible Bridge

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable technique for studying PPIs. Cleavable crosslinkers enhance this technique by introducing a point of controlled breakage. This simplifies the complex spectra generated from crosslinked peptides, making it easier to identify the individual peptides involved in the interaction.

The general workflow of a cleavable crosslinking experiment is a multi-step process that requires careful optimization at each stage.

G cluster_workflow Experimental Workflow Protein Sample Protein Sample Crosslinking Crosslinking Protein Sample->Crosslinking Quenching Quenching Crosslinking->Quenching Protein Digestion Protein Digestion Quenching->Protein Digestion Enrichment Enrichment Protein Digestion->Enrichment LC-MS/MS Analysis LC-MS/MS Analysis Enrichment->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Structural Modeling Structural Modeling Data Analysis->Structural Modeling

Figure 1: General workflow of a cleavable crosslinking experiment.

A Diverse Toolkit: Types of Cleavable Crosslinkers

Cleavable crosslinkers are categorized based on the mechanism of cleavage. The choice of crosslinker is critical and depends on the specific biological question, the nature of the protein sample, and the available instrumentation.

Mass Spectrometry (MS)-Cleavable Crosslinkers

MS-cleavable crosslinkers are designed to fragment within the mass spectrometer during tandem MS (MS/MS) analysis, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1][2] This fragmentation generates a unique signature in the mass spectrum, allowing for the straightforward identification of crosslinked peptides.

G cluster_ms_cleavable MS-Cleavable Crosslinker Fragmentation Crosslinked Peptides Crosslinked Peptides MS1 Scan MS1 Scan Crosslinked Peptides->MS1 Scan Precursor Ion Selection Precursor Ion Selection MS1 Scan->Precursor Ion Selection MS2 Scan (CID/HCD) MS2 Scan (CID/HCD) Precursor Ion Selection->MS2 Scan (CID/HCD) Cleavage of Crosslinker Cleavage of Crosslinker MS2 Scan (CID/HCD)->Cleavage of Crosslinker Characteristic Fragment Ions Characteristic Fragment Ions Cleavage of Crosslinker->Characteristic Fragment Ions MS3 Scan (Peptide Sequencing) MS3 Scan (Peptide Sequencing) Characteristic Fragment Ions->MS3 Scan (Peptide Sequencing) Peptide Identification Peptide Identification MS3 Scan (Peptide Sequencing)->Peptide Identification

Figure 2: Workflow for identifying peptides with MS-cleavable crosslinkers.

Common MS-cleavable functionalities include sulfoxides (as in DSSO) and urea-based moieties (as in DSBU).[3][4]

Chemically Cleavable Crosslinkers

These crosslinkers contain a bond that can be cleaved by a specific chemical reaction. A prominent example is disulfide bonds, which are readily cleaved under mild reducing conditions using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5] This gentle cleavage is advantageous for preserving the integrity of protein structures and post-translational modifications.[5] Acid-cleavable linkers, which are cleaved under acidic conditions, are also utilized.

Photo-Cleavable Crosslinkers

Photo-cleavable crosslinkers incorporate a photo-labile group that can be cleaved upon exposure to UV light of a specific wavelength. This provides precise temporal control over the cleavage reaction, allowing for the release of crosslinked partners at a desired time point in an experiment.

Quantitative Data Summary

The selection of an appropriate crosslinker is a critical step in any XL-MS experiment. The following table summarizes the properties of several commonly used cleavable crosslinkers to facilitate this choice.

CrosslinkerAbbreviationTypeReactive Group(s)Spacer Arm Length (Å)Cleavage Method
Disuccinimidyl SulfoxideDSSOMS-CleavableNHS ester10.1CID/HCD[1][2]
Disuccinimidyl Dibutyric UreaDSBUMS-CleavableNHS ester12.5CID/HCD[6]
Dithiobis(succinimidyl propionate)DSPChemically CleavableNHS ester12.0Reduction (DTT/TCEP)
Disuccinimidyl TartrateDSTChemically CleavableNHS ester6.4Periodate Oxidation
Azide-A-DSBSO-MS-CleavableNHS ester12.9CID/HCD & Acid
Dihydrazide SulfoxideDHSOMS-CleavableHydrazide-CID/HCD
1,3-diallylureaDAUMS-CleavableThiol-reactive-CID/HCD[4]
Photocleavable Protein Interaction ReporterpcPIRPhoto-CleavableNHS ester-UV light

Detailed Experimental Protocols

This section provides generalized protocols for key experiments in a cleavable crosslinking workflow. These should be optimized for the specific protein system and instrumentation being used.

In Vitro Crosslinking of a Purified Protein Complex (using DSBU)
  • Sample Preparation: Prepare the purified protein complex in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The buffer should be free of primary amines (e.g., Tris) that would compete with the crosslinking reaction.

  • Crosslinker Preparation: Immediately before use, dissolve DSBU in a non-aqueous solvent such as DMSO to a stock concentration of 25 mM.

  • Crosslinking Reaction: Add the DSBU stock solution to the protein sample to a final concentration of 1-2 mM. The optimal crosslinker-to-protein molar ratio should be empirically determined. Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS: The crosslinked sample can be verified by SDS-PAGE and subsequently processed for mass spectrometry analysis. This typically involves reduction, alkylation, and proteolytic digestion.

In Vivo Crosslinking of Cultured Cells (using DSSO)
  • Cell Culture: Grow cells to the desired confluency.

  • Cell Harvest and Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Crosslinking: Resuspend the cells in PBS. Add a freshly prepared solution of DSSO in DMSO to the cell suspension to a final concentration of 1-3 mM. Incubate for 30-60 minutes at room temperature or 4°C.[7]

  • Quenching: Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Downstream Processing: The cell lysate containing crosslinked proteins is now ready for downstream applications such as immunoprecipitation or direct proteomic analysis.

Enrichment of Crosslinked Peptides by Strong Cation Exchange (SCX) Chromatography

Due to the low abundance of crosslinked peptides, an enrichment step is often necessary.[3]

  • Sample Loading: Acidify the digested peptide mixture with 0.1% formic acid and load it onto a pre-equilibrated SCX column.

  • Washing: Wash the column with a low-salt buffer to remove unbound peptides.

  • Elution: Elute the peptides using a step gradient of increasing salt concentration (e.g., KCl or NaCl). Crosslinked peptides, which are typically more highly charged, will elute at higher salt concentrations.

  • Fraction Collection: Collect fractions and desalt them prior to LC-MS/MS analysis.

Mass Spectrometry Analysis of MS-Cleavable Crosslinked Peptides
  • LC Separation: Separate the enriched and desalted peptides using a nano-flow liquid chromatography system with a reversed-phase column.

  • MS1 Analysis: Acquire full MS scans to detect the precursor ions of the crosslinked peptides.

  • MS2 Analysis (CID/HCD): Select precursor ions for fragmentation using CID or HCD. The cleavage of the MS-cleavable linker will generate characteristic reporter ions.

  • MS3 Analysis: Select the characteristic reporter ions from the MS2 scan for a further round of fragmentation (MS3) to sequence the individual peptides.

  • Data Analysis: Use specialized software (e.g., MeroX, XlinkX) to identify the crosslinked peptides based on the fragmentation patterns and sequence information.[8][9]

Application Example: Elucidating Signaling Pathways

Cleavable crosslinkers are powerful tools for mapping the dynamic protein-protein interactions that constitute signaling pathways. For instance, XL-MS has been instrumental in dissecting the epidermal growth factor receptor (EGFR) signaling network, a critical pathway in cell proliferation and cancer.

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for a multitude of signaling and adaptor proteins. Crosslinking studies have captured these transient interactions, revealing the composition of the EGFR interactome at different time points after stimulation.[10][11][12]

G cluster_egfr Simplified EGFR Signaling Interactome EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation-dependent binding Shc1 Shc1 EGFR->Shc1 Phosphorylation-dependent binding STAT3 STAT3 EGFR->STAT3 Phosphorylation & Activation AP2 AP2 EGFR->AP2 Recruitment SOS1 SOS1 Grb2->SOS1 Ras Ras SOS1->Ras Activation Shc1->Grb2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Clathrin Clathrin AP2->Clathrin Endocytosis Endocytosis Clathrin->Endocytosis

Figure 3: A simplified representation of the EGFR signaling pathway.

Similarly, the tumor necrosis factor (TNF) signaling pathway, which is central to inflammation and immunity, has been investigated using these methods. The interaction of TNF with its receptors initiates the formation of large, transient protein complexes that are amenable to study by XL-MS.

Conclusion

Cleavable crosslinkers represent a significant advancement in the field of proteomics, enabling the detailed characterization of protein-protein interactions and protein structures in their native context. The ability to cleave the crosslinker simplifies data analysis and increases the confidence in identified interactions. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, researchers can gain unprecedented insights into the complex molecular machinery of the cell. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize this powerful technology in their own investigations.

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking Using a Disulfide-Containing Amine-Reactive Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: While the inquiry specified the use of 3-[(3-Amino-3-oxopropyl)dithio]propanamide, a comprehensive review of scientific literature and commercial resources did not yield specific application notes, detailed protocols, or quantitative data for this particular compound. However, the chemical structure suggests it functions as a homobifunctional, amine-reactive crosslinker with a cleavable disulfide bond.

To provide a valuable and accurate resource, these application notes and protocols are based on a closely related and widely used crosslinker with the same functional characteristics: Dithiobis(succinimidyl propionate) (DSP) , also known as Lomant's Reagent. The principles and methodologies described herein are expected to be largely applicable to other similar disulfide-containing, amine-reactive crosslinkers.

Introduction to Dithiobis(succinimidyl propionate) (DSP)

Dithiobis(succinimidyl propionate) (DSP) is a homobifunctional crosslinking agent that contains two N-hydroxysuccinimide (NHS) esters capable of reacting with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds. A key feature of DSP is its spacer arm, which contains a disulfide bond. This disulfide bond can be cleaved by reducing agents, making DSP a reversible or cleavable crosslinker. This property is particularly advantageous for applications in structural biology and proteomics, as it allows for the separation of crosslinked proteins and the identification of interacting partners. DSP is membrane-permeable, allowing for intracellular crosslinking.

Mechanism of Action

The crosslinking reaction with DSP occurs in two steps. First, one of the NHS esters reacts with a primary amine on a protein to form a stable amide bond, releasing N-hydroxysuccinimide. The second NHS ester then reacts with a nearby primary amine on the same protein (intramolecular crosslink) or a different, interacting protein (intermolecular crosslink). The disulfide bond within the spacer arm remains intact during this process. This disulfide bond can be subsequently cleaved using reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, which reduces the disulfide to two free thiols, thereby breaking the crosslink.

cluster_reaction DSP Crosslinking and Cleavage Protein1 Protein A (-NH2) DSP DSP (NHS-S-S-NHS) Protein1->DSP Amine Reaction Protein2 Protein B (-NH2) Protein2->DSP Amine Reaction Crosslinked Crosslinked Complex (Protein A - S-S - Protein B) DSP->Crosslinked ReducingAgent Reducing Agent (e.g., DTT) Crosslinked->ReducingAgent Reduction Cleaved1 Protein A (-SH) ReducingAgent->Cleaved1 Cleaved2 Protein B (-SH) ReducingAgent->Cleaved2

Figure 1: DSP crosslinking and cleavage reaction.

Applications

  • Studying Protein-Protein Interactions: DSP can be used to capture and stabilize transient or weak protein-protein interactions, allowing for their subsequent identification by techniques such as immunoprecipitation and mass spectrometry.[1]

  • Structural Elucidation of Protein Complexes: The distance constraints provided by crosslinking can be used to model the three-dimensional structure of protein complexes.

  • In Situ Crosslinking: Due to its membrane permeability, DSP can be used to crosslink proteins within living cells, providing a "snapshot" of protein interactions in their native environment.[2][3]

Quantitative Data for Experimental Design

The optimal conditions for crosslinking with DSP should be determined empirically for each specific application. The following table provides a summary of typical starting parameters.

ParameterIn Vitro CrosslinkingIn Vivo (in situ) Crosslinking
DSP Concentration 0.2 - 5 mM0.1 - 2 mM
Protein Concentration 0.1 - 10 mg/mLN/A (whole cells)
Reaction Buffer Phosphate, HEPES, or Bicarbonate/Carbonate buffer (pH 7.2-8.0)PBS or cell culture medium
Reaction Time 30 - 60 minutes10 - 30 minutes
Reaction Temperature Room Temperature or 4°C37°C or 4°C
Quenching Reagent 20 - 50 mM Tris-HCl or Glycine20 - 50 mM Tris-HCl or Glycine
Cleavage Reagent 50 - 100 mM DTT or 2-mercaptoethanol50 - 100 mM DTT or 2-mercaptoethanol
Cleavage Time 30 minutes30 minutes
Cleavage Temperature 37°C or 56°C37°C or 56°C

Experimental Protocols

In Vitro Protein Crosslinking

This protocol describes the crosslinking of purified proteins in solution.

start Start prep_protein Prepare Protein Solution (0.1-10 mg/mL in amine-free buffer, pH 7.2-8.0) start->prep_protein prep_dsp Prepare DSP Stock Solution (e.g., 25 mM in DMSO) prep_protein->prep_dsp add_dsp Add DSP to Protein Solution (Final concentration 0.2-5 mM) prep_dsp->add_dsp incubate Incubate (30-60 min at room temperature) add_dsp->incubate quench Quench Reaction (Add Tris-HCl to 20-50 mM, incubate 15 min) incubate->quench analysis Analyze Crosslinked Proteins (e.g., SDS-PAGE, Mass Spectrometry) quench->analysis start Start prep_cells Prepare Cell Culture (Wash with PBS) start->prep_cells prep_dsp Prepare DSP Working Solution (Dilute stock in PBS) prep_cells->prep_dsp add_dsp Add DSP to Cells (Final concentration 0.1-2 mM) prep_dsp->add_dsp incubate Incubate (10-30 min at 37°C) add_dsp->incubate quench Quench Reaction (Add Tris-HCl to 20-50 mM, incubate 15 min) incubate->quench lyse Lyse Cells and Isolate Proteins quench->lyse analysis Analyze Crosslinked Proteins (e.g., Immunoprecipitation, Western Blot, Mass Spectrometry) lyse->analysis

References

Application Notes and Protocols: 3-[(3-Amino-3-oxopropyl)dithio]propanamide in Redox-Responsive Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the disulfide-containing crosslinker, 3-[(3-Amino-3-oxopropyl)dithio]propanamide, in the synthesis of redox-responsive hydrogels. Such hydrogels are of significant interest for controlled drug delivery, tissue engineering, and other biomedical applications due to their ability to degrade in response to the reducing environments found within cells and certain pathological tissues.[1][2][3]

Introduction to Redox-Responsive Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix.[4][5] "Smart" hydrogels can respond to specific environmental stimuli, such as pH, temperature, or the presence of certain molecules.[6][7] Redox-responsive hydrogels are designed to be stable under normal physiological conditions but dissociate in the presence of reducing agents like glutathione (GSH).[1][5] The disulfide bond (-S-S-) within the crosslinker, such as this compound, is the key functional group that imparts this redox sensitivity.

The intracellular concentration of GSH (millimolar range) is significantly higher than its extracellular concentration (micromolar range).[1][5] This differential provides a precise trigger for the cleavage of disulfide crosslinks, leading to the degradation of the hydrogel and the release of an encapsulated payload (e.g., drugs, cells) specifically within the target cells or tumor microenvironments.[3][5]

Mechanism of Action

The core principle behind using this compound in hydrogel synthesis is the incorporation of a cleavable disulfide bond into the polymer network. The crosslinking reaction joins polymer chains together, forming the hydrogel. In a reducing environment, a thiol-disulfide exchange reaction occurs, breaking the crosslinks and leading to the dissolution of the hydrogel.

G cluster_0 Hydrogel Formation cluster_1 Hydrogel Degradation Polymer_A Polymer Chains (e.g., Thiol-modified HA, PEG-SH) Hydrogel Crosslinked Hydrogel Network Polymer_A->Hydrogel Crosslinking Reaction (e.g., Thiol-Disulfide Exchange) Crosslinker This compound (R-S-S-R) Crosslinker->Hydrogel Hydrogel_Deg Crosslinked Hydrogel Network Cleaved Cleaved Polymer Chains + Thiol Byproducts Hydrogel_Deg->Cleaved Thiol-Disulfide Exchange GSH Reducing Agent (e.g., Glutathione, GSH) GSH->Cleaved

Mechanism of redox-responsive hydrogel formation and degradation.

Applications in Drug Delivery

Redox-responsive hydrogels are excellent candidates for targeted and controlled drug release.[2][4] Anticancer drugs, proteins, and peptides can be encapsulated within the hydrogel matrix during its formation. The hydrogel protects the therapeutic payload from premature degradation and releases it specifically at the target site in response to high intracellular GSH levels, enhancing therapeutic efficacy and minimizing systemic toxicity.[3][5]

Quantitative Data Summary: Drug Release

The following table summarizes typical drug release profiles from redox-responsive hydrogels found in the literature.

Encapsulated AgentPolymer SystemReducing AgentRelease (%) in 24h (with reducing agent)Release (%) in 24h (control)Reference
Doxorubicin (DOX)Pyridyl disulfide-methacrylate10 mM Glutathione (GSH)~70%~20%[5]
Bovine Serum Albumin (BSA)PEG-pyridyl disulfide + PEG-thiol10 mM Dithiothreitol (DTT)>80%<20%[2]
Fluorescent DextranRecombinant Resilin-like protein10 mM Glutathione (GSH)~60% (for large dextran)~15%[1]
Camptothecin (CPT)Poly(ethylenimine) / Oxidized AlginateGlutathione (GSH)>70% (in acidic/GSH env.)<30%[8]

Experimental Protocols

Below are detailed protocols for the synthesis and characterization of a redox-responsive hydrogel using a disulfide-containing crosslinker, conceptually adapted for this compound. The primary method described is the crosslinking of a thiol-modified polymer via thiol-disulfide exchange.

Protocol 1: Synthesis of Thiol-Modified Hyaluronic Acid (HA-SH)

This protocol is based on the modification of hyaluronic acid (HA) to introduce thiol groups, which can then be crosslinked.[9][10][11]

Materials:

  • Hyaluronic acid (HA) sodium salt

  • 3,3'-Dithiobis(propanoic hydrazide) (DTP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl)

  • Dialysis tubing (MWCO 10-14 kDa)

Procedure:

  • Dissolve HA in deionized water to a final concentration of 1% (w/v).

  • Add DTP to the HA solution. The molar ratio of DTP to HA carboxyl groups can be varied to control the degree of substitution.

  • Add EDC and NHS to catalyze the coupling of the DTP hydrazide groups to the HA carboxyl groups.

  • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Dialyze the mixture against deionized water for 3 days to remove unreacted reagents.

  • To reduce the disulfide bonds and generate free thiol groups, add DTT to the solution in a significant molar excess relative to the incorporated DTP. Adjust the pH to 8.5 to facilitate the reduction.

  • Let the reduction reaction proceed for 12 hours at room temperature.

  • Adjust the pH of the solution to 3.5 with HCl and dialyze extensively against acidified deionized water (pH 3.5) for 3-4 days to remove DTT and its oxidized form.

  • Lyophilize the purified HA-SH solution to obtain a white, fluffy solid. Store at -20°C.

Protocol 2: Hydrogel Formation via Thiol-Disulfide Exchange

Materials:

  • Lyophilized HA-SH (from Protocol 1)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • (Optional) Drug or protein to be encapsulated

Procedure:

  • Prepare a stock solution of HA-SH in PBS (e.g., 2% w/v). If encapsulating a therapeutic, add it to this solution.

  • Prepare a stock solution of this compound in PBS. The molar ratio of the crosslinker to the thiol groups on HA-SH will determine the crosslinking density and mechanical properties of the hydrogel. A 1:1 molar ratio of disulfide bonds to thiol groups is a common starting point.

  • To form the hydrogel, mix the HA-SH solution and the crosslinker solution in a small vial or mold.

  • Gently vortex or pipette to mix. Gelation should occur within minutes at 37°C.[9]

  • Incubate the hydrogel at 37°C for several hours to ensure the crosslinking reaction goes to completion.

G cluster_synthesis Hydrogel Synthesis Workflow Start Prepare HA-SH solution (with optional drug) in PBS Prepare_Crosslinker Prepare Crosslinker solution in PBS Mix Mix Polymer and Crosslinker Solutions Start->Mix Prepare_Crosslinker->Mix Gel Incubate at 37°C (Gelation Occurs) Mix->Gel Ready Hydrogel Ready for Characterization Gel->Ready

Workflow for redox-responsive hydrogel synthesis.
Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio

  • Prepare hydrogel discs of a known initial weight (Wi).

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio is calculated as: (Ws - Wi) / Wi.

B. Rheological Analysis

  • Use a rheometer with a parallel plate geometry to measure the mechanical properties of the hydrogel.

  • Perform a time sweep test immediately after mixing the components to monitor the gelation process, observing the storage modulus (G') and loss modulus (G''). The crossover point (G' > G'') indicates gel formation.

  • Perform a frequency sweep on the fully formed hydrogel to determine its viscoelastic properties. A stable G' across a range of frequencies indicates a stable gel network.[1]

C. In Vitro Degradation and Drug Release

  • Place pre-weighed, drug-loaded hydrogels into separate vials.

  • Add PBS (pH 7.4) to one set of vials (control) and PBS containing a reducing agent (e.g., 10 mM GSH) to another set.[1]

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals, collect aliquots of the supernatant for analysis.

  • Quantify the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Simultaneously, monitor the weight loss of the hydrogel to correlate drug release with degradation.

Quantitative Data Summary: Hydrogel Properties

This table provides representative data for the mechanical and swelling properties of disulfide-crosslinked hydrogels from existing literature.

Polymer SystemCrosslinking DensityStorage Modulus (G')Swelling Ratio (q)Reference
Recombinant ResilinN/A~3 kPaN/A[1]
Hyaluronic AcidVaried (Thiol:Disulfide ratio)100 - 1000 Pa20 - 60[9]
PEG-PDS + PEG-SH33% (w/v) polymer~2.5 kPa~25[2]

Biocompatibility and Cell Encapsulation

Hydrogels intended for biomedical applications must be biocompatible. The components, including the polymer, crosslinker, and any degradation byproducts, should be non-toxic. Studies have shown that disulfide-crosslinked hydrogels, such as those based on hyaluronic acid, can successfully encapsulate various cell types (e.g., fibroblasts, mesenchymal stem cells) with high viability, making them suitable for tissue engineering and regenerative medicine applications.[9][11] The degradation of the hydrogel can facilitate the release of encapsulated cells on-demand.[12]

Conclusion

The use of this compound and similar disulfide-containing molecules as crosslinkers enables the straightforward synthesis of redox-responsive hydrogels.[2] These materials offer significant potential in advanced drug delivery and tissue engineering by providing spatiotemporal control over the release of therapeutic agents and cells in response to specific biological cues. The protocols and data presented here serve as a foundational guide for researchers to design and characterize novel hydrogel systems tailored for their specific applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry (MS) has become an indispensable tool for elucidating protein-protein interactions and defining the three-dimensional structures of protein complexes. The crosslinker 3-[(3-Amino-3-oxopropyl)dithio]propanamide is an amine-reactive, disulfide-containing reagent that covalently links interacting proteins. A critical step in the MS workflow is the cleavage of the disulfide bond within the crosslinker. This cleavage linearizes the cross-linked peptides, simplifying their fragmentation and identification by tandem mass spectrometry (MS/MS). This application note provides detailed protocols for the efficient cleavage of this compound crosslinks using common reducing agents and outlines the subsequent sample preparation for MS analysis. The protocols provided are based on established methods for structurally similar disulfide-containing crosslinkers, such as 3,3′-dithiobis(sulfosuccinimidyl propionate) (DTSSP), and are readily adaptable.

Principle of Disulfide Cleavage

The core of the this compound crosslinker is a disulfide bond (-S-S-), which can be readily cleaved by reducing agents. The most commonly used reducing agents for this purpose in proteomics are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The reduction reaction involves the nucleophilic attack of the disulfide bond by the reducing agent, resulting in the formation of two free thiol (-SH) groups. This cleavage breaks the covalent link between the two cross-linked peptides, a necessary step for their individual sequencing and identification in the mass spectrometer.

Quantitative Data Summary: Comparison of Reducing Agents

The choice of reducing agent can significantly impact the efficiency and outcome of the disulfide cleavage reaction. The following table summarizes the key characteristics of DTT and TCEP to aid in selecting the appropriate reagent for your experimental needs.[1][2][3][4]

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Thiol-containingThiol-free phosphine
Effective pH Range Optimal at pH > 7.5Broad range (pH 1.5 - 8.5)
Stability in Air Prone to oxidationMore resistant to oxidation
Odor Strong, unpleasantOdorless
Reaction with Maleimides Reacts readily, competes with protein thiolsReacts, but generally slower than DTT
Removal Before Alkylation MandatoryRecommended for optimal results

Experimental Protocols

Protocol 1: Cleavage of Disulfide Crosslinks using Dithiothreitol (DTT)

This protocol describes the in-solution cleavage of this compound cross-linked proteins or peptides using DTT.

Materials:

  • Cross-linked protein/peptide sample

  • Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Dithiothreitol (DTT) solution: 500 mM in water (prepare fresh)

  • Alkylating solution: 500 mM Iodoacetamide (IAM) in water (prepare fresh, protect from light)

  • Quenching solution: 500 mM DTT in water (prepare fresh)

  • Trypsin solution (MS-grade)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • C18 desalting spin columns

Procedure:

  • Denaturation and Reduction:

    • Resuspend the cross-linked protein pellet in 100 µL of Denaturation Buffer.

    • Add 500 mM DTT solution to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce the disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add 500 mM IAM solution to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 20 minutes to alkylate the newly formed free thiols, preventing them from reforming disulfide bonds.

  • Quenching:

    • Add 500 mM DTT solution to a final concentration of 10 mM to quench the excess IAM.

    • Incubate at room temperature for 15 minutes.

  • Digestion:

    • Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate, pH 8.0, to reduce the concentration of the denaturant.

    • Add MS-grade trypsin to a final enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate at 37°C overnight (12-16 hours).

  • Sample Cleanup:

    • Acidify the digest with 0.1% TFA to a pH of 2-3 to stop the tryptic digestion.

    • Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • The sample is now ready for MS analysis.

Protocol 2: Cleavage of Disulfide Crosslinks using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol offers an alternative using the more stable and odorless reducing agent, TCEP.

Materials:

  • Cross-linked protein/peptide sample

  • Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.0

  • Tris(2-carboxyethyl)phosphine (TCEP) solution: 200 mM in water (prepare fresh)

  • Alkylating solution: 500 mM Iodoacetamide (IAM) in water (prepare fresh, protect from light)

  • Trypsin solution (MS-grade)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • C18 desalting spin columns

Procedure:

  • Denaturation and Reduction:

    • Resuspend the cross-linked protein pellet in 100 µL of Denaturation Buffer.

    • Add 200 mM TCEP solution to a final concentration of 10 mM.

    • Incubate at 37°C for 60 minutes.

  • Alkylation:

    • Add 500 mM IAM solution to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate, pH 8.0.

    • Add MS-grade trypsin to a final enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate at 37°C overnight (12-16 hours).

  • Sample Cleanup:

    • Acidify the digest with 0.1% TFA to a pH of 2-3.

    • Desalt the peptide mixture using C18 spin columns following the manufacturer's protocol.

    • Elute the peptides and dry them completely.

    • Store the dried peptides at -20°C until MS analysis.

Visualizations

experimental_workflow start Cross-linked Protein Sample denature Denaturation & Reduction (DTT or TCEP) start->denature alkylate Alkylation (Iodoacetamide) denature->alkylate quench Quench Excess Alkylating Agent (if using DTT) alkylate->quench digest Proteolytic Digestion (Trypsin) alkylate->digest (if using TCEP) quench->digest cleanup Sample Desalting (C18 Cleanup) digest->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis

Caption: Experimental workflow for the cleavage of disulfide crosslinks.

chemical_cleavage peptideA Peptide A - NH2 crosslinker S-S peptideA->crosslinker peptideB NH2 - Peptide B crosslinker->peptideB reducing_agent + Reducing Agent (e.g., DTT or TCEP) cleavedA Peptide A - NH-CO-(CH2)2-SH cleavedB HS-(CH2)2-CO-NH - Peptide B

Caption: Cleavage of the this compound crosslinker.

References

Application Notes and Protocols for Redox-Responsive Polymers Utilizing 3-[(3-Amino-3-oxopropyl)dithio]propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of redox-responsive polymers created using the disulfide-containing crosslinker, 3-[(3-Amino-3-oxopropyl)dithio]propanamide. This class of smart polymers is designed to respond to the differential redox environments in the body, offering significant potential for targeted drug delivery, particularly in oncology.

Introduction to Redox-Responsive Polymers

Redox-responsive polymers are a class of "smart" materials engineered to undergo physicochemical changes in response to a reducing or oxidizing environment. This characteristic is particularly valuable in drug delivery, as there is a significant redox potential gradient between the extracellular and intracellular environments. The concentration of glutathione (GSH), a key intracellular reducing agent, is substantially higher inside cells (2-10 mM) compared to the extracellular space (~2-20 µM). This differential provides a biological trigger for the site-specific release of therapeutic agents from polymer-based carriers.

Disulfide bonds are the most commonly utilized chemical moiety to impart redox sensitivity to polymers. These bonds are stable in the low-GSH extracellular environment but are readily cleaved within the cell by glutathione, leading to the disassembly of the polymer matrix and subsequent release of the encapsulated drug. This compound is a homobifunctional crosslinker containing a central disulfide bond, making it an ideal candidate for creating redox-responsive hydrogels and nanoparticles.

Synthesis of Redox-Responsive Polymers

The synthesis of redox-responsive polymers using this compound typically involves the reaction of its terminal amino groups with a polymer backbone containing reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isocyanates. The following is a general protocol for the synthesis of a redox-responsive hydrogel.

2.1. Materials

  • Polymer with reactive side groups (e.g., Poly(N-isopropylacrylamide-co-N-acryloxysuccinimide))

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Deionized water

  • Lyophilizer

2.2. Protocol for Hydrogel Synthesis

  • Dissolve the reactive polymer in anhydrous DMF or DMSO to a final concentration of 5-10% (w/v).

  • In a separate vial, dissolve this compound in a minimal amount of the same solvent.

  • Add the crosslinker solution to the polymer solution dropwise while stirring at room temperature. The molar ratio of the crosslinker to the reactive groups on the polymer can be varied to control the crosslinking density.

  • Allow the reaction to proceed for 24-48 hours at room temperature under a nitrogen atmosphere.

  • Transfer the resulting hydrogel into a dialysis tube and dialyze against deionized water for 3-5 days to remove the solvent and unreacted reagents. Change the water frequently.

  • Freeze the purified hydrogel and lyophilize to obtain a dry, porous scaffold.

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification and Isolation Polymer Reactive Polymer (e.g., NHS-functionalized) Reaction Crosslinking Reaction (24-48h, RT, N2) Polymer->Reaction Crosslinker This compound Crosslinker->Reaction Solvent Anhydrous Solvent (DMF or DMSO) Solvent->Reaction Dialysis Dialysis (vs. DI Water, 3-5 days) Reaction->Dialysis Transfer to dialysis Lyophilization Lyophilization Dialysis->Lyophilization Freeze-drying FinalProduct Redox-Responsive Polymer Hydrogel Lyophilization->FinalProduct

Caption: Workflow for the synthesis of a redox-responsive hydrogel.

Characterization of Redox-Responsive Polymers

Thorough characterization is essential to ensure the successful synthesis and desired properties of the redox-responsive polymer.

3.1. Spectroscopic Analysis

  • ¹H NMR Spectroscopy: To confirm the incorporation of the disulfide crosslinker into the polymer backbone.

  • FTIR Spectroscopy: To verify the formation of amide bonds between the polymer and the crosslinker and the disappearance of the reactive groups.

3.2. Physical Characterization

  • Swelling Ratio: To determine the water uptake capacity of the hydrogel, which influences drug loading and release.

  • Rheological Analysis: To measure the mechanical properties of the hydrogel, such as storage (G') and loss (G'') moduli.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure of the lyophilized hydrogel.

3.3. Redox-Responsive Behavior

The cleavage of the disulfide bonds in a reducing environment can be monitored by observing the degradation of the hydrogel.

Protocol for In Vitro Degradation Study:

  • Prepare hydrogel discs of a known weight and dimension.

  • Immerse the discs in phosphate-buffered saline (PBS, pH 7.4) with and without a reducing agent (e.g., 10 mM dithiothreitol (DTT) or glutathione (GSH)).

  • At predetermined time intervals, remove the hydrogel discs, blot excess water, and record the weight.

  • The degradation can be quantified by the change in weight over time.

Drug Loading and Release Studies

4.1. Drug Loading

Hydrophobic drugs can be loaded into the polymer matrix during the self-assembly of nanoparticles or by swelling the hydrogel in a drug solution.

Protocol for Drug Loading into Hydrogels (Swelling Method):

  • Prepare a concentrated solution of the desired drug in a suitable solvent.

  • Immerse a pre-weighed, lyophilized hydrogel disc in the drug solution.

  • Allow the hydrogel to swell for 24-48 hours to ensure maximum drug absorption.

  • Remove the hydrogel, gently blot the surface to remove excess drug solution, and dry under vacuum.

  • The drug loading content and efficiency can be determined using UV-Vis spectroscopy or HPLC by measuring the amount of drug remaining in the supernatant.

4.2. In Vitro Drug Release

The release of the encapsulated drug is triggered by the cleavage of the disulfide bonds in a reducing environment.

Protocol for In Vitro Drug Release Study:

  • Place a drug-loaded hydrogel disc in a known volume of release medium (e.g., PBS, pH 7.4) with and without a reducing agent (e.g., 10 mM GSH).

  • Maintain the system at 37°C with gentle agitation.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the cumulative drug release as a function of time.

Drug_Release_Mechanism cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) DrugLoadedPolymer_Stable Drug-Loaded Polymer (Disulfide Bonds Intact) MinimalRelease Minimal Premature Drug Release DrugLoadedPolymer_Stable->MinimalRelease GSH Glutathione (GSH) DrugLoadedPolymer_Stable->GSH Cellular Uptake DisulfideCleavage Disulfide Bond Cleavage GSH->DisulfideCleavage PolymerDisassembly Polymer Matrix Disassembly DisulfideCleavage->PolymerDisassembly DrugRelease Drug Release PolymerDisassembly->DrugRelease

Caption: Mechanism of redox-responsive drug release.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization and drug release studies of redox-responsive polymers. The specific values will depend on the polymer backbone, crosslinking density, and the encapsulated drug.

Table 1: Physicochemical Properties of Redox-Responsive Hydrogels

ParameterConditionTypical Value Range
Swelling RatioPBS, pH 7.4500 - 2000%
Storage Modulus (G')1 Hz1 - 10 kPa
Pore SizeSEM10 - 100 µm

Table 2: Drug Loading and Encapsulation Efficiency

DrugLoading MethodDrug Loading Content (wt%)Encapsulation Efficiency (%)
DoxorubicinSwelling5 - 15%70 - 90%
PaclitaxelNanoprecipitation10 - 25%80 - 95%

Table 3: In Vitro Drug Release Kinetics

ConditionDrugTime to 50% ReleaseCumulative Release at 24h
PBS (pH 7.4)Doxorubicin> 48 h< 15%
PBS + 10 mM GSHDoxorubicin4 - 8 h> 80%
PBS (pH 7.4)Paclitaxel> 72 h< 10%
PBS + 10 mM GSHPaclitaxel6 - 12 h> 75%

Conclusion

Redox-responsive polymers synthesized with this compound offer a versatile and effective platform for targeted drug delivery. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and evaluate novel stimuli-responsive systems for various therapeutic applications. The ability to tune the physicochemical properties and drug release kinetics by adjusting the polymer composition and crosslinking density makes these materials highly promising for the next generation of cancer therapies.

Application Notes & Protocols: In Vivo Crosslinking with Membrane-Permeable Disulfide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In vivo chemical crosslinking is a powerful technique for capturing protein-protein interactions (PPIs) as they occur within the native environment of a living cell.[1][2][3] This method is particularly valuable for stabilizing and identifying weak or transient interactions that are often lost during standard cell lysis and protein extraction procedures.[4][5] By using membrane-permeable crosslinking reagents, researchers can covalently link interacting proteins, effectively "freezing" a snapshot of the cellular interactome for subsequent analysis.[3]

Membrane-permeable disulfide reagents are a versatile class of crosslinkers for these applications. Their key features include:

  • Membrane Permeability : Their lipophilic nature allows them to passively diffuse across the cell membrane, enabling the crosslinking of intracellular and intramembrane proteins.[6]

  • Amine Reactivity : Most common disulfide reagents, like DSP, feature N-hydroxysuccinimide (NHS) esters at both ends, which react efficiently with primary amines (e.g., the side chain of lysine residues) to form stable amide bonds.[7]

  • Cleavable Spacer Arm : The central disulfide bond in the spacer arm is readily cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.[7][8] This reversibility is a critical advantage for downstream analysis, simplifying the identification of crosslinked partners by techniques like mass spectrometry.[1][9][10]

These characteristics make disulfide-based crosslinkers an invaluable tool for studying the dynamic architecture of protein complexes, mapping signaling pathways, and validating drug targets.

Key Reagents and Reaction Parameters

The selection of an appropriate crosslinker is crucial for experimental success. Dithiobis(succinimidyl propionate) (DSP) is a widely used membrane-permeable disulfide reagent. Its properties are often contrasted with its water-soluble, membrane-impermeable analog, DTSSP, which is used for cell-surface protein crosslinking.

Table 1: Properties of Common Amine-Reactive Disulfide Crosslinkers

Reagent NameFull Chemical NameSpacer Arm Length (Å)Reactive GroupsKey Characteristics
DSP Dithiobis(succinimidyl propionate)12.0[6][7]NHS EsterMembrane-permeable ; cleavable disulfide bond.[5][6]
DTSSP 3,3'-Dithiobis(sulfosuccinimidyl propionate)12.0[11]Sulfo-NHS EsterMembrane-impermeable due to charged sulfo groups; cleavable disulfide bond.[8]

Table 2: General Quantitative Parameters for In Vivo Crosslinking with DSP

ParameterRecommended Range / ReagentNotes
DSP Stock Solution 25-100 mM in anhydrous DMSOMust be prepared fresh immediately before use as DSP is moisture-sensitive.[6][7]
Final Working Concentration 0.1 - 2 mMThe optimal concentration should be determined empirically for the specific cell type and target interaction.[4][6]
Incubation Time 30 - 45 minutes at Room Temp. or 2 hours at 4°CLonger incubation on ice may be preferred to slow down cellular processes.[6][7]
Quenching Reagent Tris or GlycineAdded to consume unreacted NHS esters and terminate the crosslinking reaction.[7]
Quenching Concentration 10 - 200 mMA final concentration of 20-50 mM is common.[6][7]
Quenching Time 15 minutes at Room Temperature[6][7]
Cleavage (Reduction) Reagent DTT or β-mercaptoethanol (BME)Used to reverse the crosslinks for analysis.
Cleavage Conditions 10-50 mM DTT at 37°C for 30 min, or 5% BME in SDS-PAGE buffer at 100°C for 5 min.[6]Cleavage linearizes the crosslinked proteins, allowing them to be separated and identified.[4]

Visualized Workflows and Mechanisms

general_workflow cluster_prep Cell Preparation cluster_reaction Crosslinking Reaction cluster_analysis Processing & Analysis A 1. Culture Cells to Optimal Confluency B 2. Wash Cells with Amine-Free Buffer (PBS) A->B C 3. Add Membrane-Permeable Disulfide Crosslinker (e.g., DSP) B->C D 4. Incubate to Form Covalent Crosslinks C->D E 5. Quench Reaction with Tris or Glycine Buffer D->E F 6. Cell Lysis to Extract Protein Complexes E->F G 7. Enrichment (e.g., Immunoprecipitation) F->G H 8. Cleavage of Disulfide Bonds (Using DTT / BME) G->H I 9. Downstream Analysis (SDS-PAGE, Mass Spectrometry) H->I

mechanism_of_action

signaling_pathway

Detailed Experimental Protocols

Protocol 1: In Vivo Crosslinking of Adherent Mammalian Cells with DSP

This protocol provides a general framework for crosslinking proteins in cultured adherent cells. Optimization of crosslinker concentration and incubation time is recommended for each experimental system.

A. Materials Required

  • Dithiobis(succinimidyl propionate) (DSP) (e.g., ProteoChem c1106)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, free of primary amines

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Ice-cold Cell Lysis Buffer (e.g., RIPA buffer)

  • Protease and Phosphatase Inhibitor Cocktails

B. Protocol Steps

  • Cell Preparation : Grow adherent cells in appropriate culture dishes to 80-90% confluency.

  • Washing : Gently aspirate the culture medium. Wash the cells twice with pre-warmed (37°C) PBS to remove any amine-containing components from the media.[7]

  • Crosslinker Preparation (Perform Immediately Before Use) : Allow the vial of DSP to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare a 50 mM DSP stock solution by dissolving 10 mg of DSP in 495 µL of anhydrous DMSO.[7]

  • Crosslinking Reaction : Dilute the fresh DSP stock solution in pre-warmed PBS to the desired final concentration (e.g., a final concentration of 1-2 mM is a good starting point).[6] Add the crosslinking solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate the cells for 30-45 minutes at room temperature or for 2 hours on ice.[6][7]

  • Quenching : Aspirate the crosslinking solution. To terminate the reaction, add PBS containing a final concentration of 20-50 mM Tris-HCl.[6] Incubate for 15 minutes at room temperature with gentle agitation.[6][7]

  • Cell Harvesting : Aspirate the quenching buffer and wash the cells twice with ice-cold PBS.

  • Lysis : Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the dish. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Clarification : Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Downstream Processing : The clarified supernatant contains the crosslinked protein complexes and is now ready for downstream applications such as immunoprecipitation or direct analysis.

Protocol 2: Cleavage of Disulfide Crosslinks for SDS-PAGE Analysis

Reversing the crosslink is essential for identifying individual components of a complex.

  • Take an aliquot of the crosslinked protein lysate (from Protocol 1, Step 10).

  • Add 4X SDS-PAGE sample buffer containing a reducing agent. For cleavage, the final concentration of the reducing agent should be approximately:

    • 50 mM DTT , or

    • 5% β-mercaptoethanol [6]

  • Boil the sample at 95-100°C for 5-10 minutes.[4][6] This heat treatment, combined with the reducing agent, will cleave the disulfide bond within the DSP crosslinker.

  • The sample is now ready for loading onto an SDS-PAGE gel. Non-cleaved (non-reduced) samples can be run in parallel to visualize the higher molecular weight crosslinked complexes.

Applications and Downstream Analysis

The primary application of in vivo disulfide crosslinking is to identify and characterize PPIs within a cellular context.[12][13] This technique is instrumental in:

  • Mapping Protein Interactomes : Discovering novel binding partners for a protein of interest.[1][2]

  • Validating Weak or Transient Interactions : Stabilizing interactions in dynamic processes like signal transduction that are difficult to detect with other methods.[4][5]

  • Structural Biology : Providing distance constraints for modeling the architecture of large protein complexes.[1][10][14]

Following crosslinking and cell lysis, the stabilized protein complexes can be analyzed by several methods:

  • Immunoprecipitation (IP) : An antibody against a specific "bait" protein is used to enrich for that protein and its covalently linked "prey" partners.[4][13]

  • SDS-PAGE and Western Blotting : Used to visualize the results. Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric protein. After cleavage, these high molecular weight bands should disappear, and the monomeric band should reappear, confirming a successful crosslinking experiment.[4][15]

  • Crosslinking Mass Spectrometry (XL-MS) : This is the most powerful downstream application.[13] After enrichment and digestion, mass spectrometry is used to identify the crosslinked peptides.[10][16] The use of cleavable crosslinkers greatly simplifies data analysis, as the crosslinked peptide pair can be fragmented and sequenced independently in the mass spectrometer.[9][10][17] This provides high-confidence identification of both the interacting proteins and the specific lysine residues that form the contact interface.

References

Step-by-Step Guide for Using Amine-Reactive Disulfide Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of amine-reactive disulfide crosslinkers, essential tools in modern biochemistry, drug development, and diagnostics. These reagents are pivotal for studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and analyzing protein structures.

Core Principles of Amine-Reactive Disulfide Crosslinking

Amine-reactive disulfide crosslinkers are chemical reagents designed to covalently link molecules by targeting primary amine groups (-NH₂).[1][2] These groups are abundant in biological macromolecules, primarily at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1][3] The fundamental mechanism involves an electrophilic-nucleophilic reaction where the amine group acts as a nucleophile, attacking an electrophilic functional group on the crosslinker to form a stable covalent bond.[1]

The most common amine-reactive group is the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines to form stable amide bonds.[1][2] The key feature of these crosslinkers is the presence of a disulfide bond (S-S) within their spacer arm. This bond is cleavable under reducing conditions, allowing for the separation of the crosslinked molecules for downstream analysis.[2][4] This characteristic is particularly valuable for applications such as mass spectrometry-based identification of crosslinked peptides and the controlled release of drugs from ADCs.[2][5]

Classification and Selection of Amine-Reactive Disulfide Crosslinkers

The choice of crosslinker is critical for the success of a bioconjugation experiment. Key selection criteria include:

  • Homobifunctional vs. Heterobifunctional: Homobifunctional crosslinkers possess two identical amine-reactive groups and are used to link molecules with primary amines.[2][6] Heterobifunctional crosslinkers have two different reactive groups (e.g., an amine-reactive NHS ester and a sulfhydryl-reactive maleimide), allowing for controlled, sequential conjugations.[6][7]

  • Spacer Arm Length: The length of the spacer arm determines the distance between the conjugated molecules and can be varied to probe for interactions at different distances.[6]

  • Water Solubility and Membrane Permeability: Water-soluble crosslinkers are ideal for working with sensitive proteins, while membrane-permeable crosslinkers are used for intracellular crosslinking.[6]

Below is a comparative analysis of commonly used amine-reactive disulfide crosslinkers.

FeatureDSP (Lomant's Reagent)DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)
Reactive Groups NHS ester (amine-reactive)Sulfo-NHS ester (amine-reactive)NHS ester (amine-reactive) & Pyridyl disulfide (sulfhydryl-reactive)
Functionality HomobifunctionalHomobifunctionalHeterobifunctional
Cleavability Cleavable (disulfide bond)Cleavable (disulfide bond)Cleavable (disulfide bond)
Solubility Insoluble in water (requires organic solvent)[4]Water-soluble[4]Insoluble in water (requires organic solvent)
Membrane Permeability Permeable[4]Impermeable[4]Permeable
Primary Application Reversible protein crosslinking, nearest-neighbor analysis[4]Cell surface protein crosslinking, reversible crosslinking in aqueous solutions[4]Creation of antibody-drug conjugates, introduction of sulfhydryl groups

Experimental Protocols

General Protein Conjugation Protocol using a Homobifunctional NHS Ester Crosslinker (e.g., DSP, DTSSP)

This protocol outlines the fundamental steps for crosslinking proteins using a homobifunctional amine-reactive disulfide crosslinker.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS ester crosslinker (e.g., DSP or DTSSP)

  • Anhydrous DMSO or DMF (for water-insoluble crosslinkers)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the crosslinker in the appropriate solvent (DMSO/DMF for DSP, aqueous buffer for DTSSP).

  • Crosslinking Reaction: Add the crosslinker solution to the protein solution at a specific molar excess (typically 10- to 50-fold). Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted crosslinker. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking.

  • Cleavage of Disulfide Bonds (Optional): To cleave the disulfide bond, incubate the crosslinked sample with a reducing agent such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) at a final concentration of 10-50 mM for 30 minutes at 37°C. Analyze the cleaved products by SDS-PAGE to confirm the reversibility of the crosslinking.

Application Notes

Application 1: Probing Protein-Protein Interactions

Amine-reactive disulfide crosslinkers are instrumental in identifying and characterizing protein-protein interactions. By covalently linking interacting proteins, transient or weak interactions can be captured and subsequently analyzed.

Experimental Workflow for Protein-Protein Interaction Studies:

G cluster_0 Preparation cluster_1 Crosslinking cluster_2 Analysis A Prepare Cell Lysate or Purified Protein Complex C Incubate Lysate/Complex with Crosslinker A->C B Prepare Crosslinker Solution (e.g., DSP) B->C D Quench Reaction C->D E Isolate Crosslinked Complexes (e.g., IP) D->E F Enzymatic Digestion E->F G Mass Spectrometry (LC-MS/MS) F->G H Data Analysis to Identify Crosslinked Peptides G->H

Caption: Workflow for protein-protein interaction analysis.

Application 2: Antibody-Drug Conjugate (ADC) Development

In the field of targeted therapy, heterobifunctional amine-reactive disulfide crosslinkers are crucial for developing ADCs.[1] These crosslinkers facilitate the attachment of a cytotoxic drug to a monoclonal antibody that targets cancer cells.[1] The disulfide bond allows for the release of the drug inside the target cell where the reducing environment cleaves the linker.[5][8]

Experimental Workflow for ADC Preparation:

G cluster_0 Antibody Modification cluster_1 Drug Conjugation cluster_2 Purification & Analysis A React Antibody with Heterobifunctional Crosslinker (e.g., SPDP) B Purify Modified Antibody A->B D React Modified Antibody with Drug B->D C Prepare Thiol-containing Drug C->D E Purify ADC Conjugate D->E F Characterize ADC (e.g., Drug-to-Antibody Ratio) E->F

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for common reducing agents used to cleave disulfide bonds.

Reducing AgentTypical ConcentrationIncubation TimeIncubation TemperatureNotes
DTT 10-50 mM15-30 min37-56°CCan interfere with downstream maleimide chemistry.
TCEP 10-50 mM15-30 minRoom TemperatureMore stable than DTT and does not interfere with maleimide reactions.
β-mercaptoethanol 1-5% (v/v)10-30 min37-100°CHas a strong odor and should be used in a fume hood.

Conclusion

Amine-reactive disulfide crosslinkers are versatile reagents with broad applications in biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments.[2] By following the detailed protocols and considering the selection criteria outlined in this guide, researchers can effectively utilize these powerful tools to advance their scientific discoveries.

References

Application Notes and Protocols for Labeling Cell Surface Proteins with Impermeable Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective labeling of cell surface proteins is a critical technique for understanding the plasma membrane proteome, studying protein-protein interactions, and identifying potential drug targets. Impermeable crosslinkers are invaluable tools for this purpose as they selectively react with proteins on the exterior of the cell without penetrating the cell membrane, thus preserving the integrity of intracellular components.[1] This document provides detailed application notes and protocols for the use of common impermeable crosslinkers in cell surface protein labeling.

Principles of Impermeable Crosslinking

Impermeable crosslinkers are water-soluble molecules that possess reactive groups capable of forming covalent bonds with specific amino acid residues on proteins.[1] Their water solubility and charged nature prevent them from crossing the hydrophobic lipid bilayer of the cell membrane.[2] This ensures that only proteins exposed on the cell surface are labeled. The most commonly used impermeable crosslinkers target primary amines (-NH2) found in the side chains of lysine residues and the N-terminus of polypeptides.[1][3]

Two widely used classes of amine-reactive impermeable crosslinkers are the N-hydroxysulfosuccinimide (Sulfo-NHS) esters and their derivatives. These crosslinkers react with primary amines at a physiological pH (7-9) to form stable amide bonds.[1]

Common Impermeable Crosslinkers

A variety of impermeable crosslinkers are commercially available, each with distinct properties such as spacer arm length and cleavability. The choice of crosslinker depends on the specific application.

CrosslinkerReactive GroupSpacer Arm Length (Å)Cleavable?Key Features
BS3 (bis(sulfosuccinimidyl)suberate) Sulfo-NHS ester11.4NoA homobifunctional crosslinker ideal for linking adjacent proteins.[4][5]
Sulfo-NHS-SS-Biotin Sulfo-NHS ester24.3Yes (by reducing agents)Contains a biotin tag for affinity purification and a disulfide bond in the spacer arm that can be cleaved by reducing agents like DTT.
Sulfo-SMCC Sulfo-NHS ester, Maleimide11.6NoA heterobifunctional crosslinker that reacts with amines and sulfhydryls, allowing for controlled, sequential conjugations.[3]

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin

This protocol describes the labeling of cell surface proteins with Sulfo-NHS-SS-Biotin for subsequent isolation and analysis.[6][7]

Materials:

  • Cells of interest (e.g., HEK293 cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sulfo-NHS-SS-Biotin (e.g., Thermo Fisher Scientific, Cat. No. 21331)

  • Quenching solution: 50 mM glycine in ice-cold PBS[6]

  • Lysis buffer (e.g., IP buffer: PBS, 5 mM EDTA, 5 mM EGTA, 10 mM NaPyrophosphate, with protease inhibitors)[6]

  • Streptavidin-agarose beads (e.g., Neutravidin beads)[6]

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (e.g., 80-90%) in an appropriate culture vessel.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[8] It is crucial to perform all subsequent steps on ice or at 4°C to minimize membrane trafficking and protein internalization.

  • Biotinylation:

    • Immediately before use, prepare a 0.5 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS.[6][7] Do not prepare stock solutions as the NHS-ester will hydrolyze.

    • Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate on ice for 30 minutes with occasional gentle rocking.[6][7][9]

  • Quenching:

    • Aspirate the biotinylation solution.

    • Wash the cells three times with the ice-cold quenching solution (50 mM glycine in PBS) to stop the reaction by reacting with any excess Sulfo-NHS-SS-Biotin.[8][9] Incubate the final wash for 10 minutes on ice.[1]

  • Cell Lysis:

    • Aspirate the quenching solution and add ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Isolation of Biotinylated Proteins:

    • Transfer the supernatant to a new tube.

    • Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-biotinylated proteins.[6][7]

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker. A 10-minute incubation at 65°C can also be used to prevent aggregation of membrane proteins.[6][7]

  • Analysis: The eluted proteins can now be analyzed by Western blotting, mass spectrometry, or other proteomic techniques.

Protocol 2: Crosslinking of Cell Surface Proteins using BS3

This protocol outlines the use of BS3 to crosslink interacting cell surface proteins for subsequent analysis of protein complexes.[1][10]

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • BS3 (bis(sulfosuccinimidyl)suberate)

  • Quenching buffer: 100 mM glycine or Tris in PBS, pH 7.5[1]

  • Lysis buffer

Procedure:

  • Cell Preparation: Prepare and wash cells as described in Protocol 1, step 1 and 2.

  • Crosslinking:

    • Immediately before use, prepare a 2 mM solution of BS3 in ice-cold PBS.[1]

    • Add the BS3 solution to the cells.

    • Incubate for 30 minutes at 4°C with gentle rocking.[1] The incubation time can be optimized (e.g., 30 minutes to 2 hours).[10][11]

  • Quenching:

    • Terminate the crosslinking reaction by adding the quenching buffer.

    • Incubate for 15-20 minutes at 4°C.[1][10]

  • Cell Lysis and Analysis:

    • Lyse the cells as described in Protocol 1, step 5.

    • The crosslinked protein complexes in the lysate can be analyzed by SDS-PAGE (observing higher molecular weight bands), immunoprecipitation, and mass spectrometry to identify interacting partners.

Quantitative Data Summary

Quantitative analysis of cell surface proteins labeled with impermeable crosslinkers can provide valuable insights into the dynamics of the plasma membrane proteome.

ParameterMethodTypical ResultsReference
Protein Identification LC-MS/MS analysis of biotinylated surface proteinsIdentification of ~400 proteins, with ~79% predicted to be membrane-localized.[12][13]
Quantitative Comparison Stable isotope labeling (e.g., 18O labeling) coupled with LC-MSRelative quantification of surface protein abundance changes between different cell states (e.g., wild-type vs. mutant), revealing up- or down-regulation of specific proteins.[12][13][14]
Labeling Efficiency Flow cytometry or Western blot analysisSuccessful labeling of target surface proteins with minimal labeling of intracellular proteins.[15][16]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Dimerization Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factor ERK->TF Phosphorylation & Activation Gene Gene Expression TF->Gene Regulation

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_lysis Cell Lysis & Protein Isolation cluster_analysis Downstream Analysis Start Culture Cells Wash1 Wash Cells with ice-cold PBS Start->Wash1 Label Incubate with Impermeable Crosslinker (e.g., Sulfo-NHS-SS-Biotin) Wash1->Label Quench Quench Reaction (e.g., with Glycine) Label->Quench Lyse Lyse Cells Quench->Lyse Isolate Isolate Labeled Proteins (e.g., Streptavidin Beads) Lyse->Isolate Analysis Western Blot, Mass Spectrometry, etc. Isolate->Analysis

Conclusion

Labeling cell surface proteins with impermeable crosslinkers is a powerful and versatile technique for researchers in basic science and drug development. The protocols and information provided here offer a solid foundation for the successful application of this methodology. Careful optimization of reaction conditions for specific cell types and experimental goals is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-[(3-Amino-3-oxopropyl)dithio]propanamide Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their crosslinking experiments using 3-[(3-Amino-3-oxopropyl)dithio]propanamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional, cleavable crosslinking agent. It features two primary amide groups at each end of a spacer arm that contains a disulfide bond. This crosslinker is used to covalently link molecules containing reactive groups that can form bonds with amides, such as carboxyl groups (often activated with carbodiimides) or other suitable functionalities. The central disulfide bond allows for the cleavage of the crosslinked product using reducing agents, which is particularly useful for applications like identifying protein-protein interactions.

Q2: What is the mechanism of crosslinking with this compound?

The primary amino groups of this compound can react with activated carboxyl groups (e.g., those activated by EDC and NHS) to form stable amide bonds. The disulfide bond within the crosslinker's spacer arm can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Q3: What are the optimal reaction conditions for using this crosslinker?

Optimal conditions are application-dependent. However, for reactions involving primary amines, a pH range of 7.2-8.5 is generally recommended to ensure the amino groups are deprotonated and thus more nucleophilic.[1] Reactions are typically carried out for 30 minutes to 2 hours at room temperature or 4°C for longer incubations.

Q4: How can I cleave the disulfide bond after crosslinking?

The disulfide bond can be cleaved by treating the sample with a reducing agent. Common choices include Dithiothreitol (DTT) at a concentration of 20-100 mM or Tris(2-carboxyethyl)phosphine (TCEP) at 5-20 mM. The cleavage reaction is usually performed for 15-30 minutes at room temperature.

Q5: How should I store this compound?

It is recommended to store the reagent desiccated at -20°C to prevent degradation.[2] Before use, allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Crosslinking Inactive Reagent: The reagent may have degraded due to improper storage or handling.Test the activity of your crosslinker. While a direct test for the amide is complex, ensuring proper storage is key. For analogous NHS-ester crosslinkers, hydrolysis can be checked by monitoring NHS release at 260 nm.[1]
Suboptimal pH: The pH of the reaction buffer may be too low, leading to protonated (and thus less reactive) primary amines.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1] Avoid buffers containing primary amines (e.g., Tris) as they will compete in the reaction.[2]
Insufficient Reagent Concentration: The molar excess of the crosslinker may be too low for efficient reaction.Increase the molar excess of the crosslinker. A 20- to 50-fold molar excess over the target molecule is a good starting point.[3]
Short Reaction Time: The reaction may not have had enough time to proceed to completion.Increase the reaction time. Incubating for 2 hours at room temperature or overnight at 4°C can improve yields.
Protein Precipitation High Crosslinker Concentration: Excessive crosslinking can lead to the formation of large, insoluble aggregates.[1]Reduce the molar excess of the crosslinker. Perform a titration experiment to find the optimal concentration.
Solvent Issues: If the crosslinker is first dissolved in an organic solvent like DMSO, the final concentration of the organic solvent in the aqueous reaction may be too high for your protein's stability.Minimize the volume of the organic solvent used to dissolve the crosslinker. Ensure the final concentration of the organic solvent is low (typically <10%).
Inefficient Cleavage of Disulfide Bond Insufficient Reducing Agent: The concentration of the reducing agent may be too low to effectively cleave all disulfide bonds.Increase the concentration of DTT or TCEP. Ensure fresh reducing agent is used.
Short Cleavage Time: The cleavage reaction may not have had enough time to complete.Increase the incubation time with the reducing agent to 30-60 minutes.
Accessibility of Disulfide Bond: The disulfide bond within the crosslinked complex may be sterically hindered and inaccessible to the reducing agent.Consider performing the cleavage under denaturing conditions (e.g., by adding SDS) to improve accessibility.

Experimental Protocols

General Protocol for Protein Crosslinking
  • Prepare Buffers:

    • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or HEPES buffer, pH 8.0. Avoid buffers with primary amines like Tris.

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

    • Cleavage Buffer: Reaction buffer containing 50 mM DTT.

  • Prepare Reagents:

    • Equilibrate the this compound vial to room temperature before opening.

    • Prepare a stock solution of the crosslinker (e.g., 10-25 mM) in a dry, water-miscible organic solvent such as DMSO.[3] Prepare this solution immediately before use.

  • Crosslinking Reaction:

    • Dissolve your protein(s) in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Quench Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • Analysis (Non-cleaved):

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.

  • Cleavage of Crosslinks:

    • To the crosslinked sample, add DTT to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

    • Analyze the cleaved products by SDS-PAGE. The higher molecular weight bands should disappear or be reduced in intensity, and the original protein bands should reappear.

Visualizations

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Protein in Amine-Free Buffer C Add Crosslinker to Protein Solution A->C B Prepare Crosslinker Stock Solution (in DMSO) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., with Tris) D->E F Analyze Crosslinked Product (e.g., SDS-PAGE) E->F G Add Reducing Agent (DTT or TCEP) F->G H Analyze Cleaved Product (e.g., SDS-PAGE) G->H

Caption: General experimental workflow for crosslinking.

Troubleshooting_Tree Start Low or No Crosslinking? pH_Check Is pH between 7.2-8.5? Start->pH_Check Yes Start->pH_Check No Check pH pH_Solution Adjust pH of reaction buffer. pH_Check->pH_Solution No Concentration_Check Is molar excess sufficient (e.g., 20-50x)? pH_Check->Concentration_Check Yes pH_Check->Concentration_Check Yes Concentration_Solution Increase crosslinker concentration. Concentration_Check->Concentration_Solution No Time_Check Is reaction time adequate (1-2h RT)? Concentration_Check->Time_Check Yes Concentration_Check->Time_Check Yes Time_Solution Increase incubation time or react at 4°C overnight. Time_Check->Time_Solution No Reagent_Check Is reagent stored properly (-20°C, desiccated)? Time_Check->Reagent_Check Yes Time_Check->Reagent_Check Yes Reagent_Solution Use fresh, properly stored reagent. Reagent_Check->Reagent_Solution No End Consult further. Reagent_Check->End Yes

Caption: Troubleshooting decision tree for low crosslinking efficiency.

Reaction_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_product Crosslinked Product Protein1 Protein 1 (with -COOH) Activated_Protein1 Activated Protein 1 (e.g., NHS-ester) Protein1->Activated_Protein1 Protein2 Protein 2 (with -COOH) Activated_Protein2 Activated Protein 2 (e.g., NHS-ester) Protein2->Activated_Protein2 Crosslinker H2N-CO-(CH2)2-S-S-(CH2)2-CO-NH2 Crosslinked Protein 1 - Linker - Protein 2 Crosslinker->Crosslinked forms covalent bond Activated_Protein1->Crosslinked forms covalent bond Activated_Protein2->Crosslinked forms covalent bond EDC_NHS EDC, NHS EDC_NHS->Activated_Protein1 activates EDC_NHS->Activated_Protein2 activates

Caption: Simplified reaction mechanism overview.

References

Troubleshooting low yield in protein crosslinking experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges and optimize experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter, particularly concerning low experimental yield.

Troubleshooting Guide: Low or No Crosslinking Yield

Q: I am observing very low or no crosslinked product in my experiment. What are the potential causes and how can I improve the yield?

A: Low crosslinking yield is a common problem that can arise from multiple factors, including reagent quality, reaction conditions, and the intrinsic properties of the proteins being studied. Below is a systematic guide to identifying and resolving the issue.

Reagent and Buffer Issues
  • Crosslinker Instability : Many crosslinkers, particularly N-hydroxysuccinimide (NHS) esters, are sensitive to moisture and can hydrolyze, losing their reactivity.[1] It is crucial to use freshly prepared crosslinker solutions and store the solid reagent in a desiccated environment.[1] Before opening, always allow the reagent vial to warm to room temperature to prevent condensation.[1]

  • Incompatible Buffer Composition : Your reaction buffer might contain components that interfere with the crosslinking chemistry. A primary example is the presence of amine-containing buffers like Tris or glycine when using amine-reactive crosslinkers (e.g., DSS, BS3), as the buffer molecules will compete with the protein's primary amines and quench the reaction.[1][2][3] For these crosslinkers, use a non-reactive buffer such as phosphate-buffered saline (PBS) or HEPES.[2][4][5] Similarly, carbodiimide crosslinkers like EDAC (EDC) should not be used in buffers containing amines, phosphate, or carboxylates.[1][3]

  • Suboptimal pH : The efficiency of most crosslinking reactions is highly pH-dependent. For amine-reactive NHS-ester crosslinkers, a pH range of 7.0 to 8.5 is generally recommended to ensure the target primary amines are deprotonated and sufficiently nucleophilic.[1][5][6]

Reaction Condition Optimization
  • Crosslinker Concentration : The concentration of the crosslinker is a critical parameter. If it's too low, the reaction efficiency will be poor.[2] It is recommended to perform a titration experiment to determine the optimal crosslinker concentration for your specific system.[2] A 20- to 500-fold molar excess of the crosslinker relative to the protein is a common starting point.[7]

  • Reaction Time and Temperature : Incubation times may need optimization. A typical reaction can run for 30 minutes to 2 hours at room temperature.[8] A time-course experiment (e.g., 10, 30, 60 minutes) can help identify the optimal duration.[2] However, excessively long incubations should be avoided as they can lead to the formation of large, insoluble aggregates and loss of crosslinker stability.[6]

  • Protein Concentration : The concentration of your protein sample should be adequate to facilitate intermolecular crosslinking, typically in the range of 0.1–1 mg/mL.[8] If the protein concentration is too low, the likelihood of a crosslinker reacting with two separate protein molecules decreases.

Protein and Crosslinker Characteristics
  • Low Protein Expression : The target protein itself may be present at very low levels.[2] Confirm the expression level of your protein of interest using a Western blot on the input lysate.[2] If expression is low, you may need to increase the amount of starting material.[2]

  • Inaccessible Reactive Groups : The specific amino acid residues targeted by your crosslinker (e.g., lysines for NHS esters) might be buried within the protein's structure and therefore inaccessible.[3][9] If you suspect this is the case, consider using a crosslinker with a different reactive chemistry or a non-specific photoreactive crosslinker.[3][9]

  • Incorrect Spacer Arm Length : The distance between the reactive sites on the interacting proteins must be compatible with the spacer arm of the crosslinker.[2] If the interaction sites are too far apart, the crosslinker will not be able to bridge them.[2] Try using a crosslinker with a longer spacer arm.[2][3]

  • Epitope Masking (for IP) : If you are performing an immunoprecipitation (IP) after crosslinking, the crosslinking reaction may have modified the epitope recognized by your antibody.[2] This can prevent the antibody from binding, leading to a low yield of the crosslinked complex. To resolve this, you can try a different antibody that targets a different epitope.[2]

Workflow & Troubleshooting Diagrams

G General Protein Crosslinking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis SamplePrep Sample Preparation (0.1-1 mg/mL Protein) SelectCL Select Crosslinker (e.g., BS3, DSS) PrepCL Prepare Fresh Crosslinker Solution Reaction Initiate Reaction (Add Crosslinker) PrepCL->Reaction Incubate Incubate (30-120 min, RT) Quench Quench Reaction (e.g., 1M Tris-HCl) Separation Separate Complexes (SDS-PAGE) Quench->Separation Analysis Analyze Results (e.g., Mass Spectrometry)

Caption: A generalized workflow for protein crosslinking experiments.

Troubleshooting Troubleshooting Low Crosslinking Yield Start Low Yield Observed CheckBuffer Buffer contains primary amines (e.g., Tris)? Start->CheckBuffer CheckReagent Crosslinker solution prepared fresh? CheckBuffer->CheckReagent No Sol_Buffer Solution: Use amine-free buffer (PBS, HEPES). CheckBuffer->Sol_Buffer Yes CheckConc Crosslinker concentration titrated? CheckReagent->CheckConc Yes Sol_Reagent Solution: Use fresh crosslinker. Store reagent properly. CheckReagent->Sol_Reagent No CheckSpacer Spacer arm length appropriate? CheckConc->CheckSpacer Yes Sol_Conc Solution: Optimize concentration via titration. CheckConc->Sol_Conc No CheckAccess Reactive groups accessible? CheckSpacer->CheckAccess Yes Sol_Spacer Solution: Try a crosslinker with a longer spacer arm. CheckSpacer->Sol_Spacer No Sol_Access Solution: Use different chemistry or a photoreactive crosslinker. CheckAccess->Sol_Access No

Caption: A decision tree for troubleshooting low crosslinking yield.

Data & Protocols

Quantitative Data Summary

Table 1: Comparison of Common Amine-Reactive Crosslinkers

Crosslinker Reactive Group Spacer Arm (Å) Water Soluble Cell Membrane Permeable
DSS (disuccinimidyl suberate) NHS Ester 11.4 No Yes
BS3 (bis(sulfosuccinimidyl) suberate) Sulfo-NHS Ester 11.4 Yes No
DSG (disuccinimidyl glutarate) NHS Ester 7.7 No Yes
DSSO (disuccinimidyl dibutyric sulfoxide) NHS Ester 10.1 No Yes

| Formaldehyde | Aldehyde | 2.3 - 2.7 | Yes | Yes |

Data summarized from multiple sources.[7][10]

Table 2: General Reaction Condition Parameters

Parameter Recommended Range Rationale / Notes
Protein Concentration 0.1 - 1.0 mg/mL Promotes efficient intermolecular crosslinking.[8]
Crosslinker Molar Excess 20x - 500x Must be empirically optimized for each system.[7]
pH (Amine-Reactive) 7.0 - 8.5 Ensures primary amines are deprotonated for reaction.[1][5]
pH (Maleimide-Thiol) 6.5 - 7.5 Balances sulfhydryl reactivity with maleimide stability.[1]
Reaction Temperature Room Temp (20-25°C) A good starting point; some systems may benefit from 4°C or 37°C.[4][8][11]
Reaction Time 30 - 120 minutes Should be optimized; longer times risk aggregation.[6][8]

| Quenching Agent | 20 - 50 mM Tris or Glycine | Added to terminate the reaction by consuming excess crosslinker.[2] |

Experimental Protocols

Protocol 1: General In Vitro Protein Crosslinking

This protocol provides a general framework for crosslinking purified proteins in solution.

  • Sample Preparation :

    • Prepare your protein sample in a compatible, amine-free buffer (e.g., PBS, HEPES) at a concentration of 0.1-1 mg/mL.[8]

  • Crosslinker Preparation :

    • Immediately before use, dissolve the crosslinker (e.g., DSS) in an anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 25 mM).[4] For water-soluble crosslinkers like BS3, use the reaction buffer.

  • Crosslinking Reaction :

    • Add the calculated amount of crosslinker stock solution to the protein sample to achieve the desired final molar excess. Mix gently but thoroughly.

    • Incubate the reaction at room temperature for 30-60 minutes.[8]

  • Quenching :

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 7.5), to a final concentration of 20-50 mM.[2][8]

    • Incubate for an additional 15 minutes to ensure all unreacted crosslinker is neutralized.[11]

  • Analysis :

    • Analyze the crosslinked products. Add SDS-PAGE loading buffer, heat the sample, and run on a polyacrylamide gel to visualize the formation of higher molecular weight species.[8][11] Further analysis can be performed via Western blotting or mass spectrometry.[8][12]

Protocol 2: Optimizing Crosslinker Concentration

This protocol is designed to find the ideal crosslinker concentration that maximizes the yield of the desired crosslinked product while minimizing non-specific aggregation.

  • Setup :

    • Prepare multiple identical aliquots of your protein sample in reaction buffer.

  • Titration :

    • Create a serial dilution of your crosslinker stock solution.

    • Add a different concentration of the crosslinker to each protein aliquot. A good starting range is a 20-fold, 100-fold, and 500-fold molar excess of crosslinker to protein.[7] Include a no-crosslinker control.

  • Reaction and Quenching :

    • Incubate all samples for a fixed time (e.g., 30 minutes) at room temperature.[2]

    • Quench all reactions simultaneously by adding quenching buffer to each tube.[2]

  • Analysis :

    • Analyze each sample by SDS-PAGE.[2]

    • Stain the gel (e.g., with Coomassie Blue) and compare the bands across the different concentrations.[8] The optimal concentration will show a clear band corresponding to the crosslinked complex with minimal high-molecular-weight smearing or aggregation at the top of the gel.

Frequently Asked Questions (FAQs)

Q1: My protein precipitates out of solution during the crosslinking reaction. What can I do? A1: Protein precipitation or aggregation is often caused by an excessive crosslinker-to-protein ratio, leading to uncontrolled, extensive intermolecular crosslinking.[5] Try reducing the crosslinker concentration or the protein concentration.[5] Alternatively, if you are using a hydrophobic, water-insoluble crosslinker (like DSS), it may be precipitating in the aqueous buffer; consider switching to a water-soluble analog (like BS3).[5]

Q2: How do I know if my crosslinker is still active? A2: The best practice is to always use freshly prepared crosslinker solutions, as many are labile.[3] For NHS-ester crosslinkers, you can test their reactivity by adding a small amount to a solution containing a primary amine (e.g., Tris buffer) and monitoring for a reaction, though this is not a quantitative measure. To ensure success, it is best to use a fresh vial of reagent if there is any doubt about its storage or age.

Q3: Can I use formaldehyde for in vitro crosslinking of purified proteins? A3: Yes, formaldehyde is a zero-length crosslinker that can be used for both in vivo and in vitro experiments.[10] However, it is less specific than reagents like NHS esters and can create a complex network of crosslinks between various amino acid residues.[10][13] The reaction is typically performed for a shorter duration (e.g., 2-10 minutes) and is reversible with heat, which is a key advantage for applications like ChIP-seq.[1][4][10]

Q4: What is the difference between a homobifunctional and a heterobifunctional crosslinker? A4: A homobifunctional crosslinker has two identical reactive groups (e.g., two NHS esters in DSS) and is used in a one-step reaction to link proteins that have the same target functional group.[4] A heterobifunctional crosslinker has two different reactive groups (e.g., an NHS ester and a maleimide) and is typically used in a two-step process to link two different types of functional groups, which can offer more control and reduce unwanted self-conjugation.[4]

Q5: My crosslinking works, but I can't detect the complex after immunoprecipitation. Why? A5: This is likely due to epitope masking. The crosslinker may have reacted with an amino acid (like lysine) within the epitope that your primary antibody recognizes, preventing it from binding.[2] To solve this, you can either try an antibody that recognizes a different, unmodified epitope on your protein of interest or reverse the order of the experiment by performing the immunoprecipitation first to capture the protein complex, followed by on-bead crosslinking (though this may disrupt weaker interactions).[2]

References

Preventing aggregation with 3-[(3-Amino-3-oxopropyl)dithio]propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation and other common issues when working with 3-[(3-Amino-3-oxopropyl)dithio]propanamide.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly. What solvents are recommended?

A1: Direct solubility data for this compound is limited. However, based on structurally similar compounds like 3,3'-dithiodipropionic acid and N,N'-dimethyl-3,3'-dithiodipropionamide, the following solvents can be considered. 3,3'-dithiodipropionic acid is slightly soluble in water but more soluble in polar organic solvents such as ethanol and dimethylformamide (DMF).[1] N,N'-dimethyl-3,3'-dithiodipropionamide is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2] Therefore, for this compound, it is recommended to first try dissolving it in polar aprotic solvents like DMSO or DMF, followed by dilution into your aqueous buffer.

Q2: I am observing precipitation of my compound after diluting it into an aqueous buffer. What could be the cause and how can I prevent it?

A2: Precipitation upon dilution into aqueous buffers is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The compound may have inherently low solubility in your specific buffer system.

  • pH-Dependent Solubility: The amino and amide groups in the molecule can have varying charges at different pH values, impacting solubility. Generally, amino acids and their derivatives are more soluble at pH extremes compared to their isoelectric point.

  • Aggregation: The compound may be self-associating and aggregating, leading to precipitation. Disulfide bonds can sometimes contribute to the formation of covalent aggregates.[3]

To prevent precipitation, consider the following:

  • Optimize pH: Adjust the pH of your buffer. Since the molecule contains amino groups, a slightly acidic pH may improve solubility.

  • Use of Co-solvents: Incorporate a small percentage of an organic co-solvent (like DMSO or ethanol) in your final buffer system, provided it is compatible with your experiment.

  • Additives: Certain additives can enhance solubility. For molecules with amide groups, salts can influence solubility.[4] For compounds prone to aggregation, additives like arginine and glutamate can increase solubility.[5]

  • Lower Concentration: Work with lower concentrations of the compound if your experimental design allows.

Q3: How can I prevent the formation of aggregates of this compound in my experiments?

A3: Aggregation of small molecules can be influenced by various factors. Here are some strategies to prevent it:

  • Control Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize aggregation over time. For experimental procedures, avoid excessive heat unless necessary.

  • pH Optimization: The net charge of the molecule can influence intermolecular interactions. Experiment with a range of pH values to find a condition that minimizes aggregation.

  • Inclusion of Reducing Agents: The disulfide bond in the molecule can undergo exchange reactions, potentially leading to oligomerization. Including a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can help maintain the integrity of the monomeric species.[5]

  • Buffer Composition: The ionic strength of the buffer can impact solubility and aggregation. Try varying the salt concentration to find the optimal condition.[5]

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: For the solid compound, based on recommendations for the related compound 3,3'-dithiodipropionic acid, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6]

For solutions, especially in organic solvents like DMSO, it is best to prepare fresh solutions for each experiment. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation and prevent absorption of water. For aqueous solutions, storage is generally not recommended due to lower stability.

Troubleshooting Guides

Issue 1: Compound Precipitation During Experiment

  • Observation: A precipitate forms in the reaction vessel during the experiment.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor Solubility in Experimental Buffer Decrease the final concentration of the compound. Increase the percentage of organic co-solvent (e.g., DMSO) if permissible for the assay.
pH is at or near the Isoelectric Point Adjust the pH of the buffer. Test a range of pH values (e.g., one unit above and below the current pH).
Aggregation Due to Temperature Changes Maintain a constant temperature throughout the experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Disulfide Exchange Leading to Oligomerization Add a reducing agent like DTT (1-5 mM) or TCEP (0.1-0.5 mM) to the buffer.[5]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Observation: High variability between replicate experiments.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Partial Precipitation or Aggregation Visually inspect solutions for any signs of precipitation. Centrifuge the solution before use and use the supernatant. Implement strategies from "Issue 1" to improve solubility and prevent aggregation.
Degradation of the Compound Prepare fresh stock solutions of this compound for each set of experiments. Store the solid compound under recommended conditions.
Oxidation of the Disulfide Bond Degas buffers to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is highly sensitive to oxidation.

Data Presentation

Table 1: Solubility of Structurally Similar Compounds

Disclaimer: The following data is for compounds structurally related to this compound and should be used as a general guide.

CompoundSolventSolubilityReference(s)
3,3'-Dithiodipropionic acid WaterSlightly soluble[1]
EthanolSoluble[7]
Dimethylformamide (DMF)Soluble[1]
MethanolSlightly soluble[8]
DMSOSparingly soluble[8]
N,N'-Dimethyl-3,3'-dithiodipropionamide DMSOSlightly soluble[2]
MethanolSlightly soluble[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but monitor for any signs of degradation.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Procedure for Dilution into Aqueous Buffer

  • Thaw a fresh aliquot of the stock solution.

  • Prepare the desired aqueous buffer and ensure it is filtered and degassed, especially if disulfide bond stability is critical.

  • While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final working concentration. This gradual addition helps to minimize localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guides.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting prep_solid Equilibrate Solid Compound prep_stock Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute prep_buffer Prepare & Degas Aqueous Buffer prep_buffer->dilute d_observe Observe for Precipitation/Aggregation dilute->d_observe run_exp Perform Experiment d_observe->run_exp No troubleshoot Troubleshoot: - Adjust pH - Add Co-solvent - Lower Concentration - Add Reducing Agent d_observe->troubleshoot Yes troubleshoot->dilute

Caption: Experimental workflow for using this compound.

logical_relationship cluster_factors Factors Promoting Aggregation cluster_solutions Solutions to Prevent Aggregation compound This compound Properties aggregation Aggregation compound->aggregation Prone to factors Influencing Factors factors->aggregation pH Suboptimal pH factors->pH temp High Temperature factors->temp conc High Concentration factors->conc oxidation Oxidation/Disulfide Exchange factors->oxidation solutions Preventative Measures solutions->aggregation Mitigate opt_pH Optimize Buffer pH solutions->opt_pH opt_temp Control Temperature solutions->opt_temp opt_conc Lower Concentration solutions->opt_conc additives Use Additives (e.g., Reducing Agents) solutions->additives

Caption: Factors influencing aggregation and preventative measures.

References

Side reactions of NHS-ester crosslinkers with proteins and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NHS-Ester crosslinking. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and provide answers to frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) ester crosslinkers with proteins.

Troubleshooting Guides

This section addresses specific issues that may be encountered during crosslinking experiments.

Issue 1: Low or No Crosslinking Efficiency

Q: I am observing a very low yield or no crosslinked product. What are the potential causes and how can I improve the efficiency?

A: Low crosslinking efficiency is a common problem that can arise from several factors, ranging from the quality of the reagent to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.

  • Reagent Quality and Handling:

    • Hydrolysis of NHS-Ester: NHS esters are highly susceptible to hydrolysis in the presence of moisture, rendering them inactive.[1][2]

      • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[3][4] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and store them under desiccated conditions at -20°C.[3][4]

    • Purity of Solvent: If using DMF to dissolve the NHS ester, be aware that it can degrade over time to form dimethylamine, which will compete with the target protein for reaction with the NHS ester.[4][5]

      • Solution: Use high-quality, anhydrous DMF.[5]

  • Reaction Conditions:

    • Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for reaction with the NHS ester.[2][3]

      • Solution: Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before starting the crosslinking reaction.[4]

    • Suboptimal pH: The reaction is highly dependent on pH. For efficient crosslinking, a balance must be struck between having deprotonated primary amines (nucleophilic) and minimizing hydrolysis of the NHS ester.[1][6]

      • Solution: The optimal pH range is typically 7.2-8.5.[4][7] At a pH below 7.2, the primary amines are protonated and less reactive.[4] Above pH 8.5, the rate of hydrolysis increases significantly.[6]

    • Dilute Protein Solution: In dilute protein solutions, the concentration of water is much higher than that of the protein's primary amines, favoring hydrolysis of the NHS ester.[3]

      • Solution: Increase the protein concentration. A concentration of at least 2 mg/mL is often recommended.

    • Inadequate Molar Ratio: The molar excess of the crosslinker to the protein may be insufficient.

      • Solution: Optimize the molar ratio of crosslinker to protein. A 20- to 50-fold molar excess is a common starting point.[3]

Issue 2: Protein Precipitation or Aggregation After Crosslinking

Q: My protein precipitates after adding the crosslinker. How can I prevent this?

A: Protein precipitation upon addition of an NHS-ester crosslinker can be attributed to several factors.

  • High Degree of Crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates.[3]

    • Solution: Reduce the molar excess of the crosslinker, decrease the reaction time, or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[6]

  • Solvent Effects: Many NHS esters are not readily soluble in aqueous solutions and are first dissolved in an organic solvent like DMSO or DMF. The addition of this organic solvent to the protein solution can cause precipitation.

    • Solution: Ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10%.[8][9]

  • Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes their positive charge. This alteration of the protein's isoelectric point (pI) can lead to reduced solubility and aggregation if the new pI is close to the buffer pH.[1][9]

    • Solution: Perform the reaction at a lower protein concentration or in a buffer with a pH that is further from the predicted new pI of the conjugated protein.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of NHS-ester crosslinkers with proteins?

A1: The most common side reaction is the hydrolysis of the NHS ester by water, which renders the crosslinker inactive.[1] This reaction is more pronounced at higher pH.[6] Another significant side reaction is the modification of other nucleophilic amino acid residues besides the intended primary amines (lysine and N-terminus). These include:

  • Tyrosine: The phenolic hydroxyl group can be acylated.[10][11]

  • Serine and Threonine: The aliphatic hydroxyl groups can also react, although generally to a lesser extent than tyrosine.[10][11]

  • Cysteine: The sulfhydryl group is a strong nucleophile and can react to form a thioester.[11]

  • Histidine: The imidazole ring can be acylated.[11]

These side reactions are generally less efficient than the reaction with primary amines and the resulting linkages may be less stable.[11]

Q2: How can I stop or "quench" the NHS-ester crosslinking reaction?

A2: To terminate the crosslinking reaction and prevent further modification of your protein or other molecules in the sample, you can add a quenching agent. Quenching is achieved by adding a small molecule containing a primary amine that will react with any remaining active NHS esters.[12]

Common quenching agents include:

  • Tris (tris(hydroxymethyl)aminomethane) [12]

  • Glycine [12]

  • Lysine [12]

  • Hydroxylamine [9]

A typical quenching procedure involves adding the quenching agent to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature.[9]

Q3: Which buffers should I use and which should I avoid for NHS-ester crosslinking?

A3: The choice of buffer is critical for a successful crosslinking reaction.

  • Recommended Buffers: Use buffers that are free of primary amines.[4] Suitable buffers include:

    • Phosphate-Buffered Saline (PBS)[4]

    • HEPES[7]

    • Borate[7]

    • Carbonate-Bicarbonate[7]

  • Incompatible Buffers: Avoid buffers that contain primary amines, as they will compete with your target protein for reaction with the NHS ester.[2][3] These include:

    • Tris[3]

    • Glycine[3]

Data Presentation

Table 1: Half-life of NHS-Ester Hydrolysis at Various pH Values and Temperatures

The stability of NHS esters is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with a rise in pH.[6]

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
7.0Room Temperature~7 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
8.6Room Temperature~10 minutes
9.0Room Temperature125 minutes
Data compiled from multiple sources.[6][7][13]

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with a Homobifunctional NHS Ester

This protocol provides a general guideline for crosslinking a protein using a homobifunctional NHS ester crosslinker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Homobifunctional NHS-ester crosslinker (e.g., DSS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[8] If necessary, perform a buffer exchange.

  • Prepare the Crosslinker Stock Solution: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]

  • Perform the Crosslinking Reaction: Add a calculated amount of the crosslinker stock solution to the protein solution to achieve the desired molar excess (a 20- to 50-fold molar excess is a common starting point).[3] Ensure the final concentration of the organic solvent is less than 10%.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[12] Incubate for 15 minutes at room temperature.[12]

  • Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column.[1]

  • Analysis: Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.[8]

Visualizations

NHS_Ester_Reactions cluster_main NHS-Ester Reaction Pathways cluster_desired Desired Reaction cluster_side Side Reactions NHSEster NHS-Ester Crosslinker PrimaryAmine Primary Amine (Lysine, N-terminus) NHSEster->PrimaryAmine Aminolysis (pH 7.2-8.5) Hydrolysis Hydrolysis (H₂O) NHSEster->Hydrolysis Hydrolysis (competing reaction, rate increases with pH) OtherNuc Other Nucleophiles (Ser, Thr, Tyr, Cys, His) NHSEster->OtherNuc Acylation (less efficient) Protein Protein AmideBond Stable Amide Bond (Crosslinked Protein) PrimaryAmine->AmideBond InactiveAcid Inactive Carboxylic Acid Hydrolysis->InactiveAcid UnstableLinkage Less Stable Linkages OtherNuc->UnstableLinkage

Caption: Primary and side reaction pathways of NHS-ester crosslinkers with proteins.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Crosslinking Efficiency cluster_solutions Solutions Start Start: Low/No Crosslinking CheckReagent 1. Check Reagent Quality Start->CheckReagent CheckBuffer 2. Verify Buffer Composition CheckReagent->CheckBuffer Reagent OK Sol_Reagent Use fresh reagent/ anhydrous solvent CheckReagent->Sol_Reagent Issue Found CheckpH 3. Measure Reaction pH CheckBuffer->CheckpH Buffer OK Sol_Buffer Buffer exchange to amine-free buffer CheckBuffer->Sol_Buffer Amine Buffer CheckConc 4. Assess Protein Concentration CheckpH->CheckConc pH OK Sol_pH Adjust pH to 7.2-8.5 CheckpH->Sol_pH pH out of range OptimizeRatio 5. Optimize Molar Ratio CheckConc->OptimizeRatio Concentration OK Sol_Conc Increase protein concentration CheckConc->Sol_Conc Too Dilute Success Successful Crosslinking OptimizeRatio->Success Optimized Sol_Ratio Increase crosslinker -to-protein ratio OptimizeRatio->Sol_Ratio No Improvement Sol_Reagent->CheckBuffer Sol_Buffer->CheckpH Sol_pH->CheckConc Sol_Conc->OptimizeRatio Sol_Ratio->Success

Caption: A logical workflow for troubleshooting low crosslinking efficiency.

Quenching_Strategy cluster_quenching Decision Tree for Quenching NHS-Ester Reactions cluster_options Quenching Options Start Crosslinking Reaction Complete NeedToStop Need to stop the reaction? Start->NeedToStop AddQuencher Add Quenching Agent NeedToStop->AddQuencher Yes NoQuench Proceed to Purification NeedToStop->NoQuench No, proceed directly Tris Tris (20-50 mM) AddQuencher->Tris Glycine Glycine (20-50 mM) AddQuencher->Glycine Hydroxylamine Hydroxylamine AddQuencher->Hydroxylamine Purify Purify to Remove Excess Reagents NoQuench->Purify Tris->Purify Glycine->Purify Hydroxylamine->Purify

Caption: A decision tree for selecting a quenching strategy for NHS-ester reactions.

References

Technical Support Center: Improving Solubility of Disulfide Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of disulfide crosslinkers in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges encountered during bioconjugation and other crosslinking experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a practical question-and-answer format.

Q1: My hydrophobic disulfide crosslinker is not dissolving in my aqueous reaction buffer. What are the immediate steps I should take?

A1: Most non-sulfonated disulfide crosslinkers have limited to no solubility in aqueous buffers.[1] The recommended approach is to first dissolve the crosslinker in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2][3] This stock solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to minimize its impact on protein structure and function.[2] If precipitation occurs upon addition to the aqueous buffer, you may need to optimize the final co-solvent concentration.[4]

Q2: I've added the DMSO stock of my crosslinker to the protein solution, and now my protein is precipitating. What is causing this and how can I prevent it?

A2: Protein precipitation upon addition of a crosslinker stock solution can be due to two main factors:

  • Co-solvent Shock: The introduction of an organic solvent like DMSO can cause localized high concentrations that denature and precipitate the protein.[5] To mitigate this, add the crosslinker stock solution dropwise to the protein solution while gently vortexing.[3] You can also experiment with reducing the final concentration of the organic solvent in your reaction.[4]

  • Crosslinker-Induced Aggregation: The crosslinker itself, if hydrophobic, can promote aggregation of the protein it is reacting with.

To prevent this, consider the following:

  • Optimize Addition: Add the crosslinker stock slowly to the reaction mixture with gentle agitation.

  • Reduce Co-solvent: Titrate the lowest possible percentage of organic solvent that maintains crosslinker solubility without precipitating the protein.

  • Switch to a Water-Soluble Analog: If precipitation persists, the best solution is to use a hydrophilic, water-soluble crosslinker. These are modified with sulfonate (Sulfo-) groups or polyethylene glycol (PEG) chains, which significantly increases their aqueous solubility and reduces the need for organic co-solvents.[1][6]

Q3: My crosslinking reaction efficiency is very low. Could this be a solubility issue?

A3: Yes, poor solubility is a common cause of low reaction efficiency. If the crosslinker is not fully dissolved in the aqueous reaction buffer, its effective concentration is much lower than calculated, leading to an incomplete reaction. Fine precipitates of the crosslinker may not be visible to the naked eye.

To troubleshoot this:

  • Confirm Dissolution: After adding your crosslinker stock to the buffer, ensure the solution is clear before adding it to your protein. You may need to briefly vortex the diluted crosslinker solution.

  • Check pH: The reactivity of many crosslinkers is pH-dependent.[1] For example, NHS esters react with primary amines most efficiently at a pH of 7.2-9.0.[6] Ensure your buffer pH is optimal for the specific reactive groups on your crosslinker.

  • Use Water-Soluble Crosslinkers: Using a water-soluble crosslinker like Sulfo-SMCC can eliminate solubility as a variable, as they can be dissolved directly in aqueous buffers up to concentrations of around 10 mM.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the solubility of a disulfide crosslinker?

A1: The solubility of a disulfide crosslinker is primarily influenced by its chemical structure. Crosslinkers with hydrophobic backbones and reactive groups will have poor aqueous solubility.[1] To enhance water solubility, manufacturers incorporate hydrophilic moieties such as sulfonate groups (-SO3) or polyethylene glycol (PEG) chains.[1][6] Buffer conditions, particularly pH, can also play a role, as can the presence of organic co-solvents.[8]

Q2: How do hydrophilic modifications like sulfonate groups and PEG chains improve solubility?

A2: Sulfonate groups are charged and highly polar, which greatly increases the interaction of the crosslinker with water molecules, thereby increasing its solubility in aqueous solutions.[1] Similarly, polyethylene glycol (PEG) chains are hydrophilic and flexible, which not only improves water solubility but can also transfer this hydrophilic property to the resulting conjugate.[1][9]

Q3: What is the recommended procedure for preparing a stock solution of a hydrophobic disulfide crosslinker?

A3: For hydrophobic crosslinkers like DSSO or SPDP, it is essential to prepare a concentrated stock solution in a dry, water-miscible organic solvent such as DMSO or DMF.[2][10] It is crucial to use an anhydrous (dry) solvent, as the reactive groups on many crosslinkers (e.g., NHS esters) are susceptible to hydrolysis.[1] The stock solution should be prepared immediately before use, as the stability of the crosslinker in the solvent can be limited.[3]

Q4: Are there any buffer components that should be avoided when using disulfide crosslinkers?

A4: Yes, certain buffer components can interfere with the crosslinking reaction:

  • Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target amines on your protein for reaction with amine-reactive crosslinkers (e.g., NHS esters).[2] It is recommended to use buffers like PBS, HEPES, or borate.[2]

  • Thiols and Reducing Agents: Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will cleave the disulfide bond within the crosslinker, rendering it ineffective.[7] Ensure your buffers are free of such reducing agents.

Data Presentation

Table 1: Properties of Common Disulfide-Containing Crosslinkers
Crosslinker NameAbbreviationWater Soluble?Requires Organic Solvent?Notes
Dithiobis(succinimidyl propionate)DSPNoYesTraditional, cell membrane-permeable crosslinker.
Dithiobis(sulfosuccinimidyl propionate)DTSSPYesNoWater-soluble, cell membrane-impermeable version of DSP.[6]
Succinimidyl 3-(2-pyridyldithio)propionateSPDPNoYesHeterobifunctional, amine- and sulfhydryl-reactive.[10]
Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoateSulfo-LC-SPDPYesNoWater-soluble, long-chain version of SPDP.[10]
Disuccinimidyl sulfoxideDSSONoYesMS-cleavable crosslinker.[11]
N-succinimidyl S-acetylthiopropionateSATANoYesUsed to introduce protected sulfhydryl groups.
Poly(ethylene glycol) based linkers(PEG)nYesNoHighly water-soluble and can reduce aggregation.[5][9]

Experimental Protocols

Protocol 1: Preparation and Use of a Hydrophobic Disulfide Crosslinker Stock Solution (e.g., DSSO)

This protocol provides a general method for dissolving and using a water-insoluble crosslinker.

  • Equilibrate Reagents: Allow the vial of DSSO and a bottle of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution: Immediately before use, dissolve the DSSO in anhydrous DMSO to create a concentrated stock solution (e.g., 20-50 mM).[2] For example, to make a 50 mM stock, dissolve 1 mg of DSSO in 51.5 µL of DMSO.[2] Vortex gently until fully dissolved.

  • Dilute Crosslinker (Optional but Recommended): To minimize "co-solvent shock," you can perform an intermediate dilution of the DMSO stock into your reaction buffer (e.g., PBS or HEPES, pH 7.5) just before adding it to the protein.

  • Perform Crosslinking Reaction: Add the required volume of the crosslinker stock solution to your protein solution to achieve the desired final molar excess. Add the crosslinker dropwise while gently vortexing the protein solution.[3] The final DMSO concentration should ideally be kept below 10%.[2]

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes or as specified by the manufacturer's protocol.[2]

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to consume any unreacted crosslinker.[2]

Protocol 2: Using a Water-Soluble Disulfide Crosslinker (e.g., DTSSP)

This protocol highlights the simplified workflow for water-soluble crosslinkers.

  • Prepare Crosslinker Solution: Immediately before use, dissolve the required amount of DTSSP directly in your aqueous reaction buffer (e.g., PBS, pH 7.2-8.0) to the desired final concentration.[6]

  • Perform Crosslinking Reaction: Add the DTSSP solution directly to your protein sample and mix gently.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction: Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction.

Visualizations

Troubleshooting_Workflow start Start: Crosslinker solubility issue check_type Is the crosslinker water-soluble (e.g., Sulfo-NHS)? start->check_type use_organic_stock Prepare a concentrated stock in anhydrous DMSO or DMF. check_type->use_organic_stock No dissolve_direct Dissolve directly in aqueous buffer (e.g., PBS). check_type->dissolve_direct Yes add_to_buffer Add stock solution to aqueous reaction buffer. use_organic_stock->add_to_buffer observe_precipitate Does it precipitate in the buffer or protein solution? add_to_buffer->observe_precipitate optimize_addition Troubleshoot: 1. Add stock dropwise with mixing. 2. Reduce final co-solvent %. 3. Lower protein concentration. observe_precipitate->optimize_addition Yes proceed_reaction Proceed with crosslinking reaction. observe_precipitate->proceed_reaction No switch_crosslinker Solution: Switch to a water-soluble (Sulfo- or PEGylated) crosslinker. optimize_addition->switch_crosslinker If issue persists switch_crosslinker->proceed_reaction check_efficiency Is crosslinking efficiency low? dissolve_direct->check_efficiency check_efficiency->proceed_reaction No check_ph Verify buffer pH is optimal for the crosslinker's reactive groups. check_efficiency->check_ph Yes check_ph->proceed_reaction

Caption: Troubleshooting workflow for disulfide crosslinker solubility issues.

Solubility_Strategies main Improving Disulfide Crosslinker Aqueous Solubility chem_mod Chemical Modification (Intrinsic Solubility) main->chem_mod formulation Formulation Strategy (Extrinsic Solubility) main->formulation add_sulfo Add Sulfonate Groups (-SO3) e.g., DTSSP chem_mod->add_sulfo add_peg Incorporate PEG Chains e.g., SM(PEG)n chem_mod->add_peg use_cosolvent Use Organic Co-solvents (e.g., DMSO, DMF) formulation->use_cosolvent adjust_ph Adjust Buffer pH formulation->adjust_ph

References

Technical Support Center: 3-[(3-Amino-3-oxopropyl)dithio]propanamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(3-Amino-3-oxopropyl)dithio]propanamide. The following information addresses common issues encountered during quenching protocols for reactions involving this disulfide-containing compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems and provides actionable solutions for quenching reactions involving the disulfide bond of this compound, typically after a thiol-disulfide exchange reaction where the disulfide bond is reduced.

Issue 1: Incomplete Quenching of Reducing Agent

  • Q: I've performed a reaction to reduce the disulfide bond of this compound using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), but I suspect the quenching of the excess reducing agent is incomplete. What are the signs of this and how can I resolve it?

    A: Incomplete quenching of the reducing agent can lead to several downstream issues, such as the re-reduction of newly formed disulfide bonds or interference with subsequent thiol-specific reactions.

    Signs of Incomplete Quenching:

    • Failure of subsequent conjugation reactions (e.g., with maleimides).

    • Inconsistent results in analytical assays designed to quantify free thiols.

    • Gradual disappearance of a desired disulfide-linked product over time.

    Troubleshooting Steps:

    • Verify Quenching Reagent Concentration: Ensure you are using a sufficient molar excess of the quenching agent. For thiol-based reducing agents like DTT, a common strategy is to use an alkylating agent like Iodoacetamide (IAM) or N-ethylmaleimide (NEM). A 2-4 fold molar excess of the alkylating agent over the initial DTT concentration is a good starting point.[1]

    • Optimize Reaction Time and Temperature: Alkylation reactions are generally rapid.[2] Incubating the reaction with the quenching agent for 15-30 minutes at room temperature is typically sufficient.[3][4]

    • Check pH of the Reaction: The optimal pH for alkylation with IAM is around 8.3, while for NEM, a pH range of 6.5-7.5 is preferred to maintain selectivity for thiols over amines.[5][6] Ensure your reaction buffer is within the appropriate pH range for your chosen quenching agent.

    • Use a Thiol-Free Reducing Agent: If you are performing a subsequent reaction with a thiol-reactive compound (e.g., maleimide), consider using TCEP as the reducing agent. TCEP is a phosphine-based reducing agent and does not contain a thiol group, which can sometimes eliminate the need for a separate quenching step, as it reacts slowly with maleimides.[7][8] However, be aware that TCEP can still react with and quench some reagents, particularly at higher concentrations or over long reaction times.

    • Quenching TCEP: If quenching of TCEP is necessary, water-soluble PEG-azides can be used to react with and consume the excess phosphine.[9]

Issue 2: Re-oxidation of the Thiol Product

  • Q: After reducing the disulfide bond of this compound to yield the free thiol, I'm observing the reformation of the disulfide bond. How can I prevent this?

    A: The newly formed free thiols are susceptible to re-oxidation, especially in the presence of oxygen or trace metal ions.

    Troubleshooting Steps:

    • Degas Buffers: Remove dissolved oxygen from all buffers and solutions used in the reaction by sparging with an inert gas like nitrogen or argon, or by using a vacuum.[7]

    • Work Under an Inert Atmosphere: If your reaction is particularly sensitive to oxidation, consider performing the experiment in a glove box or under a continuous stream of an inert gas.

    • Include a Chelating Agent: Trace metal ions can catalyze the oxidation of thiols. Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in your reaction buffer can help to sequester these metal ions.

    • Control pH: While the thiol-disulfide exchange is often more efficient at slightly alkaline pH, these conditions also favor thiol oxidation. If re-oxidation is a significant problem, consider performing the reaction at a pH closer to neutral (pH 7.0-7.5).

    • Immediate Subsequent Steps: Proceed with the next step of your experimental workflow (e.g., conjugation, analysis) as quickly as possible after the reduction and quenching steps to minimize the time the free thiols are exposed to potentially oxidizing conditions.

Issue 3: Side Reactions and Off-Target Modifications

  • Q: I'm concerned about side reactions during the quenching step, particularly when using alkylating agents like IAM or NEM. What are the potential side reactions and how can I minimize them?

    A: Alkylating agents, while effective for quenching, can sometimes react with other nucleophilic residues if the reaction conditions are not optimized.

    Potential Side Reactions and Mitigation Strategies:

    • Reaction with Amines: N-ethylmaleimide (NEM) can react with primary amines (like lysine residues in proteins or the amino groups on your target molecule if it has them) at pH values above 7.5.[5] To ensure selectivity for thiols, maintain the reaction pH between 6.5 and 7.5 when using NEM.[6]

    • Reaction with Other Residues by IAM: Iodoacetamide (IAM) can react with other nucleophilic amino acid side chains (e.g., histidine, lysine, aspartate, glutamate) at higher concentrations, longer reaction times, and alkaline pH.[10] Use the lowest effective concentration of IAM and keep the reaction time to the minimum required for complete quenching.

    • Hydrolysis of Maleimides: Maleimide reagents can undergo hydrolysis, especially at neutral to high pH, rendering them inactive.[6] It is crucial to use freshly prepared aqueous solutions of maleimide-containing reagents.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for disulfide reduction and quenching reactions. Note that these are general guidelines, and optimal conditions should be determined empirically for your specific experimental setup with this compound.

Table 1: Common Reducing Agents for Disulfide Bonds

Reducing AgentTypical ConcentrationOptimal pH RangeIncubation TimeIncubation Temperature
Dithiothreitol (DTT)1-10 mM[11]> 7.0[10]15-45 min[3]Room Temp to 56°C[3][11]
Tris(2-carboxyethyl)phosphine (TCEP)5-20 mM1.5 - 8.520-60 min[7]Room Temperature[7]

Table 2: Common Quenching Agents for Thiol-Based Reducing Agents (e.g., DTT)

Quenching AgentMolar Excess (vs. DTT)Optimal pH RangeIncubation TimeIncubation Temperature
Iodoacetamide (IAM)2-4x[1]~8.3[5]15-30 min[3][4]Room Temperature (in the dark)[3]
N-ethylmaleimide (NEM)At least 3x[11]6.5 - 7.5[6]~15 min[12]Room Temperature[12]

Detailed Experimental Protocols

The following are generalized protocols for the reduction of a disulfide bond and the subsequent quenching of the reducing agent. These should be adapted and optimized for your specific experiments with this compound.

Protocol 1: Disulfide Reduction with DTT and Quenching with Iodoacetamide (IAM)

  • Sample Preparation: Dissolve your sample containing this compound in a suitable reaction buffer (e.g., 100 mM Tris-HCl or Ammonium Bicarbonate) at the desired concentration. If necessary, degas the buffer prior to use.

  • Reduction: Add a freshly prepared stock solution of DTT to a final concentration of 5-10 mM. Incubate the reaction for 30-45 minutes at 56°C.[3]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Alkylation (Quenching): Prepare a fresh stock solution of Iodoacetamide (IAM). Add the IAM stock solution to the reaction mixture to a final concentration that is 2-4 times the DTT concentration (e.g., 14-20 mM).[1][3] Incubate for 30 minutes at room temperature in the dark.[3]

  • Final Quench (Optional but Recommended): To quench any remaining unreacted IAM, add a small amount of DTT to a final concentration of 5 mM and incubate for an additional 15 minutes at room temperature in the dark.[3]

  • Downstream Processing: The sample is now ready for purification (e.g., desalting column) or direct analysis, depending on the experimental requirements.

Protocol 2: Disulfide Reduction with TCEP

  • Sample Preparation: Dissolve your sample containing this compound in a suitable reaction buffer (e.g., PBS, HEPES, or borate buffer, pH 7.0-7.5) at the desired concentration. Avoid buffers containing primary amines like Tris if subsequent reactions involve amine-reactive chemistry. Degas the buffer if re-oxidation is a concern.

  • Reduction: Add a freshly prepared stock solution of TCEP to a final concentration of 10-20 fold molar excess over the disulfide compound.[13] Incubate for 30-60 minutes at room temperature.[13]

  • Downstream Processing: In many cases, especially if the subsequent step is a thiol-maleimide reaction, the TCEP does not need to be removed or quenched.[7] However, if removal is necessary, this can be achieved through a desalting column or dialysis. If quenching is required, consider the use of specific phosphine-quenching reagents.

Visualizations

Diagram 1: General Workflow for Disulfide Reduction and Quenching

G cluster_0 Reduction Step cluster_1 Quenching Step cluster_2 Downstream Application start Sample with This compound reduce Add Reducing Agent (e.g., DTT or TCEP) start->reduce Incubate product Reduced Thiol Product reduce->product quench Add Quenching Agent (e.g., IAM or NEM) product->quench If DTT was used purify Purification (e.g., Desalting) product->purify If TCEP was used (quenching may not be needed) quenched_mix Quenched Reaction Mixture quench->quenched_mix quenched_mix->purify final_product Final Product for Analysis or Further Reaction purify->final_product G start Problem: Incomplete Quenching q1 Is molar excess of quenching agent sufficient? start->q1 a1_yes Increase Molar Excess (e.g., 2-4x over reducer) q1->a1_yes No q2 Is the reaction pH optimal for the quenching agent? q1->q2 Yes end Re-evaluate Experiment a1_yes->end a2_yes Adjust Buffer pH (e.g., 6.5-7.5 for NEM, ~8.3 for IAM) q2->a2_yes No q3 Was the incubation time and temperature adequate? q2->q3 Yes a2_yes->end a3_yes Increase Incubation Time/Temp (e.g., 15-30 min at RT) q3->a3_yes No q3->end Yes a3_yes->end

References

Technical Support Center: Mass Spectrometry Analysis of Disulfide-Linked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with identifying disulfide-linked peptides by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of disulfide bond scrambling during sample preparation?

A1: Disulfide bond scrambling, the rearrangement of native disulfide bonds, is a significant challenge that can lead to incorrect structural assignments. The primary causes include:

  • Alkaline pH: Scrambling is accelerated under neutral to alkaline pH conditions (pH > 7). At higher pH, free thiol groups are more readily deprotonated to thiolate anions, which can then attack existing disulfide bonds, leading to disulfide exchange.

  • Elevated Temperatures: Higher temperatures increase the rate of disulfide scrambling.

  • Presence of Free Thiols: Free cysteine residues in the protein sample can initiate thiol-disulfide exchange reactions. Even in proteins where all cysteines are expected to be disulfide-bonded, low levels of free thiols may be present.

  • Denaturing Conditions: While necessary for enzymatic digestion, denaturants can expose previously buried cysteine residues, increasing their reactivity and the risk of scrambling.

Q2: How can I prevent disulfide bond scrambling?

A2: To minimize disulfide scrambling, the following strategies are recommended:

  • Control pH: Perform sample preparation, especially enzymatic digestion, in a slightly acidic buffer (e.g., pH 6.0-6.5) to keep free thiols protonated and less reactive.

  • Alkylation of Free Thiols: "Cap" or block any free cysteine residues by alkylation before enzymatic digestion. This is a crucial step to prevent them from initiating disulfide exchange. N-ethylmaleimide (NEM) is often preferred over iodoacetamide (IAA) as it reacts faster with free thiols, even under the basic conditions sometimes required for efficient trypsin digestion.

  • Use of Appropriate Enzymes: Some proteases, like pepsin, are active at acidic pH where scrambling is minimized. A sequential digestion with pepsin followed by trypsin at a slightly acidic pH can be an effective strategy.

Q3: My mass spectra of disulfide-linked peptides are complex and difficult to interpret. What could be the reason?

A3: The complexity of mass spectra for disulfide-linked peptides is a common issue. Several factors contribute to this:

  • Fragmentation Method: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) typically fragment the peptide backbone but leave the disulfide bond intact. This results in complex spectra containing fragment ions from both peptide chains still linked together, making manual interpretation challenging.

  • Multiple Disulfide Bonds: Peptides containing multiple disulfide bonds (intra- or inter-chain) produce even more complex fragmentation patterns.

  • Co-elution: Disulfide-linked peptides may co-elute with other peptides, leading to overlapping isotopic envelopes and chimeric spectra.

  • Inefficient Fragmentation: Large disulfide-linked peptides may not fragment efficiently, resulting in low sequence coverage and ambiguous identification.

Q4: Which fragmentation technique (CID, HCD, ETD) is best for my experiment?

A4: The choice of fragmentation technique is critical and depends on the nature of your disulfide-linked peptides. There is no single "best" method for all situations.

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These methods are generally more effective for small, low-charged peptides. HCD can provide better sequence coverage for cross-linked peptides compared to CID.

  • Electron Transfer Dissociation (ETD): ETD is advantageous because it preferentially cleaves the disulfide bond, simplifying the resulting spectrum by showing the individual peptide chains. It is particularly effective for large, highly charged peptides and for analyzing intra-chain disulfide bonds where CID/HCD provides limited information. EThcD, a combination of ETD and HCD, can outperform ETD alone in some cases.

Troubleshooting Guides

Problem 1: I am observing unexpected disulfide-linked peptides, suggesting scrambling has occurred.
Possible Cause Solution
Digestion pH is too high (neutral or alkaline). Lower the digestion pH to a slightly acidic range (e.g., pH

Technical Support Center: Minimizing Non-Specific Crosslinking in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific crosslinking in cellular studies.

Troubleshooting Guides

This section addresses specific issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Background Signal in Immunoprecipitation (IP) or Chromatin Immunoprecipitation (ChIP)

  • Question: I am observing a high background signal in my negative control lanes (e.g., IgG control) for my IP/ChIP experiment. What could be the cause and how can I fix it?

  • Answer: High background in IP and ChIP experiments is a common issue that can obscure true positive results. The primary causes often revolve around non-specific binding of proteins or antibodies to the beads or other components of the assay.

    Potential Causes and Solutions:

    Cause Solution
    Non-specific binding to beads Pre-clear the lysate: Before adding your specific antibody, incubate the cell lysate with Protein A/G beads for 1-2 hours.[1][2][3][4][5][6] This step will capture proteins that non-specifically bind to the beads, which can then be discarded.
    Excessive antibody concentration Titrate your antibody: Using too much antibody can lead to non-specific binding.[3][7] Perform a titration experiment to determine the optimal antibody concentration that gives the best signal-to-noise ratio.
    Insufficient washing Optimize wash steps: Increase the number of washes and/or the stringency of the wash buffers.[8][9] Consider adding a small amount of detergent (e.g., 0.05% Tween 20) to your wash buffers to help disrupt weak, non-specific interactions.[8] For ChIP, sequential washes with low-salt and high-salt buffers are recommended.[1]
    Inadequate blocking of beads Block the beads: Before adding the antibody, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA to saturate non-specific binding sites on the bead surface.[10]
    Contaminated reagents Use fresh buffers: Ensure all buffers and reagents are freshly prepared and free from contamination.[3][4]

Issue 2: Non-Specific Bands in Western Blotting after Immunoprecipitation

  • Question: My Western blot following an immunoprecipitation shows multiple non-specific bands, making it difficult to identify my protein of interest. How can I resolve this?

  • Answer: The appearance of non-specific bands on a Western blot after IP can be frustrating. This often points to issues with the IP procedure itself or the subsequent Western blotting steps.

    Potential Causes and Solutions:

    Cause Solution
    Co-elution of IgG heavy and light chains The secondary antibody used for the Western blot detects the heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody.[5][8] To avoid this, use a secondary antibody that is specific for the light chain of the primary antibody.[8] Alternatively, crosslink the primary antibody to the beads before the IP.
    Insufficient blocking of the membrane Optimize blocking: Increase the concentration of your blocking agent (e.g., 5% non-fat milk or BSA) and/or the blocking time.[11][12][13] For phosphorylated proteins, use BSA instead of milk as milk contains phosphoproteins.[11][12]
    Sample degradation Use protease inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation, which can lead to the appearance of multiple lower molecular weight bands.[11] Prepare fresh lysates for each experiment.[11]
    High secondary antibody concentration Titrate the secondary antibody: Similar to the primary antibody, a high concentration of the secondary antibody can lead to non-specific binding.[13] Dilute the secondary antibody to find the optimal concentration.

Issue 3: High Background in Immunofluorescence (IF)

  • Question: I am seeing a high, diffuse background staining in my immunofluorescence images. What are the common causes and how can I improve my staining?

  • Answer: High background in immunofluorescence can mask the specific localization of your target protein. This is often due to non-specific antibody binding or issues with sample preparation.

    Potential Causes and Solutions:

    Cause Solution
    Inadequate blocking Use appropriate blocking serum: The blocking serum should be from the same species as the secondary antibody to prevent cross-reactivity.[14][15][16] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.[14] A common blocking solution is 5-10% normal serum in PBS with 0.1% Triton X-100.[17]
    Non-specific secondary antibody binding Perform a secondary antibody-only control: This involves omitting the primary antibody incubation step to check for non-specific binding of the secondary antibody.[11] If background is observed, consider using a pre-adsorbed secondary antibody.[11]
    Hydrophobic and ionic interactions Include a non-ionic detergent: Adding a detergent like Triton X-100 or Tween 20 to your blocking and wash buffers can help minimize non-specific hydrophobic interactions.[17]
    Autofluorescence Some tissues have endogenous fluorophores that can contribute to background. This can be quenched using specific reagents or by careful selection of fluorophores with distinct emission spectra.

FAQs (Frequently Asked Questions)

Q1: What is non-specific crosslinking?

A1: Non-specific crosslinking refers to the undesirable covalent linking of a crosslinking agent to molecules that are not the intended targets.[10] This can happen due to random collisions or interactions with highly abundant cellular components, leading to high background signals and false-positive results.[10]

Q2: How do I choose the right blocking agent?

A2: The choice of blocking agent depends on the specific application. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.[14][16] For detecting phosphorylated proteins, BSA is preferred over milk because milk contains casein, a phosphoprotein that can cause high background.[11][12] Normal serum is often used in immunofluorescence and immunohistochemistry and should be from the same species as the secondary antibody.[14][15][16]

Q3: Can the crosslinker concentration affect non-specific binding?

A3: Yes, an excessively high concentration of a crosslinking agent can increase the likelihood of random, non-specific crosslinking events.[10][18] It is crucial to titrate the crosslinker concentration to find the optimal balance between efficient crosslinking of your target and minimizing non-specific interactions.[18]

Q4: How important are the washing steps?

A4: Washing steps are critical for removing unbound and non-specifically bound molecules.[8][12] Insufficient washing can lead to high background.[10] Optimizing the number of washes, the duration of each wash, and the composition of the wash buffer (e.g., by adding detergents or varying salt concentrations) is essential for clean results.[8][9]

Q5: What is the purpose of a pre-clearing step in immunoprecipitation?

A5: A pre-clearing step is performed to reduce non-specific background by removing proteins from the cell lysate that tend to bind non-specifically to the immunoprecipitation beads.[1][2][3][4][5][6] The lysate is incubated with beads alone, and then the beads are discarded before the specific antibody is added.[2]

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) 1-5%Single purified protein, good for phospho-protein detection.[7][11][12]Can have batch-to-batch variability.Western blotting (especially for phospho-proteins), ELISA, IF.
Non-fat Dry Milk 1-5%Inexpensive and effective for many applications.[19]Contains phosphoproteins (casein) and biotin, which can interfere with certain assays.[11][12][16]Western blotting (for non-phospho-proteins).
Normal Serum 5-10%Very effective at reducing non-specific antibody binding.[15][20]Must be from the same species as the secondary antibody to avoid cross-reactivity.[14][15][16]Immunofluorescence (IF), Immunohistochemistry (IHC).
Fish Skin Gelatin 0.1-0.5%Remains liquid at cold temperatures and has good blocking activity.[19]Can be less effective than casein for some applications.[19]ELISA, Western blotting.
Casein 0.1-1%Highly effective at blocking non-specific binding to plastic surfaces.[19]Can interfere with detection of phosphorylated proteins.ELISA.

Experimental Protocols

Protocol 1: General Cell Fixation for Immunofluorescence

This protocol describes a general method for fixing adherent cells using paraformaldehyde (PFA).

  • Preparation:

    • Prepare a 4% PFA solution in Phosphate Buffered Saline (PBS).

    • Warm all solutions to room temperature.

  • Washing:

    • Gently aspirate the culture medium from the cells.

    • Wash the cells twice with PBS for 5 minutes each.

  • Fixation:

    • Add the 4% PFA solution to the cells and incubate for 10-20 minutes at room temperature.[21]

  • Quenching (Optional but Recommended):

    • To quench any remaining formaldehyde and reduce autofluorescence, add 100 mM glycine in PBS and incubate for 5 minutes.[18][22]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If your protein of interest is intracellular, add a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[21][23]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Proceed to Blocking: The cells are now ready for the blocking step.

Protocol 2: Immunoprecipitation (IP) with Pre-clearing

This protocol provides a general workflow for immunoprecipitation with a focus on minimizing non-specific binding.

  • Cell Lysis:

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate.

  • Pre-clearing the Lysate:

    • To a defined amount of protein lysate (e.g., 1 mg), add an appropriate amount of Protein A/G beads (e.g., 20 µL of a 50% slurry).[7]

    • Incubate on a rotator for 1-2 hours at 4°C.[7]

    • Centrifuge to pellet the beads and carefully transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate and incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with a cold wash buffer (e.g., lysis buffer or a modified wash buffer with adjusted salt and detergent concentrations).

  • Elution:

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for Western blot analysis).

Mandatory Visualization

Experimental_Workflow_for_Immunoprecipitation start Cell Lysis preclear Pre-clearing with Beads start->preclear Lysate ip Immunoprecipitation (Add Primary Antibody & Beads) preclear->ip Pre-cleared Lysate wash Washing Steps ip->wash elution Elution wash->elution analysis Downstream Analysis (e.g., Western Blot) elution->analysis

Caption: Workflow for an immunoprecipitation experiment with a pre-clearing step.

Troubleshooting_High_Background problem High Background Signal cause1 Insufficient Blocking problem->cause1 cause2 Inadequate Washing problem->cause2 cause3 High Antibody Concentration problem->cause3 cause4 Non-specific Binding to Beads problem->cause4 solution1 Optimize Blocking Agent & Incubation Time cause1->solution1 solution2 Increase Wash Number & Stringency cause2->solution2 solution3 Titrate Antibody Concentration cause3->solution3 solution4 Pre-clear Lysate cause4->solution4

Caption: Logical relationship between a common problem and its potential solutions.

References

Technical Support Center: Minimizing Disulfide Bond Scrambling in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Disulfide bond scrambling, the incorrect formation or rearrangement of disulfide bonds, is a critical issue in protein analysis that can lead to misinterpretation of protein structure, function, and stability.[1] This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols to mitigate disulfide bond scrambling during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of disulfide bond scrambling?

A1: Disulfide bond scrambling is primarily initiated by the presence of free thiol groups (-SH) from cysteine residues, which can attack existing disulfide bonds.[2] This process is significantly accelerated by:

  • Alkaline pH (pH > 7): Promotes the formation of the highly reactive thiolate anion (-S⁻).[2]

  • Elevated Temperatures: Increases reaction rates and can cause protein denaturation, exposing previously buried cysteine residues.[2][3]

  • Denaturing Conditions: Chemical denaturants or stress factors like oxidation and reduction can unfold proteins, making cysteines more accessible for scrambling.[1][2]

  • Presence of Reducing Agents: Even trace amounts of reducing agents can break native disulfide bonds, leading to their incorrect reformation.[1][4]

Q2: How can I prevent disulfide bond scrambling during my sample preparation?

A2: The most effective strategy is to control the experimental conditions to minimize the reactivity of free thiols. Key preventative measures include:

  • pH Control: Maintaining a slightly acidic pH (around 6.5 or lower) keeps free thiols in their less reactive protonated state (-SH).[2][5]

  • Temperature Control: Performing sample preparation steps at lower temperatures (e.g., 4°C) can slow down the rate of disulfide exchange.[6]

  • Alkylation (Capping): Covalently modifying free thiol groups with an alkylating agent is a robust method to prevent them from participating in disulfide exchange reactions.[2]

  • Use of Additives: Buffer additives like glycerol can help stabilize protein structure, while chelating agents such as EDTA can sequester metal ions that may catalyze disulfide bond reshuffling.[1]

  • Prompt Processing: Minimizing the time samples spend in conditions conducive to scrambling is crucial.[5]

Q3: Which alkylating agent is better for preventing disulfide scrambling: N-ethylmaleimide (NEM) or iodoacetamide (IAA)?

A3: Both NEM and iodoacetamide are commonly used alkylating agents, but NEM is significantly more effective at preventing disulfide scrambling.[7] NEM reacts much faster with free thiols than the rate of thiol-disulfide exchange, even under basic conditions.[7] Iodoacetamide, on the other hand, can still allow for extensive disulfide scrambling to occur during the alkylation reaction.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected protein aggregation or multimers observed in non-reducing SDS-PAGE. Incomplete alkylation of free thiols, leading to the formation of new, non-native intermolecular disulfide bonds.[2]1. Optimize Alkylation: Ensure complete alkylation by using a more effective reagent like NEM. 2. Increase Reagent Concentration: Use a sufficient concentration of the alkylating agent (e.g., 10-20 mM for NEM). 3. Control pH: Perform alkylation at a pH optimal for the chosen reagent (pH 6.5-7.5 for NEM).[8]
Mass spectrometry results show a high degree of disulfide bond scrambling. 1. Ineffective Alkylation: The chosen alkylating agent (e.g., iodoacetamide) may not be reacting fast enough to prevent scrambling.[7] 2. Alkaline pH: The sample preparation buffer is at a pH that promotes thiol-disulfide exchange.[2]1. Switch to NEM: Utilize N-ethylmaleimide for a more rapid and complete blockage of free thiols.[7] 2. Acidify the Sample: Adjust the buffer to a slightly acidic pH (~6.5) during sample handling and digestion where possible.[5]
Mass spectrometry data indicates incomplete cysteine alkylation. 1. Insufficient Reagent: The concentration of the alkylating agent is too low to modify all free thiols. 2. Short Incubation Time: The reaction time is not long enough for complete alkylation.1. Increase Alkylating Agent Concentration: Titrate the concentration of NEM or IAA to ensure a molar excess over free thiols. 2. Extend Incubation Time: Increase the incubation time for the alkylation step (e.g., 30-60 minutes).[8]
High number of off-target modifications observed in mass spectrometry data. The alkylating agent is reacting with other amino acid residues besides cysteine (e.g., lysine, histidine). This is more likely at higher pH, with high reagent concentrations, and long incubation times.[8]1. Optimize pH: For NEM, maintain a pH between 6.5 and 7.5 to ensure specificity for thiols.[8] 2. Reduce Reagent Concentration: Use the lowest effective concentration of the alkylating agent. 3. Minimize Incubation Time: Use the shortest incubation time necessary for complete cysteine alkylation.

Quantitative Data Summary

Table 1: Comparison of Alkylating Agent Effectiveness in Preventing Disulfide Scrambling [7]

Alkylating AgentAverage Relative Abundance of Scrambled DisulfidesEfficacy
None (Positive Control)1.3%-
Iodoacetamide0.1%Moderate
N-ethylmaleimide (NEM)0.002%High

Data from a non-reduced peptide mapping experiment on a monoclonal antibody, highlighting the superior performance of NEM.

Experimental Protocols

Protocol 1: Alkylation of Free Thiols with N-ethylmaleimide (NEM) to Prevent Scrambling

This protocol is designed for applications where the native disulfide bonds need to be analyzed, and scrambling of free thiols must be prevented.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5)

  • N-ethylmaleimide (NEM) stock solution (200 mM in ethanol or water, prepare fresh)

  • Desalting column

Procedure:

  • Denaturation: Dissolve the protein sample in the denaturing buffer to a final concentration of 1-5 mg/mL. Incubate at 37°C for 30 minutes to unfold the protein and expose free cysteine residues.

  • Alkylation: Add the fresh NEM stock solution to the denatured protein sample to a final concentration of 20 mM.[6]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.[6]

  • Buffer Exchange: Remove the denaturant and excess NEM using a desalting column, exchanging the buffer to one compatible with downstream analysis (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin digestion).[6]

Protocol 2: Reduction and Alkylation with Iodoacetamide (IAA) for Proteomics Workflows

This protocol is a standard procedure for preparing protein samples for bottom-up proteomics, where all disulfide bonds are first reduced and then the resulting free thiols are alkylated.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) stock solution (500 mM in water, prepare fresh)

  • Iodoacetamide (IAA) stock solution (500 mM in water, prepare fresh and protect from light)[9]

Procedure:

  • Reduction: Add DTT stock solution to the protein sample to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[9]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add freshly prepared IAA stock solution to a final concentration of 14-15 mM. Incubate for 30 minutes at room temperature in the dark.[9]

  • Quenching: Quench any unreacted IAA by adding DTT stock solution to an additional final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[9]

  • Sample Cleanup: The sample is now ready for buffer exchange or dilution prior to enzymatic digestion.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Protein Sample Denature Denaturation (e.g., 6M GdHCl) Sample->Denature Expose Cysteines Alkylate Alkylation of Free Thiols (NEM, pH 6.5-7.5) Denature->Alkylate Prevent Scrambling Cleanup Buffer Exchange / Desalting Alkylate->Cleanup Remove Reagents Digest Enzymatic Digestion (e.g., Trypsin) Cleanup->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for non-reduced disulfide bond analysis.

Scrambling_Prevention_Logic cluster_causes Causes of Disulfide Scrambling cluster_prevention Preventative Measures Alkaline_pH Alkaline pH (>7) Acidic_pH Control pH (Acidic) Alkaline_pH->Acidic_pH Counteracts High_Temp Elevated Temperature Low_Temp Lower Temperature High_Temp->Low_Temp Counteracts Free_Thiols Presence of Free Thiols Alkylation Alkylate Free Thiols (NEM) Free_Thiols->Alkylation Blocks Denaturation Denaturing Conditions Stabilizers Use Stabilizing Buffers Denaturation->Stabilizers Minimizes

Caption: Factors causing disulfide scrambling and their countermeasures.

References

Validation & Comparative

A Comparative Guide to Disulfide Crosslinkers: Spotlight on 3-[(3-Amino-3-oxopropyl)dithio]propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical determinant of experimental success. This guide provides an objective comparison of 3-[(3-Amino-3-oxopropyl)dithio]propanamide (ADT), a disulfide-containing crosslinker, with other commonly used crosslinking agents. By examining key performance characteristics and providing supporting experimental methodologies, this document aims to facilitate an informed choice of reagent for applications ranging from protein interaction studies to the development of antibody-drug conjugates (ADCs).

At the heart of many bioconjugation techniques lies the crosslinker, a molecule with two or more reactive ends that form covalent bonds with target functional groups on proteins or other biomolecules. The choice of crosslinker dictates the specificity, stability, and reversibility of the linkage. Disulfide crosslinkers, such as ADT, are of particular interest due to their cleavable nature. The disulfide bond within their structure is stable under physiological conditions but can be readily cleaved in the presence of reducing agents like dithiothreitol (DTT) or within the highly reducing intracellular environment.[1] This feature is especially valuable in applications like ADCs, where the cytotoxic payload must be released from the antibody upon internalization into a target cell.[1][]

Comparative Analysis of Crosslinkers

To aid in the selection process, the following table summarizes the key properties of ADT and other popular crosslinkers. As direct experimental data for ADT is limited in publicly available literature, its properties are inferred from its chemical structure and comparison with the structurally similar and well-characterized crosslinker, Dithiobis(succinimidyl propionate) (DSP).

FeatureThis compound (ADT)Dithiobis(succinimidyl propionate) (DSP)Disuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Reactive Groups AmineNHS ester (Amine)NHS ester (Amine)Sulfo-NHS ester (Amine)Carbodiimide (Carboxyl & Amine)
Cleavability Reducible (Disulfide)Reducible (Disulfide)Non-cleavableNon-cleavableCleavable (under acidic conditions)
Spacer Arm Length ~12.3 Å (estimated)12.0 Å[3]11.4 Å11.4 ÅZero-length
Water Solubility Moderate (predicted)Low (soluble in organic solvents like DMSO, DMF)[3]Low (soluble in organic solvents like DMSO, DMF)HighHigh
Cell Membrane Permeability Permeable (predicted)Permeable[4]PermeableImpermeablePermeable
Key Applications Protein-protein interaction studies, ADC developmentIntracellular protein crosslinking, immunoprecipitation[3]Protein-protein interaction studies, protein complex stabilizationCell surface protein crosslinkingConjugating proteins to carboxyl-containing molecules or surfaces

Experimental Protocols

A detailed experimental protocol is crucial for the successful application of any crosslinker. Below is a representative protocol for protein crosslinking using a disulfide-containing, amine-reactive crosslinker like ADT or DSP. This protocol is adapted from established procedures for DSP.[5]

General Protocol for In Vitro Protein Crosslinking

Materials:

  • Purified protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound (ADT) or Dithiobis(succinimidyl propionate) (DSP)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing agent (e.g., 50 mM DTT or 2-mercaptoethanol) for cleavage

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein(s) in an amine-free buffer (e.g., PBS) to the desired concentration (typically 0.1-5 mg/mL).

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the crosslinker (ADT or DSP) in anhydrous DMSO or DMF to a concentration of 10-25 mM.[6]

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final concentration of 0.2-2 mM. The optimal crosslinker-to-protein molar ratio should be determined empirically, but a 20-50 fold molar excess is a common starting point.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.[5]

  • Analysis: Analyze the crosslinked products by SDS-PAGE. To confirm cleavability, a parallel sample can be treated with a reducing agent (e.g., DTT) before loading onto the gel. The disappearance of higher molecular weight crosslinked bands and the reappearance of the original protein bands will confirm the disulfide linkage.

Visualizing Crosslinking Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

G Workflow for In Vitro Protein Crosslinking A Prepare Protein Solution in Amine-Free Buffer C Add Crosslinker to Protein Solution A->C B Prepare Fresh Crosslinker Stock Solution B->C D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F Analyze by SDS-PAGE E->F G Cleavage Confirmation (with reducing agent) F->G

Caption: A typical workflow for crosslinking proteins in vitro.

G Conceptual Comparison of Crosslinker Types ADT ADT (Disulfide) DSS DSS DSP DSP (Disulfide) BS3 BS3 EDC EDC (Amide bond, acid labile) ADT_p ADT (predicted) BS3_i BS3 DSP_p DSP DSS_p DSS

Caption: Classification of crosslinkers based on cleavability and membrane permeability.

G Signaling Pathway of ADC with Cleavable Linker ADC Antibody-Drug Conjugate (ADC) with Disulfide Linker Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage (Reducing Environment) CellDeath Apoptosis/Cell Death Drug->CellDeath Induces

Caption: Mechanism of action for an ADC utilizing a cleavable disulfide linker.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions is paramount for elucidating biological pathways and discovering novel therapeutic targets. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for capturing these interactions in their native cellular environment. This guide provides a comprehensive comparison of 3-[(3-Amino-3-oxopropyl)dithio]propanamide, a thiol-cleavable crosslinker, with other commonly used reagents. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of the optimal crosslinking strategy for your research needs.

Introduction to this compound

This compound, commonly known as Dithiobis(succinimidyl propionate) (DSP) or its water-soluble analog, 3,3′-dithiobis(sulfosuccinimidyl propionate) (DTSSP), is a homobifunctional crosslinking agent.[1] It features N-hydroxysuccinimide (NHS) esters at both ends of a 12.0 Å spacer arm, which react efficiently with primary amines (the N-terminus of proteins and the ε-amino group of lysine residues) to form stable amide bonds.[1][2] The key feature of DSP and DTSSP is the presence of a disulfide bond within the spacer arm, which can be readily cleaved by reducing agents.[3] This cleavability simplifies the analysis of crosslinked peptides by mass spectrometry.[4] DSP is cell-membrane permeable, making it suitable for crosslinking intracellular proteins, while the sulfated version, DTSSP, is water-soluble and ideal for crosslinking cell-surface proteins.[1][5]

Comparative Analysis of Crosslinking Reagents

The choice of crosslinker is critical for the success of an XL-MS experiment. The following tables compare the properties and performance of this compound with other widely used crosslinkers.

Table 1: Chemical Properties of Common Crosslinkers

FeatureThis compound (DSP/DTSSP)Disuccinimidyl suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl sulfoxide (DSSO)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Spacer Arm Length 12.0 Å11.4 Å10.1 Å
Cleavability Thiol-cleavable (reducible)Non-cleavableMS-cleavable (gas-phase)
Cell Membrane Permeability DSP: Yes; DTSSP: NoDSS: Yes; BS3: NoYes
Solubility DSP: Soluble in organic solvents (DMSO, DMF); DTSSP: Water-solubleDSS: Soluble in organic solvents (DMSO, DMF); BS3: Water-solubleSoluble in organic solvents (DMSO)

Table 2: Performance Comparison in XL-MS

Performance MetricThis compound (DSP/DTSSP)Disuccinimidyl suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl sulfoxide (DSSO)
Data Analysis Complexity Moderate: Cleavage simplifies spectra, but requires a reduction step.High: Non-cleavable nature leads to complex chimeric MS/MS spectra.Low to Moderate: MS-cleavability simplifies data analysis by generating characteristic reporter ions.[6]
Number of Identified Crosslinks Generally high due to simplified spectra after cleavage.Can be lower in complex samples due to the difficulty in identifying chimeric spectra.Often yields a high number of identifications due to simplified, automated data analysis workflows.[7]
Reaction Efficiency High, but NHS esters are prone to hydrolysis in aqueous solutions.[8]High, also susceptible to hydrolysis.[8]High, also susceptible to hydrolysis.
Key Advantage Reversible crosslinking allows for isolation of interacting partners before MS analysis.[4]Well-established, cost-effective, and provides rigid distance constraints.Simplified data analysis workflow and compatibility with automated identification software.[6]
Key Disadvantage Requires an additional chemical cleavage step. Can lead to sample loss.Difficult to identify crosslinked peptides in complex mixtures.Requires specialized data acquisition methods (e.g., stepped HCD) for optimal fragmentation.[9]

Experimental Protocols

A successful XL-MS experiment requires meticulous attention to detail. The following is a generalized protocol for the use of this compound (DSP) for intracellular protein crosslinking and subsequent analysis by mass spectrometry.

I. In-situ Protein Crosslinking with DSP
  • Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.

  • Crosslinker Preparation: Immediately before use, prepare a 100 mM stock solution of DSP in dry DMSO.[10]

  • Crosslinking Reaction: Resuspend the cell pellet in PBS to a concentration of approximately 8x10^6 cells/mL. Add the DSP stock solution to the cell suspension to a final concentration of 0.1-2 mM.[10][11] The optimal concentration should be determined empirically.[10] Incubate for 30 minutes at 37°C or for 2 hours on ice.[2]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[2] Incubate for 15 minutes at room temperature.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12] Incubate on ice for 10 minutes to ensure complete lysis.[10]

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the crosslinked protein complexes.[10]

II. Protein Reduction, Alkylation, and Digestion
  • Denaturation and Reduction: To the cleared lysate, add a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) and a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.[13] Incubate at 60°C for 30 minutes. This step also cleaves the disulfide bond in the DSP crosslinker.[3]

  • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 20-40 mM. Incubate for 30 minutes in the dark at room temperature to alkylate free cysteine residues.[13]

  • Quenching of Alkylation: Add DTT to a final concentration of 40 mM to quench the excess iodoacetamide.[13]

  • Buffer Exchange and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add sequencing-grade trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.[13]

  • Digestion Quench: Stop the digestion by adding formic acid to a final concentration of 1%.

III. LC-MS/MS Analysis
  • Sample Desalting: Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method.

  • LC Separation: Load the desalted peptides onto a reversed-phase HPLC column (e.g., a 75 µm x 15 cm C18 column) and separate them using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.[3][14]

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[3] Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

IV. Data Analysis
  • Database Searching: Use specialized software such as pLink, Xi, or xQuest to search the acquired MS/MS spectra against a protein sequence database.[11][15] These programs are designed to identify spectra arising from crosslinked peptides.

  • Search Parameters: Key parameters to define in the search include the mass of the crosslinker, the specificity of the crosslinker (e.g., lysine and protein N-termini), the mass of the cleaved crosslinker remnant on the peptides, and potential modifications (e.g., carbamidomethylation of cysteine). For DSP, after reduction, one part of the linker remains on each peptide, resulting in a specific mass modification.

  • Validation and Visualization: Validate the identified crosslinks based on the scoring of the search engine and a defined false discovery rate (FDR).[11] Visualize the identified crosslinks on protein structures or interaction networks using tools like ProXL or Cross-ID.[16][17]

Mandatory Visualizations

The following diagrams illustrate the key chemical reactions and the experimental workflow described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_protein_processing Protein Processing cluster_ms_analysis Mass Spectrometry Analysis cluster_output Output start Cells in Culture crosslinking Crosslinking with DSP start->crosslinking quenching Quenching crosslinking->quenching lysis Cell Lysis quenching->lysis reduction Reduction & Denaturation lysis->reduction alkylation Alkylation reduction->alkylation digestion Tryptic Digestion alkylation->digestion lcms LC-MS/MS digestion->lcms data_analysis Data Analysis lcms->data_analysis validation Validated Crosslinks data_analysis->validation

Caption: Experimental workflow for XL-MS using DSP.

dsp_reaction cluster_reaction DSP Crosslinking and Cleavage dsp DSP (Crosslinker) crosslinked_complex Crosslinked Protein Complex dsp->crosslinked_complex reacts with protein1 Protein 1 (with Lysine) protein1->crosslinked_complex protein2 Protein 2 (with Lysine) protein2->crosslinked_complex cleaved_complex Cleaved Peptides with Linker Remnant crosslinked_complex->cleaved_complex Digestion & Reduction reducing_agent Reducing Agent (e.g., DTT)

Caption: DSP crosslinking and cleavage reaction.

References

A Comparative Guide to Amine-Reactive, Thiol-Cleavable Crosslinkers for Protein Interaction Studies: DTSSP vs. 3-[(3-Amino-3-oxopropyl)dithio]propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interaction analysis, the choice of crosslinking reagent is paramount. This guide provides a detailed comparison between the well-established crosslinker, DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)), and the lesser-known alternative, 3-[(3-Amino-3-oxopropyl)dithio]propanamide.

While both molecules possess a disulfide bond, rendering them cleavable under reducing conditions, a thorough review of scientific literature reveals a significant disparity in their documented applications and performance data for protein interaction studies. This guide will provide a comprehensive overview of DTSSP, supported by experimental protocols and known performance characteristics. In contrast, for this compound, we will present its basic chemical properties, while highlighting the current absence of published experimental data for its use in protein crosslinking, making a direct performance comparison unfeasible at this time.

Section 1: DTSSP - A Versatile Tool for Probing Protein Interactions

DTSSP is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker widely used to study protein-protein interactions.[1][2] Its water solubility makes it particularly suitable for crosslinking proteins in aqueous solutions without the need for organic solvents like DMSO or DMF.[1][3] A key feature of DTSSP is its membrane impermeability, which makes it an excellent choice for specifically studying cell surface protein interactions.[2]

The NHS esters at both ends of the DTSSP molecule react with primary amines (found on lysine residues and the N-terminus of proteins) at a pH range of 7-9 to form stable amide bonds.[2][4] The central disulfide bond in its spacer arm can be easily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the separation of crosslinked proteins for subsequent analysis.[2][4]

Key Performance Characteristics of DTSSP
FeatureDescriptionReferences
Solubility Water-soluble[1][4]
Membrane Permeability Impermeable[2]
Reactive Groups N-hydroxysulfosuccinimide (sulfo-NHS) esters[4]
Target Specificity Primary amines (e.g., lysine residues)[2][4]
Spacer Arm Length 12.0 Å[5]
Cleavability Thiol-cleavable disulfide bond (reducible by DTT, 2-mercaptoethanol)[2][4]
Primary Applications Cell surface protein crosslinking, immunoprecipitation, mass spectrometry[4][6]
Experimental Protocol: Cell Surface Protein Crosslinking using DTSSP

This protocol provides a general guideline for crosslinking cell surface proteins on intact cells. Optimization may be required for specific cell types and protein targets.

Materials:

  • Cells of interest

  • DTSSP crosslinker

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Reducing sample buffer for SDS-PAGE (containing DTT or 2-mercaptoethanol)

  • Non-reducing sample buffer for SDS-PAGE

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Gently wash the cells 2-3 times with ice-cold PBS to remove any amine-containing culture medium.

  • Crosslinker Preparation: Immediately before use, prepare a fresh solution of DTSSP in PBS at the desired concentration (e.g., 0.25-5 mM).[1]

  • Crosslinking Reaction: Aspirate the final PBS wash and add the DTSSP solution to the cells. Incubate for 30 minutes at room temperature or 2 hours on ice.[1]

  • Quenching: Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.[1]

  • Cell Lysis: Wash the cells with PBS and proceed with your standard cell lysis protocol.

  • Analysis:

    • To confirm crosslinking, analyze the cell lysate by SDS-PAGE under both non-reducing and reducing conditions.

    • Under non-reducing conditions, crosslinked protein complexes will appear as higher molecular weight bands.

    • Under reducing conditions, the disulfide bond in DTSSP is cleaved, and the higher molecular weight bands should disappear or be significantly reduced, with the constituent proteins running at their individual molecular weights.

Workflow for DTSSP Crosslinking and Mass Spectrometry Analysis

The cleavable nature of DTSSP makes it particularly amenable to mass spectrometry-based proteomics for the identification of interacting proteins.[6]

DTSSP_MS_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase ProteinComplex Protein Complex Crosslinking Crosslinking with DTSSP ProteinComplex->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Peptide Mixture DataAnalysis Data Analysis to Identify Crosslinked Peptides LC_MS->DataAnalysis InteractionMap Protein Interaction Map DataAnalysis->InteractionMap DTSSP_Mechanism cluster_reaction Crosslinking Reaction cluster_cleavage Cleavage Reaction DTSSP DTSSP (Sulfo-NHS esters) CrosslinkedComplex Crosslinked Protein Complex (Stable Amide Bonds) DTSSP->CrosslinkedComplex Protein1 Protein A (Primary Amine) Protein1->CrosslinkedComplex Protein2 Protein B (Primary Amine) Protein2->CrosslinkedComplex CleavedComplex Cleaved Proteins CrosslinkedComplex->CleavedComplex Disulfide Bond Cleavage ReducingAgent Reducing Agent (e.g., DTT) ReducingAgent->CleavedComplex

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Crosslinkers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions (PPIs) and mapping the three-dimensional architecture of protein complexes. At the heart of this methodology lies the choice of the crosslinking reagent, broadly categorized as either cleavable or non-cleavable. This guide provides an objective, data-driven comparison of these two classes of crosslinkers, offering insights into their respective advantages and disadvantages to aid researchers in selecting the optimal tool for their specific experimental needs.

The Fundamental Difference: Stability vs. Simplified Analysis

The primary distinction between cleavable and non-cleavable crosslinkers lies in the stability of the spacer arm that connects the two reactive groups. Non-cleavable crosslinkers form a stable, covalent bond between interacting amino acid residues, providing a robust snapshot of protein interactions. In contrast, cleavable crosslinkers contain a labile bond within their spacer arm that can be broken under specific conditions, such as through collision-induced dissociation (CID) in the mass spectrometer. This key difference has profound implications for the entire XL-MS workflow, from data acquisition to bioinformatics analysis.

Performance at a Glance: A Quantitative Comparison

While direct head-to-head comparisons under identical conditions are not abundant in the literature, data from various studies using either cleavable or non-cleavable crosslinkers can provide valuable insights into their performance. The following table summarizes representative quantitative data from studies employing popular examples of each crosslinker type.

FeatureCleavable Crosslinker (DSBU)Non-Cleavable Crosslinker (BS3)Reference
Unique Cross-linked Sites Identified (in complex samples) >7400 in Drosophila melanogaster embryo extracts~2075 peptide-spectrum matches in yeast Pol II complex[1]
False Discovery Rate (FDR) Control Enables confident identification at 1% FDR in proteome-wide studies.[1]FDR estimation is well-established but can be more complex for inter-protein links.[2][3]
Data Analysis Complexity Simplified due to MSn fragmentation, reducing the search space.[4]Computationally more intensive due to the quadratic increase in potential peptide-peptide combinations.[4]
Confidence in Identification High, due to characteristic fragment ion signatures upon cleavage.[4]Can be lower, especially for complex mixtures, requiring sophisticated scoring algorithms.

Delving Deeper: Advantages and Disadvantages

Cleavable Crosslinkers: Simplifying the Puzzle

The principal advantage of cleavable crosslinkers is the simplification of data analysis.[4] During tandem mass spectrometry (MS/MS), the crosslinker is fragmented, releasing the two individual peptides. This allows for their independent sequencing in a subsequent MS3 scan, which significantly reduces the complexity of spectral interpretation and increases the confidence in crosslink identification.[5]

Advantages:

  • Simplified Data Analysis: MSn-based workflows with cleavable crosslinkers allow for the individual identification of the cross-linked peptides, which is computationally less demanding than analyzing the fragmentation spectrum of a non-cleaved peptide pair.[4]

  • Increased Confidence in Identification: The predictable fragmentation of the crosslinker generates characteristic reporter ions, providing an additional layer of evidence for the presence of a cross-linked peptide.

  • Improved Signal-to-Noise Ratio: By separating the fragmentation of the crosslinker from the fragmentation of the peptides, cleaner MS3 spectra of the individual peptides can be obtained.

Disadvantages:

  • Potential for Premature Cleavage: The labile bond in the crosslinker might not be completely stable under all sample handling conditions, potentially leading to a loss of cross-linked products before MS analysis.

  • More Complex Fragmentation: The initial fragmentation of the crosslinker adds a step to the MS analysis, which may require specialized instrument methods.

  • Potential for Artifacts: Incomplete cleavage or unexpected fragmentation pathways can sometimes complicate data analysis.

Non-Cleavable Crosslinkers: The Gold Standard for Stability

Non-cleavable crosslinkers are valued for their chemical stability, ensuring that the covalent link between proteins remains intact throughout the experimental workflow.[5] This makes them a robust choice for capturing and preserving protein interactions.

Advantages:

  • High Stability: The covalent bond formed is highly stable, minimizing the risk of losing cross-links during sample preparation and analysis.

  • Simpler Chemistry: The synthesis and application of non-cleavable crosslinkers are generally more straightforward.

  • Well-Established Protocols: A wealth of literature and established protocols are available for commonly used non-cleavable crosslinkers like BS3 and DSS.[5]

Disadvantages:

  • Complex Data Analysis: Identifying the two peptides from a single, complex MS/MS spectrum is a significant bioinformatic challenge. The number of potential peptide-peptide combinations that need to be considered increases quadratically with the size of the protein database.[4]

  • Lower Identification Confidence in Complex Samples: Without the aid of a cleavable linker's signature ions, confidently identifying both peptides in a cross-link can be difficult, potentially leading to higher false discovery rates.

  • Suppressed Fragmentation of one Peptide: In some cases, one of the cross-linked peptides may fragment preferentially, making it difficult to obtain sequence information for the other peptide.

Experimental Protocols: A Practical Guide

Below are generalized protocols for two commonly used crosslinkers, the cleavable disuccinimidyl sulfoxide (DSSO) and the non-cleavable bis(sulfosuccinimidyl)suberate (BS3). These should be optimized for the specific protein system and instrumentation.

Protocol 1: Crosslinking with the Cleavable Crosslinker DSSO

This protocol is adapted from a study on in situ interaction proteomics.[6][7]

1. Sample Preparation:

  • Solubilize 50 µg of the protein of interest (e.g., BSA) in 50 µL of HEPES buffer (20 mM HEPES, pH 8.0, 150 mM NaCl, 1.5 mM MgCl2).[6][7]

2. Crosslinking Reaction:

  • Prepare a 50 mM stock solution of DSSO in anhydrous DMSO.

  • Add the DSSO stock solution to the protein sample to achieve the desired final concentration (e.g., a 1:1 molar ratio of protein amine groups to DSSO).[6][7]

  • Incubate the reaction mixture for 1 hour at room temperature.[6][7]

3. Quenching:

  • Stop the reaction by adding 1 M ammonium bicarbonate to a final concentration of 20 mM and incubate for 15 minutes at room temperature.[8]

4. Sample Processing for MS Analysis:

  • Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

  • Digest the cross-linked proteins with a protease such as trypsin overnight at 37°C.[9]

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer capable of MS3 fragmentation.

  • The instrument method should be configured to trigger an MS3 scan on ions that exhibit the characteristic mass difference of the DSSO remnant upon CID in the MS2 scan.[10]

Protocol 2: Crosslinking with the Non-Cleavable Crosslinker BS3

This protocol provides general steps for using the water-soluble BS3 crosslinker.[11][12][13]

1. Sample Preparation:

  • Prepare the protein sample in a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7 and 9.[8] The protein concentration should be in the low micromolar range to favor intramolecular and specific intermolecular crosslinking.

2. Crosslinking Reaction:

  • Prepare a fresh solution of BS3 in the reaction buffer.

  • Add the BS3 solution to the protein sample to a final concentration typically ranging from 0.5 to 5 mM. The optimal concentration should be determined empirically.[13]

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[11]

3. Quenching:

  • Terminate the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes.[11]

4. Sample Processing for MS Analysis:

  • Proceed with reduction, alkylation, and proteolytic digestion as described for the cleavable crosslinker protocol.

  • Desalt the peptide mixture.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data analysis will require specialized software capable of identifying peptide pairs from a single MS/MS spectrum.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in XL-MS workflows using cleavable and non-cleavable crosslinkers.

Cleavable_Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein_Complex Protein Complex Crosslinking Crosslinking (Cleavable Linker) Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment (optional) Digestion->Enrichment LC_MS LC-MS/MS Enrichment->LC_MS MS2 MS2 (CID) Linker Cleavage LC_MS->MS2 MS3 MS3 Peptide Sequencing MS2->MS3 Database_Search Database Search (Individual Peptides) MS3->Database_Search Crosslink_ID Crosslink Identification Database_Search->Crosslink_ID

Workflow for proteomics experiments using a cleavable crosslinker.

NonCleavable_Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein_Complex Protein Complex Crosslinking Crosslinking (Non-cleavable Linker) Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment (optional) Digestion->Enrichment LC_MS LC-MS/MS Enrichment->LC_MS MS2 MS2 (HCD/CID) Peptide Pair Fragmentation LC_MS->MS2 Database_Search Database Search (Combinatorial) MS2->Database_Search Crosslink_ID Crosslink Identification Database_Search->Crosslink_ID

Workflow for proteomics experiments using a non-cleavable crosslinker.

Cleavable_Linker_Fragmentation Crosslinked_Peptide Cross-linked Peptide Pair (Precursor Ion) MS2 MS2 (CID) Crosslinked_Peptide->MS2 Cleaved_Linker Cleaved Cross-linker + Peptide A + Peptide B MS2->Cleaved_Linker MS3_A MS3 on Peptide A Cleaved_Linker->MS3_A MS3_B MS3 on Peptide B Cleaved_Linker->MS3_B Sequence_A Sequence of Peptide A MS3_A->Sequence_A Sequence_B Sequence of Peptide B MS3_B->Sequence_B

Fragmentation of a cleavable crosslinker in the mass spectrometer.

Conclusion: Making the Right Choice

The decision between a cleavable and a non-cleavable crosslinker is a critical one in the design of an XL-MS experiment. There is no one-size-fits-all answer, and the optimal choice depends on the specific biological question, the nature of the protein sample, and the available instrumentation and bioinformatics capabilities.

Choose a cleavable crosslinker when:

  • Analyzing complex protein mixtures or performing proteome-wide studies.

  • High confidence in crosslink identification is a top priority.

  • The instrumentation for MS3 fragmentation is readily available.

Choose a non-cleavable crosslinker when:

  • The primary goal is to maximize the stability of the cross-linked complex.

  • Working with purified protein complexes of lower complexity.

  • The bioinformatics pipeline for analyzing complex MS/MS spectra of peptide pairs is well-established.

Ultimately, a thorough understanding of the strengths and weaknesses of each crosslinker type, as outlined in this guide, will empower researchers to make informed decisions and generate high-quality, reliable data to unravel the complexities of the proteome.

References

Navigating the Complex Landscape of Cross-Linked Protein Analysis: A Guide to Mass Spectrometry Software

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural analysis of proteins and their intricate interactions, cross-linking mass spectrometry (XL-MS) has become an indispensable tool. By creating covalent bonds between spatially close amino acid residues, XL-MS provides vital distance constraints that illuminate protein conformations and interaction interfaces. However, the rich and complex datasets generated by this technique demand sophisticated software for accurate interpretation. This guide offers an objective comparison of prominent software tools, supported by experimental data, to empower researchers in selecting the most suitable solution for their analytical needs.

The typical XL-MS workflow involves several key stages: cross-linking of proteins in their native or near-native state, enzymatic digestion of the cross-linked products into peptides, and subsequent analysis by high-resolution mass spectrometry. The final, and arguably most critical, step is the bioinformatic analysis, where specialized software is employed to confidently identify the cross-linked peptides from a multitude of tandem mass spectra. This guide focuses on a selection of widely used and well-documented software, including MeroX, MaxLynx, and XiSEARCH, providing a comparative overview of their performance and features.

Performance Deep Dive: A Quantitative Comparison

The efficacy of XL-MS software can be evaluated based on several key metrics, most notably the number of correctly identified cross-linked peptides and the accuracy of the false discovery rate (FDR) estimation. The following tables summarize the performance of MeroX, MaxLynx, and XiSEARCH based on published data from a comparative study using a bacterial membrane protein complex.

Table 1: Identification of Cross-Linked Peptides using DSBU Cross-linker

SoftwareNumber of Inter-protein InteractionsNumber of Intra-protein InteractionsTotal InteractionsProcessing Time (minutes)
MeroX 123154277< 1
MaxLynx 253257~50
XiSEARCH 135176311~40

Data from a study on a bacterial membrane protein complex cross-linked with DSBU.[1][2]

Table 2: Identification of Cross-Linked Peptides using BS3 Cross-linker

SoftwareNumber of Inter-protein InteractionsNumber of Intra-protein InteractionsTotal InteractionsProcessing Time
MeroX 152843< 1
MaxLynx ---Failed
XiSEARCH ---Failed

Data from the same study. MaxLynx and XiSEARCH failed to complete the analysis with the BS3 cross-linker due to high system requirements.[1][2]

In a separate benchmark study using a synthetic peptide library cross-linked with a non-cleavable linker, the performance of pLink, StavroX, and Xi was evaluated.

Table 3: Performance on a Synthetic Peptide Library (Non-cleavable cross-linker)

SoftwareCorrectly Identified CSMsCalculated FDR (%)
pLink 6784.3
StavroX 4102.4
Xi 5122.5

CSMs: Cross-linked Peptide-Spectrum Matches. Results filtered to an estimated 5% CSM-FDR.[3]

These results highlight that software performance can vary significantly depending on the cross-linking chemistry and the complexity of the sample. For instance, in the bacterial membrane protein study, XiSEARCH identified the highest number of interactions with the MS-cleavable cross-linker DSBU, while MeroX was the only software to successfully analyze data from the non-cleavable cross-linker BS3, albeit with fewer identifications.[1][2] The synthetic peptide library benchmark demonstrates the varying balance between the number of identifications and the calculated FDR among different search engines.[3]

Unpacking the Analysis Engine: Software Workflows

Understanding the underlying workflow of each software package is crucial for appreciating its strengths and limitations. The following diagrams illustrate the typical data analysis pipelines for several popular tools.

XLMS_General_Workflow cluster_0 Data Input & Pre-processing cluster_1 Cross-Link Identification cluster_2 Validation & Visualization Raw MS Data Raw MS Data Peak List Generation Peak List Generation Raw MS Data->Peak List Generation Search Engine Search Engine Peak List Generation->Search Engine FASTA Database FASTA Database FASTA Database->Search Engine Scoring Scoring Search Engine->Scoring FDR Calculation FDR Calculation Scoring->FDR Calculation Results Visualization Results Visualization FDR Calculation->Results Visualization

Caption: A generalized workflow for the analysis of cross-linked mass spectrometry data.

MeroX Workflow

MeroX is particularly well-suited for the analysis of data generated with MS-cleavable cross-linkers.[4][5] Its workflow is characterized by a two-step search process that leverages the specific fragmentation pattern of these linkers.

MeroX_Workflow Input Data MS Data (MGF, mzML) FASTA Database Candidate Search Search for Characteristic Fragment Ions Input Data->Candidate Search Peptide Identification Identify Peptide Candidates from Signature Peaks Candidate Search->Peptide Identification Cross-Link Scoring Score Cross-Linked Peptide Pairs Peptide Identification->Cross-Link Scoring FDR Estimation Calculate False Discovery Rate Cross-Link Scoring->FDR Estimation Results Output View and Export Identified Cross-links FDR Estimation->Results Output

Caption: The data analysis workflow of the MeroX software.

MaxLynx Workflow

Integrated into the popular MaxQuant environment, MaxLynx offers a comprehensive workflow for both non-cleavable and MS-cleavable cross-linkers.[6][7] It employs the Andromeda search engine and features a sophisticated scoring model.

MaxLynx_Workflow Raw Data Processing Feature Detection & De-isotoping (MaxQuant) Peptide Search Andromeda Search Engine (Dipeptide Scoring) Raw Data Processing->Peptide Search FDR Control Posterior Error Probability (PEP) Peptide Search->FDR Control Visualization Interactive Spectrum Viewer FDR Control->Visualization

Caption: The integrated data analysis workflow of MaxLynx within the MaxQuant environment.

XiSEARCH Workflow

XiSEARCH is a versatile search engine that is part of a suite of tools developed by the Rappsilber laboratory.[8][9] It is often used in conjunction with xiFDR for robust false discovery rate control and xiVIEW for interactive data visualization.[10][11]

XiSEARCH_Workflow Input Peak List (MGF) FASTA Database xiSEARCH Cross-link Search Input->xiSEARCH xiFDR FDR Calculation xiSEARCH->xiFDR xiVIEW Data Visualization xiFDR->xiVIEW

Caption: The modular workflow of the Xi software suite, including xiSEARCH, xiFDR, and xiVIEW.

Experimental Cornerstones: Protocols for Reproducible Results

The quality of XL-MS data is intrinsically linked to the meticulous execution of the experimental protocol. A well-designed experiment is the bedrock for successful software analysis. Key considerations include the choice of cross-linking reagent, protein concentration, and buffer composition. Below are generalized protocols for two commonly used cross-linkers, DSBU and BS3.

Protocol for Cross-linking with Disuccinimidyl Dibutyric Urea (DSBU)

DSBU is an MS-cleavable cross-linker that is particularly useful for proteome-wide studies.

  • Sample Preparation: Purified protein complexes or cell lysates are prepared in a buffer compatible with the cross-linking reaction (e.g., HEPES or PBS, avoiding amine-containing buffers like Tris). The protein concentration is typically in the range of 0.1-1 mg/mL.

  • Cross-linking Reaction: A fresh stock solution of DSBU in an organic solvent (e.g., DMSO) is prepared. The DSBU is added to the protein sample to a final concentration of 1-2 mM. The reaction is incubated for 30-60 minutes at room temperature.

  • Quenching: The reaction is quenched by adding an excess of an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. The quenching reaction is allowed to proceed for 15-30 minutes.

  • Protein Digestion: The cross-linked proteins are denatured (e.g., with urea or by heat) and then digested with a protease, typically trypsin, overnight at 37°C.

  • Enrichment of Cross-linked Peptides: Due to their larger size, cross-linked peptides can be enriched from the complex peptide mixture using size-exclusion chromatography (SEC).

  • Mass Spectrometry Analysis: The enriched cross-linked peptides are analyzed by LC-MS/MS on a high-resolution mass spectrometer.

Protocol for Cross-linking with Bis(sulfosuccinimidyl)suberate (BS3)

BS3 is a water-soluble, non-cleavable cross-linker that reacts with primary amines.

  • Sample Preparation: As with DSBU, proteins are prepared in an amine-free buffer.

  • Cross-linking Reaction: A fresh solution of BS3 in the reaction buffer is prepared immediately before use. BS3 is added to the protein sample to a final concentration of 0.5-2 mM. The incubation is typically carried out for 30-60 minutes at room temperature or on ice for a longer duration.

  • Quenching: The reaction is stopped by the addition of a quenching buffer (e.g., Tris-HCl or ammonium bicarbonate).

  • Protein Digestion and MS Analysis: The subsequent steps of protein digestion and mass spectrometry analysis are similar to those for DSBU-cross-linked samples.

Conclusion

The choice of software for analyzing cross-linking mass spectrometry data is a pivotal decision that profoundly influences the quality and depth of the insights gained. While XiSEARCH may be the preferred option for maximizing the number of identified interactions, particularly with MS-cleavable linkers, MeroX provides a compelling balance of speed and user-friendliness, making it an excellent choice for initial analyses and verification. MaxLynx, with its robust performance across different cross-linker types and its integration into the widely-used MaxQuant platform, stands out as a powerful tool for comprehensive and in-depth studies.

Ultimately, the optimal software selection depends on the specific experimental design, the cross-linker employed, and the research question at hand. By carefully considering the quantitative performance data, understanding the underlying software workflows, and adhering to rigorous experimental protocols, researchers can confidently navigate the complexities of XL-MS data analysis and unlock a wealth of structural and functional information about the proteome.

References

Confirming protein-protein interactions identified with 3-[(3-Amino-3-oxopropyl)dithio]propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions (PPIs), the validation of these intricate connections is a critical step. This guide provides a comprehensive comparison of various experimental methods for confirming PPIs, with a special focus on the utility of chemical cross-linking using disulfide-containing reagents like 3-[(3-Amino-3-oxopropyl)dithio]propanamide (AODP). We present a detailed analysis of alternative techniques, supported by experimental data and protocols, to empower informed decisions in your research endeavors.

At the heart of cellular processes lie the dynamic interactions between proteins. Identifying these interactions is fundamental to understanding biological pathways and developing novel therapeutics. While numerous techniques can suggest potential PPIs, rigorous confirmation is paramount. Chemical cross-linking, a method that covalently links interacting proteins, offers a powerful approach to capture both stable and transient interactions in situ.

AODP represents a class of amine-reactive, cleavable cross-linkers featuring a disulfide bond. The inherent cleavability of the disulfide bond by reducing agents is a key advantage, allowing for the separation of cross-linked proteins for subsequent analysis, such as by mass spectrometry. Due to the limited specific literature on AODP, this guide will utilize the well-characterized and functionally similar cross-linkers, dithiobis(succinimidyl propionate) (DSP) and its water-soluble analog, 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), as representative examples of this class of reagents.

Comparing the Arsenal: A Look at PPI Confirmation Techniques

The choice of method for confirming a PPI depends on various factors, including the nature of the interaction, the cellular context, and the available resources. Below is a comparative overview of common techniques.

Method Principle Interaction Environment Quantitative Data Throughput Key Advantage Key Limitation
Chemical Cross-linking (e.g., DSP/DTSSP) Covalent linkage of proximal amino acid residues on interacting proteins.In vivo, in vitro, or in situ.Indirect (gel band shifts, MS identification).Low to MediumCaptures transient and weak interactions in their native context.[1][2]Can generate non-specific cross-links; requires optimization.[2]
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein, pulling it down along with its interacting "prey" proteins from a cell lysate.[3][4][5]In vivo (within a cell lysate).Semi-quantitative (Western blot band intensity).LowValidates interactions in a near-physiological context.[6]May miss transient interactions; susceptible to non-specific binding.[4][7]
Pull-Down Assay A tagged "bait" protein is immobilized on a resin and used to capture interacting "prey" proteins from a lysate.[6][8][9]In vitro.Semi-quantitative (Western blot band intensity).MediumHigh specificity and adaptability for confirming binary interactions.[8]In vitro nature may not reflect cellular conditions; potential for false positives.[6]
Far-Western Blotting A labeled "bait" protein is used to probe a membrane containing separated "prey" proteins.[10][11]In vitro.Qualitative to semi-quantitative.LowAllows for the identification of direct protein-protein interactions.[11]Requires purified, labeled bait protein; prey proteins are denatured.[10][11]
Yeast Two-Hybrid (Y2H) Interaction between "bait" and "prey" proteins in the yeast nucleus activates a reporter gene.[1][12][13]In vivo (in yeast).Qualitative (reporter gene activation).HighSuitable for large-scale screening of potential interactions.[12][13]High rate of false positives and negatives; interactions occur in a non-native context.[6]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as an "analyte" protein binds to an immobilized "ligand" protein.[14][15]In vitro.Quantitative (binding affinity, kinetics).MediumProvides real-time kinetic data on binding and dissociation.[14][15]Requires purified proteins; immobilization can affect protein conformation.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip as proteins bind.[2][16][17]In vitro.Quantitative (binding affinity, kinetics).HighReal-time, label-free analysis with high throughput capabilities.[18]Less sensitive than SPR for small molecules; requires purified proteins.

Delving Deeper: Experimental Protocols

Chemical Cross-linking with DSP/DTSSP Protocol

This protocol provides a general framework for intracellular cross-linking. Optimization of cross-linker concentration and incubation time is crucial for each specific protein interaction.

Materials:

  • Cells expressing the proteins of interest

  • Phosphate-buffered saline (PBS)

  • DSP or DTSSP cross-linker

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (containing protease inhibitors)

  • Reducing sample buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)

Procedure:

  • Cell Preparation: Harvest and wash cells with ice-cold PBS.

  • Cross-linking: Resuspend the cell pellet in PBS. Add the cross-linker (typically 1-2 mM final concentration) and incubate for 30 minutes at room temperature.[19]

  • Quenching: Terminate the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis: Pellet the cells and lyse them using an appropriate lysis buffer.

  • Analysis: The cross-linked protein complexes can be analyzed by SDS-PAGE followed by Western blotting. To confirm the cross-link and identify the interacting partners, the disulfide bond in the cross-linker can be cleaved by boiling the sample in a reducing sample buffer before electrophoresis. This will result in the disappearance of the higher molecular weight cross-linked band and the appearance of bands corresponding to the individual proteins.

Co-Immunoprecipitation (Co-IP) Protocol

Materials:

  • Cell lysate containing the protein complex

  • Antibody specific to the "bait" protein

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lysate Preparation: Prepare a cell lysate under non-denaturing conditions to preserve protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the expected "prey" protein.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in chemical cross-linking and Co-Immunoprecipitation.

Chemical_Crosslinking_Workflow cluster_0 Cellular Environment cluster_1 Cross-linking cluster_2 Analysis Cells Cells with Interacting Proteins Add_Crosslinker Add DSP/DTSSP Cells->Add_Crosslinker Harvest & Wash Incubate Incubate Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench Lyse_Cells Cell Lysis Quench->Lyse_Cells SDS_PAGE_Non_Reducing SDS-PAGE (Non-Reducing) Lyse_Cells->SDS_PAGE_Non_Reducing SDS_PAGE_Reducing SDS-PAGE (Reducing) Lyse_Cells->SDS_PAGE_Reducing Mass_Spectrometry Mass Spectrometry Lyse_Cells->Mass_Spectrometry Identify Partners Western_Blot Western Blot SDS_PAGE_Non_Reducing->Western_Blot Detect High MW Band SDS_PAGE_Reducing->Western_Blot Detect Monomer Bands

Fig. 1: Chemical Cross-linking Workflow

Co_IP_Workflow cluster_0 Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Analysis Cell_Lysate Prepare Cell Lysate Add_Antibody Add Bait-Specific Antibody Cell_Lysate->Add_Antibody Incubate_Lysate Incubate Add_Antibody->Incubate_Lysate Add_Beads Add Protein A/G Beads Incubate_Lysate->Add_Beads Capture_Complex Capture Immune Complex Add_Beads->Capture_Complex Wash_Beads Wash Beads Capture_Complex->Wash_Beads Elute_Proteins Elute Proteins Wash_Beads->Elute_Proteins SDS_PAGE SDS-PAGE Elute_Proteins->SDS_PAGE Western_Blot Western Blot for Prey SDS_PAGE->Western_Blot

Fig. 2: Co-Immunoprecipitation Workflow

Conclusion

Confirming protein-protein interactions is a multifaceted process that often requires the convergence of evidence from several orthogonal techniques. Chemical cross-linking with reagents like DSP and DTSSP provides a valuable method to capture interactions in their native cellular environment, including those that are weak or transient. By understanding the principles, advantages, and limitations of each available method, researchers can design a robust experimental strategy to confidently validate and characterize the protein interactome, paving the way for new discoveries in biology and medicine.

References

A Researcher's Guide to Structural Analysis of Proteins: Crosslinking Mass Spectrometry in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein structural analysis, this guide offers a comprehensive comparison of Crosslinking Mass Spectrometry (XL-MS) with established high-resolution techniques. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to provide the necessary insights for selecting the most appropriate method for your research needs.

Crosslinking Mass Spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structure of proteins and protein complexes. By capturing spatial proximities between amino acid residues, XL-MS provides crucial distance constraints that can be integrated with computational modeling to generate structural models. This approach is particularly valuable for large, dynamic, or heterogeneous complexes that are challenging to analyze using traditional high-resolution methods.

Method Comparison: A Quantitative Overview

Choosing the right structural analysis method is paramount for obtaining meaningful results. The following table provides a quantitative comparison of XL-MS with X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Cryo-Electron Microscopy (Cryo-EM).

FeatureCrosslinking Mass Spectrometry (XL-MS)X-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Resolution Low to medium (residue-level proximity)Atomic (< 3Å)[1]AtomicNear-atomic to sub-nanometer[1]
Protein Size No theoretical upper limitNo strict limit, but large complexes are challenging to crystallize[2]Typically < 30 kDa[1]Ideal for large complexes (>100 kDa)
Sample Purity Tolerant to sample heterogeneity[3]High purity required for crystallizationHigh purity requiredHigh purity and homogeneity are crucial
Sample Concentration Low micromolar range[4]High (mg/mL)0.1-3 mMLow (µg/mL to mg/mL)
Experiment Time Relatively fast (days to a week)[3]Can be lengthy (weeks to months or longer)Days to weeksDays to weeks
Structural Information Distance constraints, protein-protein interactions, conformational changes[1]Static 3D structure of a single conformation in a crystal lattice3D structure in solution, dynamics, conformational changes3D structure of particles in a frozen-hydrated state, can capture different conformations
Key Advantage Captures transient interactions and dynamics in solution[3]Highest resolution for well-ordered systemsProvides information on protein dynamics in solutionApplicable to large and flexible complexes that are difficult to crystallize
Key Limitation Low resolution, provides distance constraints rather than a complete structureRequires protein crystallization, which can be a major bottleneckLimited to smaller, soluble proteinsResolution can be limited by sample heterogeneity and particle orientation

Experimental Protocol: A Step-by-Step Guide to Crosslinking Mass Spectrometry

This protocol outlines a general workflow for an in-vitro XL-MS experiment using a homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinker such as disuccinimidyl suberate (DSS) or bis(sulfosuccinimidyl) suberate (BS3).

Materials:
  • Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, free of primary amines like Tris)[4]

  • Crosslinking reagent (e.g., DSS or BS3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Denaturant (e.g., 8 M Urea)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAA)

  • Protease (e.g., Trypsin)

  • Mass spectrometer coupled with a liquid chromatography system (LC-MS/MS)

  • XL-MS data analysis software

Procedure:
  • Sample Preparation:

    • Ensure the protein sample is at an appropriate concentration, typically in the low micromolar range.[4]

    • The buffer should be at a pH compatible with the crosslinker's reactivity (typically pH 7-9 for NHS esters).

  • Crosslinking Reaction:

    • Prepare a fresh stock solution of the crosslinker in an appropriate solvent (e.g., DMSO for DSS, water for BS3).[5]

    • Add the crosslinker to the protein sample at a specific molar ratio (e.g., 25:1, 50:1, or 100:1 crosslinker-to-protein). This ratio often requires optimization.[4]

    • Incubate the reaction for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature).[4]

  • Quenching:

    • Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted crosslinker.[4]

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate free cysteine residues by adding IAA and incubating in the dark.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to allow for optimal protease activity.

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.[6]

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture and desalt it using a C18 solid-phase extraction cartridge.

    • Analyze the peptide mixture by LC-MS/MS. A data-dependent acquisition method is typically used, prioritizing the fragmentation of precursor ions with higher charge states, as crosslinked peptides are often multiply charged.[4]

  • Data Analysis:

    • Use specialized XL-MS software to identify the crosslinked peptides from the tandem mass spectra.

    • The software searches the MS/MS data against a protein sequence database to identify the pair of peptides that are linked together.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the key workflows in XL-MS and its integration with computational modeling.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_reaction Reaction cluster_digestion Digestion & Analysis cluster_data_analysis Data Analysis Protein Purified Protein/ Complex XL_Reaction Crosslinking Reaction Protein->XL_Reaction Crosslinker Crosslinking Reagent Crosslinker->XL_Reaction Quenching Quenching XL_Reaction->Quenching Digestion Denaturation, Reduction, Alkylation & Digestion Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis XL-MS Data Analysis Software LC_MS->Data_Analysis Results Identified Crosslinks (Distance Constraints) Data_Analysis->Results

A typical experimental workflow for Crosslinking Mass Spectrometry (XL-MS).

Integrative_Modeling_Workflow cluster_inputs Inputs cluster_modeling Computational Modeling cluster_output Output & Refinement XL_Data XL-MS Distance Constraints Modeling Integrative Structural Modeling Software (e.g., AlphaFold, HADDOCK) XL_Data->Modeling Sequence Protein Sequence(s) Sequence->Modeling Other_Data Other Experimental Data (e.g., Cryo-EM map) Other_Data->Modeling Structural_Model 3D Structural Model(s) Modeling->Structural_Model Validation Model Validation & Refinement Structural_Model->Validation Validation->Modeling Iterative Refinement

Workflow for integrative structural modeling using XL-MS data.

Data Analysis Software

The analysis of XL-MS data requires specialized software to identify the crosslinked peptides from complex mass spectra. The table below compares some commonly used software packages.

SoftwareKey FeaturesAvailability
MeroX User-friendly interface, supports various crosslinkers including MS-cleavable ones, visualizes MS/MS spectra.[7]Free
MaxLynx Integrated into the MaxQuant environment.Free
xiSEARCH Part of the xi software suite, capable of handling large datasets.[7]Free
pLink Supports various types of crosslinkers and can handle complex samples.Free
XlinkX (within Proteome Discoverer) Integrated into a commercial proteomics platform, offers a streamlined workflow.Commercial
ProXL A web-based platform for visualizing, sharing, and analyzing XL-MS data from various search programs.[8]Open-source
Cross-ID A visualization platform that can import data from various XL-MS search engines and offers features like GO enrichment and PTM visualization.[9]Free

Conclusion: An Integrated Future for Structural Biology

Crosslinking Mass Spectrometry is a powerful hypothesis-generating tool that provides unique insights into protein structure and interactions, especially for dynamic and complex systems.[3] While it does not provide the atomic resolution of X-ray crystallography, NMR, or high-resolution Cryo-EM, the distance constraints obtained from XL-MS are invaluable for guiding and validating computational models. The true power of XL-MS lies in its integration with these high-resolution techniques, paving the way for a more comprehensive understanding of the intricate molecular machinery of the cell. As both experimental and computational methods continue to advance, this integrative approach will undoubtedly play an increasingly critical role in drug discovery and fundamental biological research.

References

Safety Operating Guide

Proper Disposal of 3-[(3-Amino-3-oxopropyl)dithio]propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-[(3-Amino-3-oxopropyl)dithio]propanamide (CAS No. 1002-19-3). The following procedures are based on general best practices for laboratory chemical waste management and should be conducted in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

I. Chemical and Hazard Profile

Property Value
CAS Number 1002-19-3[1][2]
Molecular Formula C6H12N2O2S2[3][1]
Molecular Weight 208.3 g/mol [3]
Known Hazards The toxicological properties have not been fully investigated.[4] Based on its functional groups, potential hazards may include skin and eye irritation. Amides are generally stable but can be hydrolyzed under strong acidic or basic conditions.[5][6][7]
Incompatibilities Store separately from strong acids, bases, oxidizing agents, and reducing agents to prevent violent reactions or the emission of flammable or poisonous gases.

II. Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal route.

  • Segregate the waste: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.[8] It should be disposed of as solid chemical waste.[8]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling chemical waste, including:

    • Safety goggles

    • Lab coat

    • Chemical-resistant gloves (e.g., nitrile rubber)

3. Container Selection and Labeling:

  • Choose a compatible container: Use a clean, leak-proof container with a secure screw-top lid. The container material should not react with the chemical.[9]

  • Label the container clearly: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "1002-19-3"

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

4. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9][10][11]

  • Ensure the container is kept closed at all times, except when adding waste.[10][11]

  • The SAA should be a secondary containment area to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[11]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]

  • Provide the EHS department with all necessary information about the waste as detailed on the label.

  • Follow any additional instructions provided by the EHS department for packaging and transport.

Important Considerations:

  • Waste Minimization: Whenever possible, order the smallest quantity of the chemical needed for your research to reduce waste generation.[10][11]

  • Do Not Dispose Down the Drain: This compound is not suitable for drain disposal.[12]

  • Consult Your EHS Department: Your institution's EHS department is the ultimate authority on chemical disposal procedures. Always consult with them for specific guidance.

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_storage Storage cluster_disposal Disposal Start Start: Waste Generation Identify 1. Identify & Segregate Waste Start->Identify PPE 2. Don Appropriate PPE Identify->PPE Container 3. Select & Label Container PPE->Container Store 4. Store in Satellite Accumulation Area Container->Store ContactEHS 5. Contact EHS for Pickup Store->ContactEHS End End: Proper Disposal ContactEHS->End

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-[(3-Amino-3-oxopropyl)dithio]propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-[(3-Amino-3-oxopropyl)dithio]propanamide (CAS No. 1002-19-3). The following procedures are critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Due to the presence of dithiol and amide functional groups, a stringent PPE protocol is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3]

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to control potential vapors and odors.[4]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][5][6]
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields to protect against splashes.[1][5][7] A face shield may be necessary for larger quantities or when there is a significant splash risk.[8][9]
Skin and Body Protection Laboratory CoatA full-length, long-sleeved lab coat should be worn to protect against skin exposure.[1][7]
Respiratory Protection RespiratorIf working outside of a fume hood or if dust or aerosols are generated, use a NIOSH-approved respirator.[1]

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining chemical integrity and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[1] Prepare all necessary equipment and reagents within the chemical fume hood.

  • Weighing and Transfer: Handle the solid chemical carefully to avoid generating dust.[10] Use non-sparking tools for transfers.[10]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from incompatible materials such as oxidizing agents, acids, and acid anhydrides.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid and Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect all liquid waste in a sealed, properly labeled hazardous waste container. Do not pour chemical waste down the sink.[7]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[11]

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Don PPE Gather Gather Materials in Fume Hood Prep->Gather Weigh Weigh Compound Gather->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Decon Decontaminate Surfaces Dissolve->Decon Waste Segregate Waste Decon->Waste Doff Doff PPE Waste->Doff Spill Spill Doff->Spill Exposure Exposure Doff->Exposure

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.